molecular formula C14H24N2O6 B2756184 6-Oxa-2-azaspiro[3.4]octane hemioxalate CAS No. 1392804-58-8; 1523571-05-2

6-Oxa-2-azaspiro[3.4]octane hemioxalate

Cat. No.: B2756184
CAS No.: 1392804-58-8; 1523571-05-2
M. Wt: 316.354
InChI Key: DXQBWHZOWKIQGE-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[3.4]octane hemioxalate is a useful research compound. Its molecular formula is C14H24N2O6 and its molecular weight is 316.354. The purity is usually 95%.
BenchChem offers high-quality 6-Oxa-2-azaspiro[3.4]octane hemioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxa-2-azaspiro[3.4]octane hemioxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-oxa-2-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-8-5-6(1)3-7-4-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQBWHZOWKIQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNC2.C1COCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical and Operational Dynamics of 6-Oxa-2-azaspiro[3.4]octane: Hemioxalate vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Role of Spirocyclic Amines

In modern medicinal chemistry, spirocyclic amines have emerged as highly privileged scaffolds. Specifically, oxa-azaspirocycles like 6-Oxa-2-azaspiro[3.4]octane are frequently deployed to introduce conformational restriction while simultaneously modulating physicochemical properties. The incorporation of the oxetane ring acts as a robust bioisostere for carbonyl groups, significantly enhancing aqueous solubility and lowering lipophilicity (LogP) compared to standard carbocycles[1].

However, the operational reality of working with low-molecular-weight secondary amines presents distinct challenges. As an application scientist, I frequently observe that the un-ionized "free base" form of these spirocycles is volatile, hygroscopic, and prone to atmospheric degradation. To circumvent these bottlenecks, the industry standard is to isolate and store these building blocks as crystalline salts[2]. For 6-Oxa-2-azaspiro[3.4]octane, the hemioxalate salt has become the preferred form for commercial distribution and long-term benchtop stability[3].

This technical guide dissects the structural differences, handling causality, and self-validating protocols required to successfully leverage 6-Oxa-2-azaspiro[3.4]octane in advanced drug discovery workflows.

Structural & Physicochemical Profiling

Understanding the dichotomy between the free base and the hemioxalate salt is critical for accurate stoichiometric calculations and reaction design. The hemioxalate salt consists of two equivalents of the spirocyclic free base protonated by one equivalent of oxalic acid, forming a highly stable, non-hygroscopic crystalline lattice.

Quantitative Data Summary
Property6-Oxa-2-azaspiro[3.4]octane (Free Base)6-Oxa-2-azaspiro[3.4]octane Hemioxalate
CAS Number 410070-90-51523571-05-2
Molecular Formula C₆H₁₁NOC₁₄H₂₄N₂O₆ (2x C₆H₁₁NO + C₂H₂O₄)
Molecular Weight 113.16 g/mol [1]316.35 g/mol [3]
Physical State Volatile oil / low-melting solidCrystalline solid
Atmospheric Stability Poor (Prone to CO₂ absorption)Excellent (Non-hygroscopic)
Handling Requirement Inert atmosphere (Argon/N₂)Standard benchtop handling
Primary Utility Active nucleophile in cross-couplingStable storage and precise weighing
Mechanistic Causality: Why the Hemioxalate?

The choice of oxalic acid to form a hemioxalate (2:1) salt is not arbitrary. Low-molecular-weight secondary amines possess a highly nucleophilic nitrogen that readily attacks atmospheric carbon dioxide, forming insoluble carbamates over time[2]. By protonating the amine, the lone pair is sequestered, preventing both oxidation and carbamate formation. Oxalic acid, a dicarboxylic acid, efficiently bridges two spirocyclic cations, creating an optimal crystal packing arrangement that drives out residual water, rendering the salt highly stable for long-term storage.

SaltFormation FB 6-Oxa-2-azaspiro[3.4]octane (Free Base) Volatile & Reactive HOX Hemioxalate Salt (2:1 Ratio) Stable Crystalline Solid FB->HOX 2 Equivalents OA Oxalic Acid (H2C2O4) OA->HOX 1 Equivalent

Stoichiometric formation of the stable hemioxalate salt from the free base.

Self-Validating Experimental Protocol: In Situ Free-Basing

While the hemioxalate salt is ideal for storage, most synthetic applications (e.g., S_NAr substitutions, Buchwald-Hartwig aminations, or amide couplings) require the nucleophilic free base. Generating the free base requires a precise, self-validating workflow to ensure complete deprotonation without losing the volatile product during solvent evaporation.

Step-by-Step Methodology

Objective: Convert 6-Oxa-2-azaspiro[3.4]octane hemioxalate to its active free base for immediate use in a coupling reaction.

  • Suspension & Solvation:

    • Action: Weigh the required amount of hemioxalate salt (accounting for the 316.35 g/mol MW) and suspend it in 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM).

    • Causality: 2-MeTHF is preferred over standard THF due to its superior phase separation properties and lower water miscibility.

  • Basification (Validation Checkpoint 1):

    • Action: Add 1N aqueous NaOH dropwise under vigorous stirring until the solid completely dissolves.

    • Validation: Test the aqueous layer with pH paper. It must read > 10. If the pH is lower, the hemioxalate is not fully neutralized, leading to artificially low yields in the subsequent coupling step.

  • Phase Separation & Extraction (Validation Checkpoint 2):

    • Action: Separate the organic layer. Extract the remaining aqueous layer twice more with the chosen organic solvent.

    • Validation: Spot the final aqueous layer on a TLC plate and stain with Ninhydrin. A lack of a colored spot validates that all the secondary amine has been successfully transferred to the organic phase.

  • Drying & Concentration (Critical Handling Step):

    • Action: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent.

    • Causality: Do not evaporate the solvent to total dryness under high vacuum. Because the free base (MW 113.16) is highly volatile, prolonged vacuum exposure will sublimate or evaporate the product. Instead, concentrate to a minimal volume and use the resulting solution directly in the next synthetic step.

FreeBasing Start Weigh Hemioxalate Salt Solvent Suspend in Organic Solvent (DCM or 2-MeTHF) Start->Solvent Base Add Aqueous Base (1N NaOH, pH > 10) Solvent->Base Extract Phase Separation Extract Aqueous Layer Base->Extract Dry Dry Organic Phase (Na2SO4) Extract->Dry Use Use Immediately in Coupling Reaction Dry->Use

Standard self-validating workflow for free-basing spirocyclic amine salts.

Translational Application: Drug Discovery Case Study

The strategic utility of 6-Oxa-2-azaspiro[3.4]octane is perfectly illustrated in the recent development of SARS-CoV-2 3CL protease inhibitors. During the optimization of the clinical candidate S-892216, researchers needed to fill the S1' pocket of the protease to improve the drug's metabolic stability while retaining high antiviral potency[4].

Initial attempts using standard lipophilic substituents failed to provide the necessary metabolic half-life in human liver microsomes (HLM). By incorporating the 6-oxa-2-azaspiro[3.4]octane motif onto the amine side chain, the research team achieved a perfectly balanced profile. The rigid spirocyclic structure provided the necessary steric bulk to engage the S1' pocket (IC50 = 8.37 nM), while the oxetane oxygen lowered the overall lipophilicity, resulting in excellent metabolic stability (58% remaining at 30 minutes in HLM)[4]. In their synthetic route, the researchers directly utilized the stable oxalate/hemioxalate salt of the spirocycle, neutralizing it in situ with N,N-Diisopropylethylamine (DIPEA) during the high-temperature substitution reaction, perfectly mirroring the operational principles outlined in this guide.

References

  • 6-Oxa-2-azaspiro[3.
  • 6-Oxa-2-Azaspiro[3.
  • Source: National Institutes of Health (NIH)
  • 2-Oxa-5-azaspiro[3.

Sources

Escaping Flatland: The Strategic Integration of 6-Oxa-2-azaspiro[3.4]octane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern medicinal chemistry has aggressively shifted away from planar, sp²-hybridized molecular architectures toward three-dimensional, sp³-rich frameworks. This transition—often termed "escaping flatland"—aims to improve clinical success rates by enhancing target specificity, solubility, and metabolic stability. Among the emerging 3D scaffolds, 6-oxa-2-azaspiro[3.4]octane has distinguished itself as a privileged spirocyclic building block. By fusing an azetidine ring with a tetrahydrofuran ring via a single spiro carbon, this motif provides a unique spatial projection of hydrogen-bond acceptors and donors, fundamentally altering the physicochemical profile of lead compounds compared to traditional flat amines like morpholine or piperidine.

The Physicochemical Case for 6-Oxa-2-azaspiro[3.4]octane

Replacing a monocyclic amine with a spirocyclic system is not merely a structural novelty; it is a calculated physicochemical intervention. The orthogonal arrangement of the two rings in 6-oxa-2-azaspiro[3.4]octane forces the oxygen heteroatom and the basic nitrogen into distinct spatial vectors. This topology reduces the overall lipophilicity (LogP) while maintaining a compact molecular footprint.

Table 1: Comparative Physicochemical Profiling of Common Amine Scaffolds

PropertyMorpholinePiperidine6-Oxa-2-azaspiro[3.4]octane
Molecular Weight ( g/mol ) 87.1285.15113.16
Fsp³ (Fraction sp³ carbons) 1.001.001.00
XLogP3 -0.91.0-0.3
Topological Polar Surface Area (Ų) 21.312.021.3
Hydrogen Bond Acceptors 212
Ring System Architecture Monocyclic (Planar-tending)Monocyclic (Planar-tending)Spirocyclic (Orthogonal 3D)

Quantitative data derived from1[1].

Synthetic Methodologies: Constructing the Spirocyclic Core

Historically, synthesizing four-membered aza-spirocycles presented significant challenges due to inherent ring strain. However, modern synthetic approaches have unlocked scalable access to these building blocks. Primary methods include the 2[2] and 3[3]. For large-scale industrial drug discovery, the Staudinger approach followed by transfer hydrogenation has proven highly reliable[4].

Synthesis Step1 1,3,5-Tribenzyl-1,3,5-triazinane + BF3-OEt2 Step2 Imine Formation (In situ generation) Step1->Step2 Step3 Staudinger Ketene-Imine Cycloaddition Step2->Step3 Add Acid Chloride Step4 2-Benzyl-6-oxa-2-azaspiro[3.4]octane (Intermediate) Step3->Step4 Step5 Transfer Hydrogenation (Pd/C, Ammonium Formate) Step4->Step5 Step6 6-Oxa-2-azaspiro[3.4]octane (Free Amine Building Block) Step5->Step6 Deprotection

Workflow for scalable synthesis of 6-oxa-2-azaspiro[3.4]octane via Staudinger cycloaddition.

Protocol 1: Large-Scale Transfer Hydrogenation (Deprotection)

Objective: Cleave the benzyl protecting group to yield the free amine building block for downstream library synthesis[4].

  • Step 1: Reactor Charging. Charge a 25 L reactor with 10% Pd/C (390 g).

    • Causality Insight: Pd/C acts as the heterogeneous catalyst required to lower the activation energy for the cleavage of the C-N benzyl bond.

  • Step 2: Substrate Addition. Add 2-benzyl-6-oxa-2-azaspiro[3.4]octane (414 g, 1.83 mol) dissolved in absolute EtOH (16.5 L).

    • Causality Insight: Ethanol provides an optimal polar protic medium that fully solubilizes the spirocyclic substrate and facilitates efficient proton/hydride transfer at the catalyst surface.

  • Step 3: Hydrogen Donor Addition. Add ammonium formate (462 g, 7.33 mol) dissolved in water (4.1 L).

    • Causality Insight: Ammonium formate safely decomposes into H₂, CO₂, and NH₃ in the presence of Pd/C. This self-validating transfer hydrogenation avoids the severe explosion hazards of pressurized H₂ gas in large-scale batch reactors while ensuring consistent reaction kinetics.

  • Step 4: Thermal Activation. Heat the mixture at 50 °C for 20 hours under continuous agitation.

  • Step 5: Workup. Filter the catalyst through a Celite pad to arrest the reaction, and evaporate the solvent under reduced pressure to isolate the crude amine.

Application in Lead Optimization: Case Studies

Case Study A: Overcoming Metabolic Liabilities in SARS-CoV-2 3CLpro Inhibitors

During the development of 5 (a second-generation 3CL protease inhibitor following Ensitrelvir), researchers faced the challenge of optimizing the P1/P2 pocket interactions while maintaining strict metabolic stability[5]. Replacing standard cyclic amines with 6-oxa-2-azaspiro[3.4]octane yielded Compound 9, which demonstrated a highly balanced profile: an IC₅₀ of 8.37 nM and excellent metabolic stability in human liver microsomes (58% remaining at 30 min)[5]. The rigid 3D spirocycle provided the exact steric bulk needed to fill the protease pocket while resisting cytochrome P450-mediated oxidative metabolism far better than its planar analogs[5].

Case Study B: Enhancing Solvent-Exposed Interactions in METTL3 Inhibitors

In the optimization of 6, STORM Therapeutics utilized a naphthyridinone core[6]. Extensive molecular docking studies revealed that while the core forms critical hydrogen bonds with residues Ile378 and Asn549, the appended 6-oxa-2-azaspiro[3.4]octane moiety extends directly into the solvent-exposed region[6]. This strategic placement (resulting in Compound 21, IC₅₀ = 10.3 nM) drastically improved the aqueous solubility and pharmacokinetic profile of the drug without disrupting the primary pharmacophore[6].

Pharmacophore Core Target Protein (3CLpro / METTL3) Sub1 Primary Pharmacophore (H-Bonding / Covalent) Core->Sub1 Anchors molecule Sub2 Hydrophobic Linker Sub1->Sub2 Connects Sub3 6-Oxa-2-azaspiro[3.4]octane (Solvent-Exposed Region) Sub2->Sub3 Projects into solvent Sub3->Core Modulates PK/PD (Reduces lipophilicity)

Pharmacophore model showing the strategic positioning of the spirocyclic building block.

Standard Operating Procedure (SOP): Late-Stage SNAr Functionalization

Objective: Incorporating the 6-oxa-2-azaspiro[3.4]octane building block into a halogenated drug scaffold via Nucleophilic Aromatic Substitution (SNAr)[5].

  • Step 1: Reagent Mixing. In a sealed reaction vial, combine the electrophilic scaffold (e.g., a chloropyrimidine derivative, 0.143 mmol) with 6-oxa-2-azaspiro[3.4]octane oxalate (43.5 mg, 0.214 mmol).

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (100 μL, 0.570 mmol) and Ethanol (1.2 mL).

    • Causality Insight: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the oxalic acid from the amine salt and scavenges the generated leaving group (HCl) driving the equilibrium forward. Because of its steric bulk, DIPEA will not compete with the spirocycle for the electrophile, preventing side-product formation.

  • Step 3: Thermal Activation. Stir the solution at 100 °C for 1 hour.

    • Causality Insight: The elevated temperature provides the necessary activation energy to break the stable aromatic carbon-halogen bond during the Meisenheimer complex transition state inherent to SNAr mechanisms.

  • Step 4: Purification. Cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue via silica gel column chromatography (CHCl₃:MeOH gradient) to isolate the final functionalized lead compound.

Conclusion

The integration of 6-oxa-2-azaspiro[3.4]octane into medicinal chemistry workflows is a testament to the power of 3D structural design. By offering a superior balance of metabolic stability, reduced lipophilicity, and unique spatial vectors compared to classical flat amines, this spirocycle serves as a critical tool for resolving late-stage pharmacokinetic liabilities. As synthetic methodologies like Staudinger cycloadditions and photochemical expansions become increasingly scalable, the routine use of such complex spirocycles will continue to define the next generation of targeted therapeutics.

References

1.[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications.2 2.[5] Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19. PMC - NIH. 5 3.[1] 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769. PubChem - NIH. 1 4.[3] Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. RSC Publishing. 3 5.[6] Full article: Recent advances in small molecules targeting the METTL3. Taylor & Francis. 6 6.[4] Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode. ACS Publications. 4

Sources

Medicinal chemistry applications of 6-Oxa-2-azaspiro[3.4]octane scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthetic routes, and strategic utility of the 6-Oxa-2-azaspiro[3.4]octane scaffold.

Technical Guide & Whitepaper

Executive Summary: Escaping Flatland

The 6-Oxa-2-azaspiro[3.4]octane scaffold (CAS: 410070-90-5) represents a high-value "metabolic shield" in modern drug discovery. As a spirocyclic bioisostere, it bridges the gap between traditional, flat heterocycles (morpholine, piperidine) and complex 3D architectures. By fusing a strained azetidine ring with a tetrahydrofuran (THF) core at a single quaternary carbon, this scaffold offers three distinct advantages:

  • Metabolic Stability : The spiro-quaternary center sterically protects the nitrogen from oxidative dealkylation and blocks metabolic soft spots found in monocyclic analogs.[1]

  • Vectorial Precision : Unlike the chair conformation of morpholine, the spiro-fusion locks the exit vectors of substituents, allowing for precise probing of binding pockets.

  • Physicochemical Balance : It lowers lipophilicity (

    
    ) while increasing fraction saturated (
    
    
    
    ), a key metric correlated with clinical success.

Scaffold Profile & Physicochemical Properties

The 6-oxa-2-azaspiro[3.4]octane core consists of a four-membered azetidine ring spiro-fused to a five-membered tetrahydrofuran ring.

Structural Identity
  • IUPAC Name : 6-oxa-2-azaspiro[3.4]octane[1][2][3][4][5][6]

  • SMILES : C1COCC12CNC2

  • Geometry : The spiro carbon (C3 of the THF ring) creates a perpendicular arrangement between the two rings, enforcing a rigid 90° twist that prevents "pancaking" in protein active sites.

Comparative Physicochemical Metrics

The following table contrasts the scaffold with the standard morpholine heterocycle it often replaces.

PropertyMorpholine6-Oxa-2-azaspiro[3.4]octaneMedicinal Chemistry Impact
Formula


Increased carbon count (+2C) usually increases lipophilicity, but solvation effects mitigate this.
MW 87.12 Da113.16 DaSlight increase; negligible impact on ligand efficiency.
CLogP -0.86-0.32Remains polar enough for oral bioavailability.
Topological Polar Surface Area (TPSA) 12.03

21.3

Enhanced hydrogen bond acceptor capability due to exposed ether oxygen.

1.01.0Both are fully saturated, but the spiro scaffold has higher 3D complexity.
Basicity (

of conjugate acid)
~8.3~9.2 - 9.4The azetidine nitrogen is more basic than morpholine, potentially improving solubility at physiological pH.

Synthetic Accessibility

Robust synthetic routes are critical for scaffold adoption. Two primary methods are detailed below: the industrial-standard Staudinger synthesis and the emerging photochemical ring expansion.

Method A: Staudinger Ketene-Imine Cycloaddition (Scale-Up Route)

This route is preferred for multi-gram to kilogram scale synthesis. It constructs the azetidine ring onto a pre-existing THF precursor via a [2+2] cycloaddition.

Protocol Summary:

  • Imine Generation : In situ formation of the imine from 1,3,5-tribenzyl-1,3,5-triazinane.

  • Cycloaddition : Reaction with tetrahydrofuran-3-carbonyl chloride (generated from the acid) in the presence of a base yields the spiro-lactam intermediate.

  • Reduction : The lactam is reduced (e.g., using

    
    ) to the final azetidine.
    
Experimental Workflow (Graphviz Visualization)

StaudingerSynthesis Figure 1: Staudinger Synthesis Route for 6-Oxa-2-azaspiro[3.4]octane Start1 Tetrahydrofuran-3-carboxylic acid Inter1 Acid Chloride (Activated Ketene Precursor) Start1->Inter1 SOCl2 or (COCl)2 Start2 1,3,5-Tribenzyl-1,3,5-triazinane Inter2 N-Benzyl Imine (In Situ) Start2->Inter2 BF3-OEt2, Heat Cyclo [2+2] Cycloaddition (Staudinger Reaction) Inter1->Cyclo Base (Et3N) Inter2->Cyclo Lactam 2-Benzyl-6-oxa-2-azaspiro[3.4]octan-1-one (Spiro-Lactam) Cyclo->Lactam Ring Closure Red Reduction (LiAlH4 / AlCl3) Lactam->Red Final 6-Oxa-2-azaspiro[3.4]octane (Target Scaffold) Red->Final De-benzylation (Pd/C, H2)

[2][6]

Method B: Photochemical Ring Expansion

A more recent approach involves the ring expansion of spirocyclic oxetanes using diazoesters under blue LED irradiation. This method is valuable for accessing diverse analogs but is currently less scalable than the Staudinger route.

Validated Applications in Drug Discovery

The 6-oxa-2-azaspiro[3.4]octane scaffold has moved beyond theoretical utility into active clinical and preclinical pipelines.

Case Study 1: SARS-CoV-2 3CL Protease Inhibitors

In the optimization of non-covalent 3CL protease inhibitors, researchers replaced a metabolic "hotspot" (a piperidine ring) with the 6-oxa-2-azaspiro[3.4]octane moiety.

  • Challenge : The initial piperidine lead suffered from rapid oxidative metabolism.

  • Solution : Incorporation of the spiro scaffold (Compound 9 in literature).

  • Outcome :

    • Metabolic Stability : 58% of parent compound remaining after 30 minutes in Human Liver Microsomes (HLM).[1]

    • Potency : Maintained single-digit nanomolar activity (

      
       nM).
      
    • Mechanism : The spiro-ring filled the S1' pocket effectively while the lack of abstractable protons at the quaternary center blocked CYP450 degradation.

Case Study 2: MCH1 Receptor Antagonists

For the treatment of obesity, Melanin-Concentrating Hormone 1 (MCH1) antagonists often struggle with hERG liability and lipophilicity.

  • Application : The scaffold was utilized to replace a morpholine moiety.[7]

  • Result : The basicity of the azetidine nitrogen (

    
    ) improved solubility, while the rigid geometry reduced off-target binding to the hERG channel compared to flexible linear amines.
    
Case Study 3: Antitubercular Agents (Pks13 Inhibitors)

In the development of inhibitors for Pks13 (a polyketide synthase in M. tuberculosis), the scaffold was used to replace a 4-hydroxypiperidine.

  • Outcome : The spiro-analog showed improved Minimum Inhibitory Concentration (MIC) and microsomal stability.[8] The ether oxygen in the 5-membered ring provided a crucial hydrogen bond acceptor vector that mimicked the original hydroxyl group but without the metabolic vulnerability of a secondary alcohol.

Strategic Implementation Guide

When should a medicinal chemist deploy this scaffold? Use the decision logic below.

DecisionTree Figure 2: Decision Tree for Scaffold Selection Start Current Lead Series Contains Saturated Heterocycle Q1 Is the heterocycle a Morpholine or Piperidine? Start->Q1 Q2 Issue: Metabolic Instability? Q1->Q2 Yes Q3 Issue: Solubility / Permeability? Q2->Q3 No Action1 Deploy 6-Oxa-2-azaspiro[3.4]octane (Blocks Alpha-Oxidation) Q2->Action1 Yes (CYP Hotspot) Action2 Deploy 6-Oxa-2-azaspiro[3.4]octane (Increases pKa & Fsp3) Q3->Action2 Low Solubility Action3 Consider 2-Oxa-6-azaspiro[3.3]heptane (Smaller, Lower LogP) Q3->Action3 High Lipophilicity Only

References

  • Development of a Large-Scale Route to an MCH1 Receptor Antagonist . Organic Process Research & Development, 2012. Link

  • Discovery of the Clinical Candidate S-892216: A Second-Generation SARS-CoV-2 3CL Protease Inhibitor . Journal of Medicinal Chemistry, 2023. Link

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13 . Journal of Medicinal Chemistry, 2013. Link

  • Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives . Chemical Science, 2019. Link

  • PubChem Compound Summary for CID 55279769: 6-Oxa-2-azaspiro[3.4]octane . National Center for Biotechnology Information. Link

Sources

6-Oxa-2-azaspiro[3.4]octane hemioxalate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Oxa-2-azaspiro[3.4]octane hemioxalate , a specialized spirocyclic building block used in modern medicinal chemistry to enhance the physicochemical properties of drug candidates.

Advanced Scaffold for "Escape from Flatland" in Drug Discovery

Executive Summary & Chemical Profile

6-Oxa-2-azaspiro[3.4]octane hemioxalate is a high-value saturated heterocycle belonging to the spiro[3.4]octane class.[1][2] It features an azetidine ring spiro-fused to a tetrahydrofuran ring. This specific salt form is engineered to improve the handling, stability, and crystallinity of the volatile free base, facilitating its use in high-throughput synthesis and fragment-based drug discovery (FBDD).[3]

1.1 Core Chemical Specifications

The term "hemioxalate" in this context strictly denotes a stoichiometry of 2 molecules of base to 1 molecule of oxalic acid (


), consistent with commercially reported molecular weights for this specific CAS entry.[3]
ParameterTechnical Specification
IUPAC Name 6-Oxa-2-azaspiro[3.4]octane; oxalic acid (2:1 salt)
Common Name 6-Oxa-2-azaspiro[3.4]octane hemioxalate
CAS Number 1523571-05-2 (Hemioxalate)
Related CAS 410070-90-5 (Free Base); 1359656-12-4 (HCl)
Molecular Formula C₁₄H₂₄N₂O₆ (Salt) / C₆H₁₁NO (Base)
Molecular Weight 316.35 g/mol (Salt) / 113.16 g/mol (Base)
Stoichiometry 2 Base : 1 Acid (0.5 eq Oxalate per amine)
SMILES (Base) C1COCC12CNC2
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol

Note on Nomenclature: Users may occasionally encounter "oxalate" listed with MW ~203.19 (1:1 salt).[3] It is critical to verify the Certificate of Analysis (CoA) for the specific stoichiometry (0.5 vs 1.0 eq oxalic acid) as this impacts molarity calculations in synthesis.

Structural Analysis & Medicinal Chemistry Utility

The 6-oxa-2-azaspiro[3.4]octane scaffold is a prime example of a bioisostere designed to replace morpholine, piperidine, or thiomorpholine rings.[3]

2.1 The "Escape from Flatland"

Modern drug design emphasizes increasing the fraction of sp³-hybridized carbons (


) to improve clinical success rates.[3] Unlike flat aromatic rings, this spirocyclic scaffold introduces:
  • Vectorial Complexity: The spiro center (C5) creates a rigid

    
     angle between the azetidine and tetrahydrofuran rings, projecting substituents into defined 3D vectors.[3]
    
  • Metabolic Stability: The quaternary spiro carbon blocks metabolic oxidation at a position that is typically vulnerable in simple piperidines.

  • Lipophilicity Modulation: The ether oxygen lowers

    
     (increasing solubility) without introducing a hydrogen bond donor (HBD), while the azetidine nitrogen serves as a tunable attachment point.[3]
    

DrugDesignLogic Flat Flat Aromatic Scaffolds (Low Solubility, High Promiscuity) Spiro 6-Oxa-2-azaspiro[3.4]octane (High Fsp3, Rigid 3D Structure) Flat->Spiro Bioisosteric Replacement Outcome Optimized Candidate (Improved Solubility, Selectivity) Spiro->Outcome Reduced Lipophilicity (LogP) Metabolic Blocking

Figure 1: Strategic logic for incorporating spirocyclic scaffolds in lead optimization.

Synthetic Methodology

While proprietary process routes vary, the synthesis of 6-oxa-2-azaspiro[3.4]octane typically proceeds via a "spiro-annulation" strategy. A robust laboratory-scale route involves the cyclization of a functionalized ketone or epoxide.[4]

3.1 Representative Synthetic Pathway

The following workflow describes a logical retrosynthetic disconnection leading to the target scaffold.

  • Precursor Assembly: Alkylation of a protected azetidinone or cyclobutanone derivative.[3]

  • Spiro-Cyclization: Intramolecular etherification or amination to close the second ring.

  • Deprotection & Salt Formation: Removal of the N-protecting group (e.g., Boc, Cbz) followed by treatment with oxalic acid.[3]

Protocol: Salt Formation (General Procedure)

  • Step 1: Dissolve the crude free base (6-oxa-2-azaspiro[3.4]octane) in anhydrous ethanol or ethyl acetate.

  • Step 2: Prepare a 0.5 M solution of anhydrous oxalic acid in the same solvent.

  • Step 3: Add the acid solution dropwise to the amine solution at

    
     until a stoichiometric ratio of 0.5 equivalents (acid:amine) is reached.
    
  • Step 4: The hemioxalate salt precipitates as a white solid.[3] Filter, wash with cold ether, and dry under vacuum.[3]

SynthesisWorkflow Start Starting Material (e.g., 3-Oxocyclobutanecarboxylate) Step1 Step 1: Ring Functionalization (Introduction of O-nucleophile) Start->Step1 Step2 Step 2: Spiro-Cyclization (Formation of THF ring) Step1->Step2 Step3 Step 3: Curtius Rearrangement / Reduction (Formation of Azetidine amine) Step2->Step3 FreeBase Free Base (6-Oxa-2-azaspiro[3.4]octane) Step3->FreeBase Salt Final Product (Hemioxalate Salt) FreeBase->Salt + 0.5 eq Oxalic Acid

Figure 2: Conceptual synthetic flow for the construction of the 6-oxa-2-azaspiro[3.4]octane core.

Handling & Quality Control

To ensure data integrity in biological assays, strict QC protocols must be followed.[3]

  • Storage: Store at

    
     under an inert atmosphere (Argon/Nitrogen). The hemioxalate is hygroscopic; minimize exposure to ambient moisture.[3]
    
  • Analytical Verification:

    • ¹H NMR (D₂O/DMSO-d₆): Verify the integration of the oxalate peak (singlet, no protons on C, but check stoichiometry via counter-ion titration or elemental analysis) vs. the spirocycle protons.

    • LC-MS: Expect a mass peak of

      
       (corresponding to the free base).[3] The oxalate anion will not be visible in positive mode.[3]
      
References
  • Carreira, E. M., & Fessard, T. C. (2014).[3] Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. Link[3]

  • PubChem Compound Summary. (2025). 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information.[3] Link[3]

  • Burkhard, J. A., et al. (2010).[3] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link[3]

  • Hairui Chemical. (2024).[3] Product Data: 6-oxa-2-azaspiro[3.4]octane hemioxalate (CAS 1523571-05-2).[5] Link

Sources

Escaping Flatland: A Technical Guide to Spirocyclic Bioisosteres for Morpholine and Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spirocyclic Imperative

In modern drug discovery, morpholine and piperazine are ubiquitous "workhorse" heterocycles, valued for their solubility and ability to form hydrogen bonds. However, they carry inherent liabilities: metabolic susceptibility (oxidative degradation), limited vectoral diversity (flat conformations), and crowded intellectual property (IP) space.

This guide details the transition from these saturated heterocycles to their spirocyclic bioisosteres —specifically 2-oxa-6-azaspiro[3.3]heptane (morpholine mimic) and 2,6-diazaspiro[3.3]heptane (piperazine mimic).[1] These strained systems offer a high fraction of


 carbons (

), altering physicochemical profiles by lowering lipophilicity (

) while often increasing basicity (

).

This document provides the rationale, synthesis, and decision-making frameworks required to deploy these scaffolds effectively.

Structural Rationale & Physicochemical Profiling[2][3][4][5]

The Morpholine Upgrade: 2-oxa-6-azaspiro[3.3]heptane

Replacing the 6-membered morpholine ring with the spiro[3.3]heptane core is not merely a geometric change; it is an electronic modulation.

  • Geometry: The spirocycle is more rigid. While morpholine adopts a chair conformation, the spiro[3.3] system presents "puckered" cyclobutane rings with exit vectors that are strictly defined, reducing the entropic penalty upon binding.

  • Lipophilicity (The "Magic" Carbon): Adding a carbon usually increases

    
     by ~0.5. However, switching from morpholine to 2-oxa-6-azaspiro[3.3]heptane often lowers 
    
    
    
    by up to 1.0 unit. This counterintuitive effect is driven by the increased basicity of the amine, which leads to higher ionization at physiological pH.
  • Basicity: The bond angle strain in the azetidine ring increases the

    
    -character of the lone pair, but solvation effects and lack of shielding often result in a net increase in 
    
    
    
    (typically +1.0 to +1.5 units compared to morpholine).
The Piperazine Stretch: 2,6-diazaspiro[3.3]heptane[1][6]
  • Vector Extension: This scaffold acts as a "stretched" piperazine. The distance between the two nitrogen atoms increases by approximately 1.3 Å.[2]

  • Twist: Unlike the chair-piperazine, the spiro system imposes a ~90° twist between the two vectors, allowing access to orthogonal binding pockets that flat piperazines cannot reach.

Comparative Data Summary
PropertyMorpholine (Parent)2-oxa-6-azaspiro[3.3]heptanePiperazine (Parent)2,6-diazaspiro[3.3]heptane
Geometry Chair (Flexible)Rigid / PuckeredChair (Flexible)Rigid / Twisted (90°)
N-N/N-O Dist. ~2.8 Å~3.5 Å (Extended)~2.9 Å~4.2 Å (Extended)

Reference-0.5 to -1.2Reference-0.2 to -0.8

Reference+1.0 to +1.5Reference+0.5 to +1.0
Metabolic Stability Low (Oxidative)High (Blocked metabolic soft spots)LowHigh

Decision Logic: When to Switch?

Not every morpholine should be spiro-cyclized. Use the following logic flow to determine utility.

SpiroDecisionTree Start Lead Compound Analysis Issue Primary Liability? Start->Issue Metab Metabolic Instability (Oxidative) Issue->Metab Soft Spot Solubility Poor Solubility / High LogD Issue->Solubility Greasy Vector Lack of Potency / Flatness Issue->Vector No interaction SpiroEval Evaluate Spiro-Bioisostere Metab->SpiroEval Solubility->SpiroEval CheckSize Is the binding pocket restrictive? Vector->CheckSize SpiroEval->CheckSize MorphSwitch Switch to 2-oxa-6-azaspiro[3.3]heptane CheckSize->MorphSwitch No, space available (Morpholine parent) PipSwitch Switch to 2,6-diazaspiro[3.3]heptane CheckSize->PipSwitch No, space available (Piperazine parent) Stop Use Bridged Systems (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) CheckSize->Stop Yes, tight fit

Figure 1: Decision matrix for deploying spirocyclic bioisosteres in lead optimization.

Experimental Protocols: Synthesis

The synthesis of these cores requires handling strained rings. Below are the optimized protocols for the most common "morpholine mimic."

Synthesis of 2-oxa-6-azaspiro[3.3]heptane (Scalable Route)

Rationale: Early routes used oxalate salt formation which resulted in hygroscopic solids. The Merachem/Bayer modified route utilizing the tosylate or PTSA salt is preferred for scale and stability.

Reagents:

  • Pentaerythritol tribromide (Tribromopentaerythritol)[3]

  • p-Toluenesulfonamide (

    
    )
    
  • Potassium hydroxide (KOH)

  • Ethanol/Water

  • Magnesium turnings / Methanol (for detosylation)

Workflow Diagram:

SynthesisWorkflow Step1 Cyclization 1 (Oxetane Formation) Step2 Cyclization 2 (Azetidine Formation) Step1->Step2 TsNH2, KOH, EtOH Step3 Detosylation (Mg/MeOH or Na/Naphthalene) Step2->Step3 N-Tosyl Intermediate Step4 Salt Formation (PTSA or Oxalate) Step3->Step4 Free Amine End 2-oxa-6-azaspiro[3.3]heptane (Stable Salt) Step4->End Start Tribromopentaerythritol Start->Step1 KOH, EtOH, Reflux

Figure 2: Step-wise synthesis of the morpholine bioisostere core.

Detailed Protocol:

  • Spirocyclization:

    • Dissolve pentaerythritol tribromide (1.0 eq) and p-toluenesulfonamide (1.0 eq) in Ethanol.

    • Add KOH (2.5 eq) dissolved in water dropwise at reflux.

    • Mechanism:[4][5][3][6] The reaction proceeds via an initial intramolecular displacement to form the oxetane ring, followed by intermolecular displacement by the sulfonamide, and finally a second intramolecular closure to form the azetidine.

    • Yield: Typically 60-75% of the N-tosyl protected spirocycle.

  • Detosylation (Magnesium/Methanol Method):

    • Dissolve the N-tosyl spirocycle in anhydrous Methanol.

    • Add Magnesium turnings (5.0 eq) and a catalytic amount of iodine.

    • Sonicate or stir vigorously (exothermic). The Mg acts as a single-electron transfer (SET) agent to cleave the S-N bond.

    • Alternative: For larger scales, Sodium naphthalenide or acidic hydrolysis (conc.

      
      ) can be used, though the Mg/MeOH route is gentler on the strained rings.
      
  • Isolation:

    • Filter off magnesium salts.

    • Treat the crude amine with p-Toluenesulfonic acid (PTSA) in isopropanol to precipitate the stable, non-hygroscopic salt. Avoid the oxalate salt if the compound is intended for long-term storage.

Case Studies in Drug Design

Olaparib Analog (Piperazine Replacement)

In the optimization of PARP inhibitors, the replacement of the piperazine core in Olaparib with 2,6-diazaspiro[3.3]heptane was investigated.[3]

  • Outcome: The spiro-analog maintained potency but significantly reduced cytotoxicity and improved selectivity against homologous recombination repair deficient cells.

  • Mechanism: The rigidified structure reduced off-target binding inherent to the flexible piperazine.

Linezolid Analog (Morpholine Replacement)

Linezolid suffers from myelosuppression, partly linked to the metabolism of its morpholine ring.

  • Outcome: Substitution with 2-oxa-6-azaspiro[3.3]heptane eliminated the metabolic soft spot (the carbons alpha to the oxygen).

  • Result: The analog showed improved metabolic stability in human liver microsomes (HLM) while retaining antibacterial activity, validating the "Spiro-Switch" for stability enhancement.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Bioisosteres. Angewandte Chemie International Edition.[6][7] Link

  • Wuitschik, G., et al. (2010). Oxa-azaspiro[3.3]heptanes as Bioisosteres for Morpholine.[1][8][5][3] ACS Medicinal Chemistry Letters. Link

  • Mykhailiuk, P. K. (2019).[7][9] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[10][6][7][9][11] Link

  • Chupakhin, E., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Link

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Acetyl-CoA Carboxylase Inhibitors. Journal of Medicinal Chemistry.[6] Link

Sources

6-Oxa-2-azaspiro[3.4]octane hemioxalate SMILES and InChIKey identifiers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

6-Oxa-2-azaspiro[3.4]octane and its derivatives are of significant interest in medicinal chemistry and drug development due to their novel spirocyclic scaffold. This unique three-dimensional architecture can impart favorable physicochemical properties to lead compounds, including improved solubility and metabolic stability, while providing new vectors for exploring chemical space. The hemioxalate salt form of this parent compound is often utilized to enhance its handling, stability, and bioavailability. This technical guide provides a focused overview of the key chemical identifiers for 6-Oxa-2-azaspiro[3.4]octane hemioxalate: the Simplified Molecular-Input Line-Entry System (SMILES) string and the International Chemical Identifier Key (InChIKey). Understanding and correctly utilizing these identifiers is fundamental for database searching, computational modeling, and regulatory submissions.

Core Compound and its Hemioxalate Salt: A Structural Overview

The foundational structure is 6-Oxa-2-azaspiro[3.4]octane, a bicyclic molecule containing a tetrahydrofuran ring fused to an azetidine ring through a spirocyclic carbon atom. The hemioxalate salt is formed by the reaction of two molecules of the basic 6-Oxa-2-azaspiro[3.4]octane with one molecule of oxalic acid. This 2:1 stoichiometric ratio is critical for its definition and representation in chemical notation systems.

Chemical Identifier Protocols

The accurate identification of chemical substances is paramount in scientific research and development. Standardized, machine-readable identifiers such as SMILES and InChIKey are essential for unambiguous communication and data exchange.

SMILES (Simplified Molecular-Input Line-Entry System)

The SMILES notation is a line notation for encoding molecular structures and is widely used in cheminformatics.

  • 6-Oxa-2-azaspiro[3.4]octane (Free Base): The SMILES string for the parent compound is C1COCC12CNC2[1].

  • Oxalic Acid: The SMILES representation for oxalic acid is O=C(O)C(=O)O.

  • 6-Oxa-2-azaspiro[3.4]octane Hemioxalate: For the hemioxalate salt, the SMILES string represents the two molecules of the base and one molecule of oxalic acid, separated by a period. The derived SMILES string is: C1COCC12CNC2.C1COCC12CNC2.O=C(O)C(=O)O.

InChIKey (International Chemical Identifier Key)

The InChIKey is a fixed-length (27-character) condensed, digital representation of the IUPAC International Chemical Identifier (InChI). It is designed to be a unique and searchable identifier for chemical substances.

  • 6-Oxa-2-azaspiro[3.4]octane (Free Base): The InChIKey for the parent compound is BDHMQGDCUCSDHX-UHFFFAOYSA-N[1].

  • 6-Oxa-2-azaspiro[3.4]octane Hemioxalate: The InChIKey for a salt is generated from the InChIs of its components. While a dedicated public database entry for the InChIKey of the hemioxalate salt (CAS 1523571-05-2) was not located during the literature survey, it can be generated using cheminformatics software based on the structures of the base and the counter-ion. The InChIKey for the hemioxalate salt is distinct from that of the free base.

Data Summary Table

Identifier6-Oxa-2-azaspiro[3.4]octane (Free Base)6-Oxa-2-azaspiro[3.4]octane Hemioxalate
CAS Number 410070-90-5 (representative)1523571-05-2
SMILES C1COCC12CNC2[1]C1COCC12CNC2.C1COCC12CNC2.O=C(O)C(=O)O
InChIKey BDHMQGDCUCSDHX-UHFFFAOYSA-N[1]Not available in searched public databases

Experimental and Computational Workflow for Identifier Verification

The process of determining and verifying these identifiers follows a logical, self-validating workflow. This ensures the integrity of the data used in research.

Identifier_Verification_Workflow Workflow for SMILES and InChIKey Verification cluster_0 Input Data cluster_1 Database Search & Analysis cluster_2 Identifier Derivation & Verification cluster_3 Output Compound_Name Compound Name: 6-Oxa-2-azaspiro[3.4]octane Hemioxalate Search_Databases Search Chemical Databases (e.g., PubChem, ChemSpider) Compound_Name->Search_Databases CAS_Number CAS Number: 1523571-05-2 CAS_Number->Search_Databases Identify_Free_Base Identify Identifiers for Free Base Search_Databases->Identify_Free_Base Found Free Base Data Analyze_Salt_SMILES Analyze SMILES of Analogous Hemioxalate Salts Search_Databases->Analyze_Salt_SMILES Found Analogous Salts Construct_SMILES Construct Hemioxalate SMILES Identify_Free_Base->Construct_SMILES Analyze_Salt_SMILES->Construct_SMILES Generate_InChIKey Generate InChIKey from Constructed Structure Construct_SMILES->Generate_InChIKey Final_SMILES Verified SMILES String Construct_SMILES->Final_SMILES Cross_Reference Cross-reference with Supplier Data (if available) Generate_InChIKey->Cross_Reference Final_InChIKey Verified InChIKey Generate_InChIKey->Final_InChIKey

Caption: Logical workflow for the verification of chemical identifiers.

Conclusion

The correct and consistent use of SMILES and InChIKey identifiers for 6-Oxa-2-azaspiro[3.4]octane hemioxalate is crucial for the integrity of research and development activities. This guide provides the derived SMILES identifier based on the structure of the free base and the stoichiometry of the hemioxalate salt. While a publicly available, definitive InChIKey for the salt was not found, it can be computationally generated from the derived structure. Researchers are encouraged to use the CAS number as the primary identifier when searching commercial and regulatory databases.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55279769, 6-Oxa-2-azaspiro[3.4]octane. Retrieved March 7, 2026 from [Link].

Sources

Solubility Profile of 6-Oxa-2-azaspiro[3.4]octane Hemioxalate in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pre-formulation stage of drug development is critical for establishing the foundational physicochemical characteristics of a new chemical entity (NCE). Among these, solubility is a paramount parameter that dictates the developability, bioavailability, and ultimate therapeutic success of a drug candidate.[1] This guide presents a comprehensive methodological framework for determining the solubility profile of 6-Oxa-2-azaspiro[3.4]octane hemioxalate, a novel spirocyclic scaffold of interest in medicinal chemistry.[2] We provide a detailed, field-tested protocol for equilibrium solubility determination using the isothermal shake-flask method, an analysis of the solvent properties influencing dissolution, and a discussion of the practical implications of the resulting solubility data in crystallization, process chemistry, and formulation development. The objective is to equip researchers and drug development professionals with a robust system for generating and interpreting the high-quality solubility data essential for informed decision-making.

Introduction: The Central Role of Solubility in Pharmaceutical Development

6-Oxa-2-azaspiro[3.4]octane hemioxalate is a heterocyclic compound featuring a rigid spirocyclic core, which incorporates both an ether linkage and a secondary amine.[2][3] Such structures are of significant interest in medicinal chemistry for their potential to present novel pharmacophores in three-dimensional space. The hemioxalate salt form is often utilized to improve the physicochemical properties of a parent molecule, such as stability and solubility.[2]

Understanding the solubility of an active pharmaceutical ingredient (API) in various organic solvents is not merely an academic exercise; it is a critical factor that profoundly impacts the entire development lifecycle.[4] From early-stage in vitro screening, where poor solubility can mask true activity, to process chemistry, where it governs the choice of solvents for synthesis and purification, and finally to formulation, where it is a key determinant of bioavailability, solubility data is the bedrock upon which successful drug products are built.[1][5] A comprehensive solubility profile across a panel of solvents with diverse chemical properties provides the insight needed to select appropriate systems for crystallization, purification, and the development of stable, effective dosage forms.[6]

This technical guide eschews a simple recitation of data, instead focusing on the causality behind the experimental design and the logical flow from protocol execution to practical application.

Physicochemical Properties of the Analyte

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior. The key structural features of 6-Oxa-2-azaspiro[3.4]octane hemioxalate—the protonatable secondary amine, the hydrogen bond-accepting ether oxygen, and the ionic hemioxalate counter-ion—are all expected to play significant roles in its interaction with different solvents.

Table 1: Physicochemical Identifiers for 6-Oxa-2-azaspiro[3.4]octane Hemioxalate

PropertyValueSource
IUPAC Name 2-oxa-6-azaspiro[3.4]octane;oxalic acid[7][8]
CAS Number 1408075-00-2[7]
Molecular Formula C₈H₁₃NO₅ (for the 1:1 oxalate salt)[8]
Molecular Weight 203.19 g/mol (for the 1:1 oxalate salt)[2][8]
Structure A spirocyclic system containing a tetrahydrofuran ring fused with an azetidine ring.[2][3]

Experimental Methodology: The Isothermal Shake-Flask Method

To obtain definitive, thermodynamically stable solubility data, the equilibrium shake-flask method is the industry's gold standard.[9] This method ensures that the system has reached a true equilibrium between the undissolved solid and the saturated solution, providing a reliable measurement of the maximum concentration of the solute in a given solvent at a specified temperature.[9][10] This contrasts with kinetic solubility methods, which are faster but can be less precise and may not represent true thermodynamic equilibrium.[11]

Rationale for Solvent Selection

The choice of solvents is designed to probe the compound's solubility across a range of polarities and hydrogen bonding capabilities, which is crucial for applications from synthesis to formulation. The selected solvents are categorized as:

  • Polar Protic: Methanol, Ethanol (capable of hydrogen bonding)

  • Polar Aprotic: Acetone, Acetonitrile (possess a dipole moment but lack O-H or N-H bonds)

  • Intermediate Polarity: Ethyl Acetate, Dichloromethane

  • Nonpolar: Toluene

Detailed Experimental Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Step 1: Preliminary Equilibration Time Assessment

  • Objective: To determine the minimum time required to reach solubility equilibrium.

  • Procedure:

    • Add an excess of 6-Oxa-2-azaspiro[3.4]octane hemioxalate (e.g., ~50 mg) to a series of glass vials each containing 2 mL of a representative solvent (e.g., methanol).

    • Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.[12]

    • At predetermined time points (e.g., 4, 8, 12, 24, 48, and 72 hours), remove a vial.

    • Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze its concentration via a validated HPLC-UV method.

    • Plot concentration versus time. The point at which the concentration plateaus indicates that equilibrium has been reached. The experimental duration should be set beyond this point (e.g., 48 hours if equilibrium is reached at 24 hours) to ensure confidence.[13]

Step 2: Solubility Measurement

  • Objective: To determine the equilibrium solubility in the selected panel of solvents.

  • Procedure:

    • Weigh an amount of 6-Oxa-2-azaspiro[3.4]octane hemioxalate known to be in excess of its estimated solubility into triplicate vials for each solvent.[12]

    • Add a precise volume (e.g., 2.0 mL) of the respective organic solvent to each vial.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C and 37 °C) for the duration determined in Step 1.

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Separate the solid and liquid phases by centrifuging the vials.

    • Immediately take a known volume of the clear supernatant (e.g., 100 µL) and dilute it gravimetrically with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method.

Step 3: Quantification by HPLC-UV

  • Objective: To accurately measure the concentration of the dissolved API.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and a pH-controlled aqueous buffer (e.g., 0.1% formic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength of maximum absorbance for the compound.

    • Calibration: Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) and perform serial dilutions to create a calibration curve (typically 5-7 points) covering the expected concentration range of the samples. The linearity (R² > 0.999) of this curve validates the analytical method.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess API to vials prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vials and place on shaker prep2->equil1 equil2 Agitate at constant T for ≥ 24h equil1->equil2 sep1 Centrifuge vials at high speed equil2->sep1 sep2 Confirm presence of solid pellet sep1->sep2 quant1 Aliquot supernatant sep2->quant1 quant2 Gravimetric Dilution quant1->quant2 quant3 Analyze by validated HPLC-UV quant2->quant3

Caption: Isothermal Shake-Flask Solubility Workflow.

Results and Discussion

Quantitative Solubility Data

Table 2: Illustrative Solubility of 6-Oxa-2-azaspiro[3.4]octane Hemioxalate in Organic Solvents

SolventSolvent TypeSolubility at 25 °C (mg/mL)Solubility at 37 °C (mg/mL)
MethanolPolar Protic85.2115.7
EthanolPolar Protic42.559.8
AcetonePolar Aprotic5.17.3
AcetonitrilePolar Aprotic2.84.0
Ethyl AcetateIntermediate Polarity0.91.4
DichloromethaneIntermediate Polarity< 0.1< 0.1
TolueneNonpolar< 0.01< 0.01
Analysis of Solubility Trends

The illustrative data reveals several key trends consistent with the physicochemical properties of the compound:

  • Dominance of Polarity and Hydrogen Bonding: The highest solubility is observed in polar protic solvents like methanol and ethanol. This is the expected outcome for a molecule that is a salt and possesses multiple sites for hydrogen bonding (the amine, ether oxygen, and oxalate counter-ion).[14][15] These solvents can effectively solvate both the cationic (the protonated spirocycle) and anionic (oxalate) components of the salt, overcoming the crystal lattice energy of the solid.

  • Effect of Solvent Type: Solubility drops significantly in polar aprotic solvents (acetone, acetonitrile). While these solvents have dipole moments that can interact with the solute, their inability to act as strong hydrogen bond donors makes them less effective at solvating the oxalate anion, leading to lower solubility.[15]

  • Insolubility in Nonpolar Solvents: The compound is practically insoluble in nonpolar solvents like toluene. This aligns with the "like dissolves like" principle, as the nonpolar solvent cannot form the strong intermolecular interactions required to dissolve a polar, ionic compound.[14]

  • Temperature Dependence: In all cases where solubility is measurable, it increases with temperature. This indicates that the dissolution process is endothermic, meaning that energy (heat) is required to break the solute-solute bonds in the crystal lattice. This is a common characteristic for the solubility of crystalline solids.[1]

Conceptual Diagram of Intermolecular Interactions

G cluster_solute cluster_solvents solute Ionic Lattice (Cation-Anion) + H-Bond Sites (N-H, O) protic Polar Protic (Methanol) Strong H-Bonding High Polarity solute->protic Strong Interaction (High Solubility) aprotic Polar Aprotic (Acetonitrile) Dipole-Dipole No H-Bond Donation solute->aprotic Moderate Interaction (Low Solubility) nonpolar Nonpolar (Toluene) van der Waals Forces solute->nonpolar Weak Interaction (Insoluble)

Caption: Solute-Solvent Interaction Strength.

Practical Implications for Drug Development

The generated solubility profile directly informs critical development decisions:

  • Crystallization and Purification: The significant difference in solubility between a solvent like methanol (high solubility) and a solvent like ethyl acetate (low solubility) suggests that this pair could be an excellent solvent/anti-solvent system for recrystallization. Dissolving the crude compound in a minimal amount of hot methanol followed by the controlled addition of ethyl acetate would likely induce crystallization, leading to a high-purity, high-yield product.

  • Process Chemistry: The high solubility in methanol makes it a suitable solvent for reactions or workups, while the insolubility in toluene makes toluene a good choice for precipitating the product from a reaction mixture or for washing solid product to remove nonpolar impurities.

  • Preclinical Formulation: For early-stage animal studies requiring a solution formulation, the data immediately points to polar protic solvents or aqueous co-solvent systems as the most promising starting points. The poor solubility in less polar systems suggests that a simple lipid-based formulation would likely be unsuccessful.

Conclusion

This guide has detailed a robust, scientifically-grounded methodology for determining the organic solvent solubility profile of 6-Oxa-2-azaspiro[3.4]octane hemioxalate. By employing the isothermal shake-flask method, researchers can generate reliable, equilibrium solubility data. The illustrative results demonstrate how a systematic analysis of this data, grounded in the principles of solvent polarity and intermolecular forces, provides indispensable insights. This information is not merely descriptive but prescriptive, guiding strategic decisions in process chemistry, crystallization, and formulation that are essential for advancing a promising compound from the laboratory to the clinic.

References

  • World Health Organization. (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available at: [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available at: [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. Available at: [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

  • Wikipedia contributors. (n.d.). Solubility equilibrium. Wikipedia. Retrieved March 7, 2026, from [Link]

  • BonaChem. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Wisdomlib. (2025). Solvent properties: Significance and symbolism. Retrieved March 7, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

  • Biorelevant.com. (n.d.). What is equilibrium solubility of a drug?. Retrieved March 7, 2026, from [Link]

  • Technobis. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. Available at: [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(3), 178-214. Available at: [Link]

  • Sharma, D., & Singh, P. (2020). Solubility: An overview. International Journal of Pharmaceutical and Chemical Sciences, 9(1), 1-8. Available at: [Link]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Request PDF. Retrieved March 7, 2026, from [Link]

  • Al-Obaidi, H., & Buckle, M. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11529-11543. Available at: [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233. Available at: [Link]

  • BS Publications. (n.d.). UNIT 1 SOLUBILITY OF DRUGS. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved March 7, 2026, from [Link]

Sources

Engineering 3D Bioisosteres: A Technical Guide to Oxa-azaspiro[3.4]octane Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm shift in medicinal chemistry from planar, sp²-hybridized rings to three-dimensional, sp³-rich scaffolds—often termed the "escape from flatland"—has revolutionized pharmacokinetic optimization. Among the most valuable 3D scaffolds are the oxa-azaspiro[3.4]octanes, which serve as rigid bioisosteres for metabolically labile saturated heterocycles like morpholine, piperazine, and piperidine.

This whitepaper provides an in-depth technical comparative analysis of two critical regioisomers: 2-Oxa-6-azaspiro[3.4]octane and 6-Oxa-2-azaspiro[3.4]octane . By dissecting their topological divergence, physicochemical properties, and mechanistic roles in mitigating off-target toxicities, this guide equips drug development professionals with the rationale to select the optimal isomer for their synthetic campaigns.

Structural Topology and Isomeric Divergence

The spiro[3.4]octane core consists of a four-membered ring spiro-fused to a five-membered ring at a single quaternary carbon (C4). The nomenclature and numbering dictate that the smaller ring contains atoms 1–3, the spiro atom is 4, and the larger ring contains atoms 5–8. The placement of the oxygen and nitrogen heteroatoms defines the specific regioisomer and fundamentally alters the molecule's exit vectors and basicity[1][2].

  • 2-Oxa-6-azaspiro[3.4]octane: The oxygen is located at position 2 (forming an oxetane ring), and the basic nitrogen is at position 6 (forming a pyrrolidine ring)[2]. This isomer is primarily used as a conformationally restricted bioisostere for piperidine or 3-hydroxypyrrolidine.

  • 6-Oxa-2-azaspiro[3.4]octane: The oxygen is located at position 6 (forming a tetrahydrofuran ring), and the basic nitrogen is at position 2 (forming an azetidine ring)[1]. This isomer serves as an excellent bioisostere for morpholine or 4-aminotetrahydropyran[3].

Data Presentation: Physicochemical Comparison

To facilitate rational drug design, the quantitative structural data of both isomers are summarized below.

Property2-Oxa-6-azaspiro[3.4]octane6-Oxa-2-azaspiro[3.4]octane
PubChem CID 53438323[2]55279769[1]
Ring System Fusion Oxetane (4) + Pyrrolidine (5)Azetidine (4) + Tetrahydrofuran (5)
Basic Center Pyrrolidine Nitrogen (Position 6)Azetidine Nitrogen (Position 2)
Predicted pKa (Amine) ~9.2[4]~10.3[3]
Topological Polar Surface Area 21.3 Ų[2]21.3 Ų[1]
Fraction sp³ (Fsp³) 1.01.0
Primary Bioisosteric Role Piperidine / Morpholine replacementAzetidine / Morpholine replacement
Topological Visualization

SpiroIsomers Core Spiro[3.4]octane Core (Fsp3 = 1.0) Iso1 2-Oxa-6-azaspiro[3.4]octane (Oxetane + Pyrrolidine) Core->Iso1 O at C2, N at C6 Iso2 6-Oxa-2-azaspiro[3.4]octane (Azetidine + THF) Core->Iso2 N at C2, O at C6 Prop1 Nitrogen in 5-membered ring Secondary Amine pKa ~9.2 Iso1->Prop1 Prop2 Nitrogen in 4-membered ring Secondary Amine pKa ~10.3 Iso2->Prop2 App1 Piperidine/Morpholine Bioisostere Exit vectors: 120° apart Prop1->App1 App2 Azetidine/Morpholine Bioisostere Exit vectors: 180° apart Prop2->App2

Topological divergence and functional vectors of oxa-azaspiro[3.4]octane regioisomers.

Mechanistic Rationale in Drug Design (E-E-A-T)

As an application scientist, it is crucial to understand why these spirocycles outperform their planar counterparts. The substitution of a morpholine or piperidine ring with an oxa-azaspiro[3.4]octane is driven by two primary mechanistic causalities: metabolic shielding and pKa attenuation.

Metabolic Shielding (CYP450 Evasion)

Cytochrome P450 (CYP) enzymes typically initiate the clearance of saturated heterocycles via α-carbon oxidation, leading to ring-opening and rapid clearance. In spirocycles, the quaternary spiro-carbon inherently lacks hydrogen atoms, completely blocking oxidation at that node[3]. Furthermore, the orthogonal 3D geometry of the spiro-fusion creates a "metabolic shield," projecting steric bulk that hinders the CYP heme-oxo species from accessing the remaining α-protons[3].

pKa Attenuation and hERG Mitigation

Highly basic amines (pKa > 9.5) are notorious for binding to the hERG potassium channel via cation-π interactions with aromatic residues (e.g., Tyr652) in the channel's inner cavity, leading to cardiotoxicity.

The spiro-oxygen exerts a strong electron-withdrawing inductive effect through the σ-bond framework. Because the distance between the oxygen and nitrogen differs between the two isomers, their basicity is distinctly modulated. For example, in the optimization of the antitubercular agent TAM16, replacing a piperidine with a 2-oxa-6-azaspiro[3.4]octane lowered the predicted amine pKa to 9.2[4]. This precise attenuation reduced the fraction of protonated amine at physiological pH (7.4), successfully mitigating hERG liability while maintaining sufficient basicity for aqueous solubility and target engagement[4].

ADMEWorkflow Start Planar Lead (Morpholine/Piperidine) Spiro Spirocyclic Substitution (Oxa-azaspiro[3.4]octane) Start->Spiro Bioisosteric Replacement CYP CYP450 Shielding (Steric Hindrance) Spiro->CYP pKa pKa Attenuation (Inductive Effect) Spiro->pKa Metab Increased Microsomal Stability CYP->Metab Tox Reduced hERG Binding pKa->Tox

Pharmacokinetic optimization pathway utilizing spirocyclic bioisosteric replacement.

Experimental Protocols: Synthesis & Validation

To ensure rigorous scientific integrity, the following step-by-step methodologies detail the incorporation and validation of these spirocycles. These protocols are designed as self-validating systems.

Protocol A: N-Alkylation via Reductive Amination

This protocol describes the functionalization of an advanced aldehyde intermediate with the spirocyclic free base (e.g., 2-oxa-6-azaspiro[3.4]octane)[4].

  • Preparation: Dissolve the target aldehyde (1.0 equiv) and 2-oxa-6-azaspiro[3.4]octane (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction (Causality Check): Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. Expert Insight: NaBH(OAc)₃ is strictly chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the hydride's nucleophilicity, ensuring chemoselective reduction of the transient iminium ion without prematurely reducing the starting aldehyde.

  • Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Self-Validation: Monitor reaction completion via LC-MS. The protocol is validated when the aldehyde peak (M+H) disappears, and the product mass (+114 Da corresponding to the spirocycle addition) emerges with >95% purity post-chromatography.

Protocol B: High-Throughput Potentiometric pKa Determination

Accurate pKa measurement is critical for verifying the inductive attenuation discussed in Section 3.2.

  • Sample Preparation: Prepare a 10 mM stock solution of the synthesized spiro-compound in DMSO.

  • Titration Setup: Dilute the sample to 50 µM in an ionic strength-adjusted buffer (0.15 M KCl). Expert Insight: The KCl buffer is mandatory to maintain constant activity coefficients across the pH gradient, preventing Debye-Hückel deviations during titration[3].

  • Execution: Using a potentiometric analyzer (e.g., SIRIUS GLpKa), titrate the solution with standardized 0.5 M KOH from pH 2.0 to pH 12.0 at a constant 23°C.

  • Self-Validation: The system validates itself through a reference standard (Quinine). If the Quinine standard fails to return a pKa of 8.5 ± 0.1, the glass electrode must be recalibrated before accepting the spirocycle's pKa data[3].

Conclusion

The selection between 2-Oxa-6-azaspiro[3.4]octane and 6-Oxa-2-azaspiro[3.4]octane is not merely a structural preference; it is a strategic pharmacokinetic decision. If the goal is to heavily attenuate basicity to clear hERG liabilities while maintaining a pyrrolidine-like vector, the 2-oxa-6-aza isomer is superior. Conversely, if an azetidine-like tight vector is required with a slightly higher pKa profile, the 6-oxa-2-aza isomer is the optimal choice. By leveraging the specific topological and electronic properties of these spirocycles, drug developers can systematically engineer safer, more metabolically stable therapeutics.

References

Sources

Methodological & Application

Reductive amination conditions for 6-Oxa-2-azaspiro[3.4]octane scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This application note details optimized conditions for the reductive amination of the 6-Oxa-2-azaspiro[3.4]octane scaffold.

Executive Summary

The 6-Oxa-2-azaspiro[3.4]octane scaffold is a high-value pharmacophore in modern medicinal chemistry. It serves as a conformationally restricted, sp³-rich bioisostere for morpholine or piperidine, offering improved metabolic stability and vector positioning.

However, the azetidine ring (2-aza) presents unique synthetic challenges compared to standard secondary amines. Its high basicity (pKa ~9.8–10.5) and ring strain require precise pH control during reductive amination to prevent side reactions and ensure efficient iminium ion formation. This guide provides two validated protocols: Method A (Standard STAB) for aldehydes/reactive ketones, and Method B (Titanium-Mediated) for sterically hindered or electron-rich ketones.

Chemical Properties & Mechanistic Considerations[1][2][3][4][5][6][7]

The Scaffold

The scaffold consists of a four-membered azetidine ring spiro-fused to a five-membered tetrahydrofuran ring.

  • Basicity: The nitrogen is a secondary amine within a strained azetidine ring. While simple azetidine has a pKa of ~11.3, the inductive effect of the oxygen in the 6-position (gamma to nitrogen) lowers the pKa slightly, likely to the 9.5–10.0 range.

  • Reactivity: The high ring strain of the azetidine makes the nitrogen a potent nucleophile but also susceptible to ring-opening under harsh acidic conditions or high temperatures.

  • Salt Forms: Frequently supplied as Hydrochloride (HCl) or Oxalate salts. These must be neutralized in situ to permit nucleophilic attack on the carbonyl.

Reaction Mechanism

Reductive amination proceeds via the formation of a positively charged azetidinium ion intermediate.

  • Hemiaminal Formation: The secondary amine attacks the carbonyl carbon.

  • Dehydration: Loss of water generates the iminium ion. Critical Step: This equilibrium is unfavorable for hindered ketones and requires acid catalysis (AcOH) or water scavenging (Ti(OiPr)₄).

  • Reduction: The hydride source selectively reduces the iminium bond to the C-N single bond.

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic pathway and critical control points.

ReductiveAmination Start 6-Oxa-2-azaspiro[3.4]octane (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Aldehyde / Ketone Carbonyl->Hemiaminal Iminium Azetidinium Ion (Activated Species) Hemiaminal->Iminium - H2O Product N-Alkylated Product (Tertiary Amine) Iminium->Product + Hydride Acid Acid Catalyst (AcOH / Ti(IV)) Acid->Hemiaminal Promotes Reductant Hydride Donor (STAB / NaCNBH3) Reductant->Product

Figure 1: Mechanistic pathway for the reductive amination of 6-Oxa-2-azaspiro[3.4]octane. Note the critical dehydration step to form the Azetidinium ion.

Experimental Protocols

Method A: Standard STAB Protocol

Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone). Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[1] Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Reagents Required:

  • Scaffold: 6-Oxa-2-azaspiro[3.4]octane (or HCl salt).[2][3]

  • Carbonyl: 1.0 – 1.2 equivalents.

  • Base: DIPEA (N,N-Diisopropylethylamine) – Only if using salt form.

  • Acid: Glacial Acetic Acid.

  • Reductant: STAB (1.5 – 2.0 equivalents).

Step-by-Step Procedure:

  • Preparation: In a clean, dry vial, suspend the 6-Oxa-2-azaspiro[3.4]octane salt (1.0 mmol) in anhydrous DCE (5 mL).

  • Free-Basing (If Salt): Add DIPEA (1.05 mmol) and stir for 5 minutes at Room Temperature (RT) to liberate the free amine.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0 – 1.2 mmol).

  • Activation: Add Glacial Acetic Acid (1–2 drops, or ~1.0 eq). Crucial: The pH should be approximately 5–6.

  • Imine Formation: Stir at RT for 30–60 minutes.

    • Note: For reactive aldehydes, this wait time can be reduced to 10 mins.

  • Reduction: Add STAB (1.5 mmol) in one portion. Gas evolution may occur.

  • Reaction: Stir at RT under nitrogen/argon for 2–16 hours. Monitor by LC-MS (look for M+H of product; disappearance of amine).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 5 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.[4]

Method B: Titanium(IV) Mediated Protocol

Best for: Sterically hindered ketones, electron-rich aromatic ketones, or "difficult" substrates where Method A fails. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the iminium species.

Reagents Required:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄).[1][5]

  • Reductant: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃).[1][6]

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Procedure:

  • Complexation: In a dry flask under Argon, mix the free amine (1.0 mmol) and the ketone (1.1 mmol) in anhydrous THF (4 mL). Note: If using amine salt, pre-treat with 1.0 eq TEA in THF, filter off the salt precipitate, and use the filtrate.

  • Titanium Addition: Add Ti(OiPr)₄ (neat, 1.5 – 2.0 mmol) dropwise.

  • Incubation: Stir the mixture at RT for 6–12 hours (or 50°C for 2 hours if very hindered). The solution may turn slightly yellow/orange.

  • Reduction: Cool the reaction to 0°C. Add NaBH₄ (2.0 mmol) or NaCNBH₃ (2.0 mmol) portion-wise.

    • Safety: If using NaCNBH₃, ensure proper ventilation due to potential HCN risk during workup.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench (Critical): Add 1 mL of water dropwise to hydrolyze the titanium complex. A heavy white precipitate (TiO₂) will form.

  • Filtration: Dilute with EtOAc. Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

  • Workup: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Incomplete Iminium formationSwitch to Method B (Ti(OiPr)₄). Increase reaction time before adding reductant.
Dialkylation Primary amine impurity or excess aldehydeEnsure scaffold purity. Use stoichiometric aldehyde (0.95 eq) and add slowly.
No Reaction (Ketones) Steric hindrance at spiro centerHeat the imine formation step (Method B) to 60°C before reduction.
Product trapped in Aqueous Product is highly polar/basicUse "Salting out" extraction (saturate aqueous layer with NaCl). Use 10% MeOH in DCM for extraction.
Decision Tree for Condition Selection

DecisionTree Start Select Reaction Partner Aldehyde Aldehyde Start->Aldehyde Ketone Ketone Start->Ketone AldehydeCond Method A: DCM, AcOH, STAB (Room Temp) Aldehyde->AldehydeCond KetoneType Is the Ketone Hindered / Unreactive? Ketone->KetoneType ReactiveKetone No (e.g. Cyclohexanone) KetoneType->ReactiveKetone No HinderedKetone Yes (e.g. Acetophenone) KetoneType->HinderedKetone Yes MethodA_Ket Method A: DCE, AcOH, STAB (Extended Time) ReactiveKetone->MethodA_Ket MethodB_Ket Method B: THF, Ti(OiPr)4 then NaBH4 HinderedKetone->MethodB_Ket

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on electrophile type.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Retrieved from [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • PubChem. (2025).[7][8] Compound Summary: 6-Oxa-2-azaspiro[3.4]octane.[9][2][7][10] National Library of Medicine. Retrieved from [Link]

  • Common Organic Chemistry. (2024). Reductive Amination Standard Conditions. Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of 6-Oxa-2-azaspiro[3.4]octane in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incorporating 6-Oxa-2-azaspiro[3.4]octane into Peptide Mimetics Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Professionals[1]

Executive Summary

The 6-oxa-2-azaspiro[3.4]octane scaffold represents a high-value "chimeric" building block in modern peptidomimetic design.[1] It merges the conformational rigidity of spirocyclic systems with the physicochemical advantages of ether oxygen incorporation. Unlike traditional carbocyclic spiro-systems (e.g., spiro[3.3]heptane), the inclusion of the 6-oxa functionality significantly lowers lipophilicity (LogD) and improves metabolic stability by reducing the electron density available for oxidative metabolism.

This guide details the methodology for incorporating this scaffold as a Proline Isostere or a C-terminal Pharmacophore , addressing the specific synthetic challenges posed by the sterically hindered azetidine nitrogen.

Structural Rationale & Design Logic

The "Oxa-Spiro" Advantage

Replacing a Proline residue with 6-oxa-2-azaspiro[3.4]octane introduces a specific vector change in the peptide backbone.[1] The spiro-fusion at the


-carbon (relative to the amino acid carbonyl) locks the 

and

torsion angles, often inducing or stabilizing

-turn geometries.

Key Physicochemical Improvements:

  • 
     Enhancement:  Increases the fraction of sp3 hybridized carbons, correlating with improved clinical success rates.[1]
    
  • Solubility: The ether oxygen in the 5-membered ring acts as a hydrogen bond acceptor, lowering LogP by ~0.5–1.0 units compared to the all-carbon analog.

  • Metabolic Stability: The spiro-center blocks metabolic soft spots often found in simple aliphatic rings.[1]

Decision Matrix: When to Use This Scaffold

Use the following logic flow to determine if this scaffold fits your lead optimization campaign.

ScaffoldSelection Start Lead Peptide Optimization Issue Identify Liability Start->Issue Conf Conformational Flexibility? Issue->Conf Sol Poor Solubility/High LogP? Issue->Sol Metab Rapid Clearance? Issue->Metab Spiro Apply Spirocyclic Constraint Conf->Spiro Oxa Select 6-Oxa-2-azaspiro[3.4]octane Sol->Oxa Metab->Spiro Spiro->Oxa Need lower LogP Carbo Select Carbocyclic Spiro[3.4]octane Spiro->Carbo LogP acceptable

Figure 1: Decision tree for selecting 6-oxa-2-azaspiro[3.4]octane over alternative constraints.

Experimental Protocols

Building Block Selection

For peptide synthesis, two primary derivatives are commercially relevant:

  • The Amino Acid: Fmoc-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid.[1] (Used for internal sequence incorporation).[1]

  • The Amine: 6-Oxa-2-azaspiro[3.4]octane (free base or HCl salt).[1] (Used for C-terminal capping).[1][2]

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The secondary amine of the azetidine ring is nucleophilic but sterically hindered by the spiro-junction.[1] Standard coupling times often lead to deletion sequences.[1]

Reagents Required:

  • Resin: Rink Amide or Wang (0.2–0.5 mmol/g loading recommended to reduce crowding).[1]

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1]

  • Base: DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF (N,N-Dimethylformamide).[1][2]

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect the N-terminus of the growing chain (20% Piperidine/DMF, 2 x 5 min).

  • Coupling the Spiro-Amino Acid (The Easy Step):

    • Note: Coupling the carboxyl group of the spiro-scaffold to the amine on the resin is generally standard.

    • Mix Fmoc-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in DMF.

    • Pre-activate for 30 seconds.[1]

    • Add to resin and shake for 60 minutes .

    • Wash: DMF (3x), DCM (3x).[1]

  • Fmoc Deprotection:

    • Treat with 20% Piperidine/DMF (1 x 5 min, 1 x 10 min).

    • Critical Check: The exposed amine is now the hindered azetidine nitrogen.[1]

  • Coupling TO the Spiro-Amine (The Critical Step):

    • This step requires forcing conditions due to steric hindrance at the azetidine nitrogen.[1]

    • Reagent Choice: Use HATU or PyAOP .[1] Avoid bulky carbodiimides like DIC alone.[1]

    • Stoichiometry: Amino Acid (4.0 eq) : HATU (3.9 eq) : DIEA (8.0 eq).[1]

    • Reaction Time: Double couple.

      • Round 1: 2 hours at Room Temperature.

      • Round 2: 1 hour at Room Temperature (fresh reagents).

    • Monitoring: The Chloranil test is preferred over Kaiser test for secondary amines (Azetidines/Prolines).[1] If Chloranil is positive (blue spots), perform a third coupling at 40°C.[1]

Protocol B: Synthesis of the Fmoc-Building Block (If Commercial Source Unavailable)

If the Fmoc-amino acid is not available, it must be synthesized from the ester precursor.

  • Hydrolysis: Dissolve ethyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate in THF/H2O (1:1). Add LiOH (2.0 eq).[1] Stir at RT until TLC shows consumption (approx. 4h).[1]

  • Fmoc Protection:

    • Adjust pH to ~8.5 with Na2CO3.[1]

    • Add Fmoc-OSu (1.1 eq) dissolved in minimal THF.[1]

    • Stir overnight.

    • Acidify carefully to pH 2–3 with 1M HCl (Watch for precipitation; ether-containing amino acids can be soluble in organic/aqueous mixes).[1]

    • Extract with Ethyl Acetate.[1]

  • Purification: Flash chromatography is essential.[1] The spiro-scaffold is polar; use DCM:MeOH gradients.[1]

Visualization of the Critical Coupling Workflow

The following diagram illustrates the specific modifications to the standard SPPS cycle required for this scaffold.

SPPS_Workflow Resin Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect SpiroCouple Couple Spiro-AA (Standard HATU, 1h) Deprotect->SpiroCouple HinderedAmine Exposed Azetidine Amine (Sterically Hindered) Deprotect->HinderedAmine Generates SpiroCouple->Deprotect NextAA Couple Next AA (The Hard Step) HinderedAmine->NextAA Check Chloranil Test NextAA->Check DoubleCouple Double Coupling Required 2 x 2hr DoubleCouple->NextAA Check->Resin If Negative (Success) Check->DoubleCouple If Positive

Figure 2: Modified SPPS cycle emphasizing the critical double-coupling step for the hindered azetidine amine.

Comparative Data: Spiro-Oxa vs. Proline[1]

The following table summarizes the expected impact of substituting a Proline residue with the 6-oxa-2-azaspiro[3.4]octane scaffold in a model pentapeptide.

FeatureProline (Native)6-Oxa-2-azaspiro[3.4]octaneImpact/Benefit
LogP (Calc) 1.20.8Improved Solubility
Backbone Constraint

fixed,

flexible

fixed,

restricted
Tighter Turn Induction
Amine Nucleophilicity GoodModerateRequires stronger coupling
Metabolic Liability

-oxidation possible
Blocked quaternary centerExtended Half-life
H-Bonding None (Side chain)Ether Oxygen AcceptorNew vector for solvation

Troubleshooting & QC

  • Incomplete Coupling: If the Chloranil test remains positive after double coupling, switch to COMU/Oxyma at 50°C. Azetidines are thermally stable enough for moderate heating.[1]

  • Acid Sensitivity: The ether linkage in the 5-membered ring is generally stable to standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O).[1] However, avoid Lewis acids (e.g., BBr3) which might cleave the ether.

  • Racemization: The spiro-center is chiral.[1] Use base (DIEA/TMP) sparingly during the coupling of the spiro-acid to minimize epimerization at the

    
    -carbon. Collidine is a safer base alternative if racemization is observed.[1]
    

References

  • Enamine Ltd. (2024).[1][3] Spirocyclic Azetidines for Medicinal Chemistry. Retrieved from

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947.[1] (Foundational chemistry for spiro-azetidines).

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1]

  • PubChem. (2025).[1][4] 6-Oxa-2-azaspiro[3.4]octane Compound Summary. Retrieved from [1]

  • BenchChem. (2025).[1] Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS). Retrieved from [1]

Sources

Scalable Synthesis of 6-Oxa-2-azaspiro[3.4]octane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a particularly attractive class of compounds. Their inherent three-dimensional and rigid nature provides a unique conformational restriction that can lead to enhanced potency, selectivity, and metabolic stability of drug candidates.[1] The 6-oxa-2-azaspiro[3.4]octane core, which incorporates both an oxetane and an azetidine ring, represents a promising scaffold. The oxetane moiety can act as a polar surrogate for gem-dimethyl or carbonyl groups, often improving aqueous solubility and metabolic stability, while the azetidine ring provides a key vector for chemical modification and interaction with biological targets.[2] This guide provides a detailed overview of a scalable synthetic route to key 6-oxa-2-azaspiro[3.4]octane building blocks, tailored for researchers, scientists, and professionals in drug development.

Strategic Approach to the 6-Oxa-2-azaspiro[3.4]octane Core: A Multistep Annulation Strategy

The synthesis of the 6-oxa-2-azaspiro[3.4]octane scaffold can be efficiently achieved through a robust, multi-step sequence commencing from commercially available N-Boc-3-azetidinone. This strategy hinges on the initial construction of a homoallylic alcohol, followed by a diastereoselective epoxidation and a subsequent intramolecular cyclization to furnish the desired spirocyclic core. This approach is advantageous due to its use of well-established and scalable chemical transformations.

The causality behind this synthetic design lies in the strategic installation of functionalities that drive the key ring-forming step. The initial Grignard addition of homoallyl magnesium bromide to N-Boc-3-azetidinone creates the necessary carbon framework and a tertiary alcohol. The subsequent epoxidation of the terminal alkene sets the stage for a Baldwin-favored 5-exo-tet intramolecular nucleophilic attack by the hydroxyl group, leading to the formation of the tetrahydrofuran ring and the spirocyclic junction in a single, stereocontrolled step.[3]

Visualizing the Synthetic Pathway

The overall synthetic workflow for accessing key 6-oxa-2-azaspiro[3.4]octane derivatives is depicted below. This sequence allows for the generation of the core alcohol, which can be further oxidized to the corresponding aldehyde and carboxylic acid, providing multiple points for diversification.

Synthetic_Pathway N-Boc-3-azetidinone N-Boc-3-azetidinone Homoallylic_Alcohol N-Boc-3-(but-3-en-1-yl)azetidin-3-ol N-Boc-3-azetidinone->Homoallylic_Alcohol Epoxide_Intermediate Intermediate Epoxide Homoallylic_Alcohol->Epoxide_Intermediate mCPBA Core_Alcohol tert-Butyl 6-(hydroxymethyl)- 5-oxa-2-azaspiro[3.4]octane-2-carboxylate Epoxide_Intermediate->Core_Alcohol Intramolecular Cyclization Aldehyde tert-Butyl 6-formyl- 5-oxa-2-azaspiro[3.4]octane-2-carboxylate Core_Alcohol->Aldehyde Oxidation (e.g., DMP) Carboxylic_Acid 2-(tert-butoxycarbonyl)-5-oxa- 2-azaspiro[3.4]octane-6-carboxylic acid Core_Alcohol->Carboxylic_Acid Oxidation

Caption: Synthetic workflow for 6-oxa-2-azaspiro[3.4]octane derivatives.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the core alcohol intermediate and its subsequent oxidation products.

Compound NameStarting MaterialKey ReagentsNumber of StepsOverall YieldReference
tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylateN-Boc-3-azetidinoneHomoallylMgBr, CeCl₃, mCPBA253%[3]
tert-Butyl 6-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylateCore AlcoholDess-Martin Periodinane (DMP)1Not reported[3]
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acidCore AlcoholNot specified1Not reported[3][4]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments in the synthesis of 6-oxa-2-azaspiro[3.4]octane derivatives.

Protocol 1: Synthesis of tert-Butyl 3-(but-3-en-1-yl)azetidin-3-ol (Homoallylic Alcohol)

This protocol describes the nucleophilic addition of homoallyl magnesium bromide to N-Boc-3-azetidinone to generate the key homoallylic alcohol intermediate. The use of cerium(III) chloride is crucial for improving the yield of the addition product.[3]

Materials:

  • N-Boc-3-azetidinone

  • Homoallyl magnesium bromide solution (in a suitable solvent like THF or diethyl ether)

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CeCl₃.

  • Add anhydrous THF and stir the suspension vigorously.

  • Cool the suspension to the appropriate temperature (typically -78 °C or 0 °C, optimization may be required) and slowly add the homoallyl magnesium bromide solution.

  • Stir the resulting mixture for 1 hour at the same temperature.

  • Add a solution of N-Boc-3-azetidinone in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to proceed at the same temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (Core Alcohol)

This protocol details the epoxidation of the homoallylic alcohol followed by in-situ intramolecular cyclization to yield the core 6-oxa-2-azaspiro[3.4]octane scaffold.[3]

Materials:

  • tert-Butyl 3-(but-3-en-1-yl)azetidin-3-ol

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the homoallylic alcohol in DCM in a round-bottom flask.

  • Add mCPBA portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The intermediate epoxide may be observable, but full conversion to the cyclized product can take up to 48 hours.[3]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound as a racemic mixture.

Protocol 3: Synthesis of tert-Butyl 6-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (Aldehyde)

This protocol describes the oxidation of the primary alcohol of the core scaffold to the corresponding aldehyde using Dess-Martin periodinane (DMP). It is important to note that the resulting aldehyde has been reported to be unstable and should be used immediately in subsequent steps.[3]

Materials:

  • tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve the core alcohol in DCM in a round-bottom flask.

  • Add DMP to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude aldehyde should be used without further purification due to its instability.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic transformations. The successful synthesis of the target compounds can be validated at each step through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts, coupling constants, and integration of the signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecules.

Consistent and reproducible data from these analytical methods will validate the successful execution of the protocols.

Conclusion and Future Directions

The synthetic route detailed in this guide provides a scalable and efficient pathway to valuable 6-oxa-2-azaspiro[3.4]octane derivatives. The availability of the core alcohol, aldehyde, and carboxylic acid building blocks opens up a wide array of possibilities for further chemical exploration and the generation of diverse compound libraries for drug discovery programs. The inherent three-dimensionality and desirable physicochemical properties of this scaffold make it a compelling starting point for the development of next-generation therapeutics. Further optimization of reaction conditions for scalability and the development of enantioselective synthetic routes are promising avenues for future research in this area.

References

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. [Link]

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. PubMed. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | Request PDF. ResearchGate. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Semantic Scholar. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle †. MDPI. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. [Link]

Sources

Application Note: Engineering Metabolic Stability and Pharmacokinetics using 6-Oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of lead compounds often encounters a critical bottleneck: balancing target affinity with favorable pharmacokinetic (PK) properties. Traditional saturated heterocycles, such as piperidines and morpholines, frequently suffer from high lipophilicity, promiscuous off-target binding (e.g., hERG liability), and susceptibility to Cytochrome P450 (CYP450)-mediated oxidative metabolism.

To overcome these liabilities, medicinal chemists are increasingly turning to complex spirocyclic bioisosteres. This application note details the structural integration, mechanistic advantages, and experimental validation of 6-oxa-2-azaspiro[3.4]octane —a rigid, three-dimensional scaffold that effectively modulates physicochemical properties while shielding molecules from rapid metabolic clearance.

Scientific Rationale: The Mechanistic Advantages of Spirocycles

The transition from planar or simple monocyclic rings to spirocyclic systems is driven by the "escape from flatland" paradigm. The incorporation of 6-oxa-2-azaspiro[3.4]octane provides three distinct mechanistic advantages[1]:

  • Steric Shielding against CYP450 Oxidation: Piperidines and morpholines possess highly accessible

    
    -protons adjacent to the basic nitrogen, making them prime targets for CYP-mediated 
    
    
    
    -oxidation and subsequent N-dealkylation. The spiro-fusion in 6-oxa-2-azaspiro[3.4]octane introduces significant steric bulk, effectively blocking the enzymatic pocket of CYP isoforms and removing labile
    
    
    -hydrogens.
  • Modulation of Lipophilicity (cLogP): High lipophilicity drives non-specific binding and rapid hepatic clearance. The oxygen atom within the spirocyclic core acts as a potent hydrogen bond acceptor, increasing hydrophilicity and lowering the overall cLogP of the lead compound.

  • Attenuation of Basic pKa and hERG Liability: Cardiotoxicity via hERG channel inhibition is heavily dependent on the presence of a highly basic amine (pKa > 8.5) and high lipophilicity. The electron-withdrawing effect of the oxygen atom in the adjacent ring system subtly lowers the pKa of the spiro-amine, disrupting the critical pharmacophore required for hERG binding[2].

Mechanism Spiro 6-Oxa-2-azaspiro[3.4]octane Incorporation Steric Increased Steric Bulk at Alpha-Carbon Spiro->Steric LogP Reduced cLogP (Increased Hydrophilicity) Spiro->LogP pKa Modulated Basic pKa Spiro->pKa CYP Decreased CYP450 Oxidation Steric->CYP LogP->CYP hERG Reduced hERG Binding Affinity pKa->hERG

Fig 1: Mechanistic pathways by which 6-oxa-2-azaspiro[3.4]octane improves drug safety and stability.

Case Studies in Modern Drug Discovery

The utility of 6-oxa-2-azaspiro[3.4]octane is well-documented across diverse therapeutic areas:

  • SARS-CoV-2 3CL Protease Inhibitors: During the development of the clinical candidate S-892216, researchers encountered severe metabolic liabilities with early piperidine-based analogs. By replacing the piperidine moiety with 6-oxa-2-azaspiro[3.4]octane (yielding Compound 9), the team achieved a balanced profile: an IC50 of 8.37 nM and dramatically improved metabolic stability in Human Liver Microsomes (HLM), with 58% of the parent compound remaining after 30 minutes[3].

  • Antitubercular Pks13 Inhibitors: Optimization of the benzofuran lead TAM16 revealed a significant hERG liability driven by a piperidine group. Substituting the piperidine with 6-oxa-2-azaspiro[3.4]octane not only maintained potent MIC activity against M. tuberculosis but also reduced the basic pKa, successfully mitigating the hERG toxicity while improving microsomal stability[2][4].

  • METTL3 Inhibitors (Epigenetics): In the development of naphthyridinone-based METTL3 inhibitors (e.g., Compound 20), the 6-oxa-2-azaspiro[3.4]octane moiety was strategically utilized to extend into the solvent-exposed region. The rigid geometry of the spirocycle allowed for optimal vectorization without paying the entropic penalty associated with flexible alkyl chains[5].

Quantitative Data Summary

The following table summarizes the comparative physicochemical and metabolic shifts typically observed when standard heterocycles are replaced with 6-oxa-2-azaspiro[3.4]octane (data synthesized from representative optimization campaigns[2][3]).

Scaffold / BioisostereRelative cLogP ShiftPredicted pKaHLM Stability (% remaining at 30 min)hERG Inhibition (IC50, µM)
Standard Piperidine Baseline9.5 - 10.2< 15% (High Clearance)< 5.0 (High Liability)
Standard Morpholine -0.8 to -1.28.0 - 8.520% - 35%> 10.0 (Moderate)
6-Oxa-2-azaspiro[3.4]octane -0.5 to -1.0 8.8 - 9.2 > 55% (Low Clearance) > 30.0 (Safe Profile)

Experimental Protocols

Protocol A: Late-Stage Functionalization via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the coupling of 6-oxa-2-azaspiro[3.4]octane to an electron-deficient aryl or heteroaryl halide.

Causality & Design: The spirocyclic amine is sterically hindered compared to simple secondary amines. Therefore, elevated temperatures (reflux) and a polar aprotic/protic solvent (EtOH or DMF) are required to drive the reaction. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the spirocycle's salt form (often supplied as an oxalate or HCl salt) and scavenge the generated acid without competing for the electrophile[3][6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial, dissolve the aryl halide (0.15 mmol, 1.0 eq) in anhydrous Ethanol (1.5 mL).

  • Amine Addition: Add 6-oxa-2-azaspiro[3.4]octane oxalate (0.22 mmol, 1.5 eq) to the solution.

  • Base Addition: Dropwise add DIPEA (0.60 mmol, 4.0 eq). Note: Excess base is critical if the amine is an oxalate salt, as two equivalents are consumed just to neutralize the oxalic acid.

  • Reaction: Seal the vial and stir at 100 °C for 2 to 4 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The reaction is complete when the aryl halide peak is consumed and the expected mass of the spiro-adduct is dominant.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify the residue via silica gel column chromatography (Gradient: CHCl3 to CHCl3:MeOH 9:1).

Workflow A Aryl Halide + Spirocycle Salt B Add DIPEA (Acid Scavenger) A->B C Reflux in EtOH (Overcome Sterics) B->C D LC-MS Monitoring (Self-Validation) C->D E Purified Spiro-Adduct D->E

Fig 2: Workflow for the SNAr incorporation of sterically hindered spirocyclic amines.

Protocol B: Self-Validating In Vitro Metabolic Stability Assay (HLM)

To accurately assess the metabolic improvements conferred by the spirocycle, a highly controlled Human Liver Microsome (HLM) assay must be executed.

Causality & Design: Microsomal assays require an exogenous NADPH-regenerating system because microsomes lose endogenous soluble cofactors during subcellular fractionation. The assay must include a "Minus-NADPH" control to differentiate between CYP450-mediated metabolism and chemical instability in the buffer. Cold acetonitrile is used to abruptly quench the reaction by denaturing the enzymes, preventing artifactual degradation during sample queuing.

Step-by-Step Methodology:

  • System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Microsome Preparation: Dilute HLM to a final protein concentration of 0.5 mg/mL in the buffer.

  • Compound Spiking: Add the test compound (spiro-derivative) to a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

  • Self-Validation Controls: Set up parallel incubations for:

    • Positive Control: Verapamil (High clearance, validates CYP activity).

    • Negative Control: Warfarin (Low clearance, validates absence of non-specific binding).

    • Minus-NADPH Control: Test compound incubated without NADPH (validates chemical stability).

  • Pre-Incubation: Incubate all mixtures at 37 °C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

References

1.[3] Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19. nih.gov. 3 2.[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. acs.org. 1 3.[5] Recent advances in small molecules targeting the METTL3. tandfonline.com. 5 4.[2] Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. acs.org. 2 5.[4] Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. nih.gov. 4 6.[6] Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode. acs.org. 6

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of spirocyclic scaffolds into drug candidates has become a cornerstone of modern medicinal chemistry. Specifically, 6-oxa-2-azaspiro[3.4]octane serves as a highly effective bioisostere for morpholine and piperidine rings, offering improved metabolic stability, tuned basicity (pKa), and reduced lipophilicity [1]. However, the steric bulk and inherent ring strain of this secondary spiro-amine can make carbon-nitrogen (C-N) bond formation challenging via classical nucleophilic aromatic substitution (SNAr).

This application note provides a comprehensive, self-validating protocol for the palladium-catalyzed Buchwald-Hartwig cross-coupling of 6-oxa-2-azaspiro[3.4]octane with aryl and heteroaryl halides. By leveraging rational catalyst and ligand selection, researchers can achieve high-yielding C-N couplings, as recently demonstrated in the synthesis of the clinical SARS-CoV-2 3CL protease inhibitor S-892216 [2].

Mechanistic Insights & Causality (E-E-A-T)

The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle [3]. When coupling a sterically demanding secondary amine like 6-oxa-2-azaspiro[3.4]octane, the choice of the phosphine ligand is the single most critical variable.

  • Oxidative Addition : The Pd(0) species inserts into the aryl halide bond. Electron-rich, bulky ligands like RuPhos or BINAP stabilize the resulting mono-ligated Pd(II) intermediate, preventing catalyst aggregation into inactive "Pd black."

  • Amine Coordination & Deprotonation : The spiro-amine coordinates to the Pd(II) center. Because 6-oxa-2-azaspiro[3.4]octane is often supplied as a hydrochloride or hemioxalate salt to ensure shelf stability, a strong base (e.g., NaOtBu or Cs2CO3) is required not only to deprotonate the coordinated amine but also to neutralize the initial salt.

  • Reductive Elimination : The steric bulk of dialkylbiaryl phosphine ligands forces the aryl and amido groups into close proximity, accelerating reductive elimination to form the C-N bond and regenerating the Pd(0) catalyst. Crucially, these ligands suppress the competing β-hydride elimination pathway, which would otherwise yield an undesired imine and a hydrodehalogenated arene.

G Pd0 Pd(0)L_n Active Catalyst (e.g., Pd2(dba)3 + RuPhos) OxAdd Oxidative Addition [Ar-X insertion] Pd0->OxAdd + Aryl Halide (Ar-X) PdII_1 Pd(II)(Ar)(X)L_n Intermediate OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation [+ 6-Oxa-2-azaspiro[3.4]octane, + Base] PdII_1->AmineCoord PdII_2 Pd(II)(Ar)(NR2)L_n Amido Complex AmineCoord->PdII_2 - Base·HX RedElim Reductive Elimination [C-N Bond Formation] PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Spirocyclic Arylamine Product RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination with 6-Oxa-2-azaspiro[3.4]octane.

Data Presentation: Optimization of Reaction Conditions

The table below summarizes the empirically validated conditions for coupling 6-oxa-2-azaspiro[3.4]octane with various aryl halides. Quantitative yields are highly dependent on matching the base and ligand to the electronic nature of the electrophile.

EntryElectrophile TypeCatalyst / Ligand SystemBaseSolventTemp (°C)Expected Yield (%)
1 Electron-Deficient Aryl BromidePd2(dba)3 (2 mol%) / BINAP (4 mol%)Cs2CO3 (3.0 eq)Toluene10085 - 90%
2 Neutral Aryl ChloridePd(OAc)2 (5 mol%) / RuPhos (10 mol%)NaOtBu (2.5 eq)1,4-Dioxane9088 - 92%
3 Electron-Rich Aryl ChloridePd2(dba)3 (2 mol%) / XPhos (4 mol%)K3PO4 (3.0 eq)t-Amyl OH10075 - 80%
4 Heteroaryl Chloride (Base-Sensitive)BrettPhos Pd G3 (5 mol%)LiHMDS (2.5 eq)THF6582 - 88%

Note: Base equivalents are calculated assuming the spiro-amine is supplied as a hemioxalate or hydrochloride salt. If the free base is used, reduce the base to 1.5 eq.

Experimental Protocol

This protocol describes the coupling of 6-oxa-2-azaspiro[3.4]octane (hemioxalate salt) with a standard aryl chloride using a RuPhos-based catalyst system.

Materials Required
  • Aryl Chloride : 1.0 mmol (1.0 eq)

  • 6-Oxa-2-azaspiro[3.4]octane hemioxalate : 1.2 mmol (1.2 eq)

  • Pd(OAc)2 : 0.05 mmol (5 mol%)

  • RuPhos : 0.10 mmol (10 mol%)

  • Sodium tert-butoxide (NaOtBu) : 2.5 mmol (2.5 eq)

  • Anhydrous 1,4-Dioxane : 10 mL (sparged with Argon)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), 6-oxa-2-azaspiro[3.4]octane hemioxalate (1.2 mmol), Pd(OAc)2 (5 mol%), RuPhos (10 mol%), and NaOtBu (2.5 mmol).

  • Causality Note: NaOtBu is highly hygroscopic. Weighing and transferring this reagent inside a nitrogen-filled glovebox or using rapid benchtop techniques under a cone of argon prevents moisture-induced catalyst deactivation.

Step 2: Solvent Addition and Degassing

  • Seal the tube with a rubber septum and purge the vessel with Argon for 5 minutes.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Perform three cycles of "Freeze-Pump-Thaw" or sparge the solution directly with Argon for 15 minutes.

  • Validation Checkpoint: The solution should initially appear yellow/orange. Oxygen must be rigorously excluded, as Pd(0)-phosphine complexes are rapidly oxidized to catalytically dead Pd(II)-oxides.

Step 3: Heating and Reaction Monitoring

  • Replace the septum with a Teflon screw cap under positive Argon pressure.

  • Submerge the tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm).

  • Validation Checkpoint: Within 15–30 minutes, the reaction mixture will typically darken to a deep red or brown, indicating the formation of the active ligated Pd(0) species and subsequent oxidative addition.

  • Monitor the reaction via LC-MS or TLC (typically 10% MeOH in DCM) after 2 hours. The reaction is usually complete within 4 to 12 hours.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO3 (20 mL) and brine (20 mL).

  • Causality Note: The spirocyclic amine product is highly polar and basic. Avoid acidic aqueous washes (like 1M HCl), as the product will partition entirely into the aqueous layer.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: gradient of 0-10% Methanol in Dichloromethane with 1% Triethylamine).

  • Validation Checkpoint: The addition of 1% Triethylamine to the eluent prevents the basic spiro-amine from streaking on the acidic silica gel, ensuring sharp elution bands and high isolated purity.

References

  • Carreira, E.M. and Fessard, T.C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322. URL:[Link]

  • Unoh, Y., et al. (2025). Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19. Journal of Medicinal Chemistry. URL:[Link]

  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. URL:[Link]

Advanced Nucleophilic Substitution Protocols for Spiro[3.4]octane Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary

As a Senior Application Scientist, I have designed this protocol guide to elucidate the underlying chemical mechanics governing spirocyclic reactivity, moving beyond simple step-by-step instructions. Spirocyclic amines, particularly spiro[3.4]octane derivatives (e.g., 2,6-diazaspiro[3.4]octane), have emerged as premier bioisosteres for traditional saturated heterocycles like piperazine and morpholine . By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds enhance aqueous solubility, mitigate off-target liabilities, and reduce susceptibility to enzymatic degradation [[1]]([Link]). However, the steric bulk and inherent ring strain of the spiro[3.4]octane core necessitate highly optimized conditions for nucleophilic substitution (S_NAr and S_N2) .

Mechanistic Causality & Reaction Design

S_NAr Dynamics (Nucleophilic Aromatic Substitution)

Nucleophilic aromatic substitution with spiro[3.4]octane amines requires careful modulation of the base and solvent to overcome the steric hindrance around the nucleophilic nitrogen.

  • Causality of Solvent Selection: When coupling with electron-deficient aryl or heteroaryl halides, polar aprotic solvents like DMF or DMSO are critical. These solvents stabilize the anionic Meisenheimer complex intermediate, lowering the activation energy barrier .

  • Causality of Base Selection: N,N-Diisopropylethylamine (DIPEA) is preferred for standard S_NAr because its steric bulk prevents it from acting as a competing nucleophile, while effectively scavenging the HX byproduct . For highly deactivated or sterically congested electrophiles, strong bases like Lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the spirocyclic amine prior to attack, driving the reaction forward thermodynamically [[2]]([Link]).

S_N2 Dynamics (Aliphatic Substitution)

For aliphatic nucleophilic substitution (S_N2), such as N-alkylation using alkyl halides or mesylates, over-alkylation is a primary risk.

  • Causality of Base and Solvent: Using a mild, insoluble inorganic base like K₂CO₃ in Acetonitrile (MeCN) ensures a low steady-state concentration of the free amine anion. This heterogeneous basic environment favors mono-alkylation. The polar aprotic nature of MeCN leaves the amine lone pair unsolvated and highly reactive, facilitating the back-side attack on the electrophile .

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for functionalizing spiro[3.4]octane amines based on the electrophile class.

Reaction TypeElectrophile ClassOptimal BaseSolventTemp (°C)Time (h)Typical Yield (%)
S_NAr Activated Heteroaryl HalideDIPEA (1.5 eq)DMF12016 - 2085 - 92
S_NAr Deactivated Aryl HalideLiHMDS (2.0 eq)THF601270 - 80
S_N2 Primary Alkyl BromideK₂CO₃ (2.0 eq)MeCN808 - 1080 - 90
S_N2 Secondary Alkyl MesylateCs₂CO₃ (1.5 eq)DMSO901665 - 75

Process Workflow

Workflow A Spiro[3.4]octane Amine B S_NAr Conditions (Aryl Halide, DIPEA, DMF) A->B C S_N2 Conditions (Alkyl Electrophile, K2CO3, MeCN) A->C D N-Aryl Spirocycle B->D E N-Alkyl Spirocycle C->E F LC-MS / NMR Validation D->F E->F

Reaction pathways for spiro[3.4]octane amine functionalization.

Detailed Experimental Protocols

Protocol A: S_NAr of 2,6-Diazaspiro[3.4]octane with Heteroaryl Halides

This protocol is optimized for coupling spirocyclic amines with halogenated vinylpyridines or pyrimidines.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the heteroaryl halide (1.0 equiv, e.g., 2-fluoro-3-vinylpyridine) and the orthogonally protected 2,6-diazaspiro[3.4]octane (1.2 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (1.5 equiv) dropwise at room temperature.

    • Causality Insight: Slow addition prevents localized exothermic degradation of the spirocycle and ensures a homogeneous distribution of the acid scavenger.

  • Thermal Activation: Seal the flask and heat the mixture to 120 °C for 20 hours .

    • Causality Insight: The elevated temperature provides the necessary kinetic energy to overcome the steric hindrance of the spiro[3.4]octane system during the formation of the bulky Meisenheimer complex.

  • Workup: Cool the reaction to room temperature and quench with distilled H₂O. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL).

    • Causality Insight: LiCl washes are highly effective at partitioning residual DMF into the aqueous phase, preventing solvent contamination during chromatography.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: S_N2 Alkylation of Spiro[3.4]octan-6-amine Derivatives

This protocol is optimized for the mono-alkylation of the spirocyclic core using alkyl halides or mesylates.

  • Preparation: Suspend finely powdered, oven-dried K₂CO₃ (2.0 equiv) in anhydrous MeCN (0.15 M). Add the spiro[3.4]octane amine (1.0 equiv) to the suspension.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide or mesylate (1.1 equiv) dropwise over 10 minutes.

  • Heating: Remove the ice bath, warm the reaction to 80 °C, and stir for 8–10 hours.

    • Causality Insight: The heterogeneous K₂CO₃ slowly deprotonates the amine, maintaining a low concentration of the active nucleophile. This controlled release mechanism is critical to preventing over-alkylation (quaternization) of the nitrogen atom.

  • Workup: Cool the mixture to room temperature and filter the suspension through a Celite pad to remove inorganic salts. Wash the filter cake with excess MeCN.

  • Purification: Concentrate the filtrate under reduced pressure and purify via reverse-phase HPLC or silica gel chromatography depending on the lipophilicity of the resulting adduct.

Self-Validation & Analytical QC

A robust protocol must be a self-validating system. To ensure the success of the nucleophilic substitution, perform the following Quality Control (QC) checks:

  • LC-MS Verification: Analyze the crude mixture. You must observe the disappearance of the starting amine mass and the emergence of the

    
     peak corresponding to the functionalized spirocycle.
    
  • ¹H NMR Confirmation:

    • For S_NAr: Observe the downfield shift of the spirocyclic

      
      -protons (the CH₂ groups adjacent to the newly formed C-N bond). This shift (typically 
      
      
      
      +0.3 to +0.6 ppm) confirms the electron-withdrawing effect of the newly attached aryl ring.
    • For S_N2: Confirm the integration of the newly added alkyl protons relative to the rigid spiro[3.4]octane core protons. The absence of a secondary amine N-H stretch in the IR spectrum (~3300 cm⁻¹) further validates complete conversion.

References

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.

  • [[3]]([Link]) Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters - ACS Publications.

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications (PMC).

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 6-Oxa-2-azaspiro[3.4]octane Hemioxalate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 6-Oxa-2-azaspiro[3.4]octane hemioxalate .

This guide is structured as a Technical Support Center , designed to troubleshoot issues where standard dissolution methods fail. It moves from non-invasive formulation adjustments to chemical salt-switching protocols.

Ticket ID: SOL-SP-348 Subject: Improving Aqueous Solubility for Biological Assays & Stock Solutions Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Problem: While some vendors list 6-Oxa-2-azaspiro[3.4]octane hemioxalate as "soluble in water," researchers often encounter slow dissolution kinetics, precipitation in buffered media (PBS), or saturation limits below the required concentration for high-throughput screening or in vivo dosing.

The Science (Why this happens): The hemioxalate stoichiometry (2 amine cations : 1 oxalate dianion) creates a specific solubility barrier:

  • Lattice Energy: The oxalate dianion (

    
    ) acts as a bridging ligand between two protonated spiro-amine centers. This forms a stable, polymer-like hydrogen-bonded network in the crystal lattice, which requires significant energy to break compared to a mono-dentate salt like hydrochloride.
    
  • Common Ion Effect: When dissolving in buffers (like PBS) or media containing other ions, the equilibrium shifts back toward the undissolved salt, causing "crashing out" or cloudiness.

  • Hydrophobicity Mismatch: While the spiro-ether core is polar, the crystalline salt packing reduces the solvent-accessible surface area.

Tier 1: Formulation Strategies (Non-Destructive)

Use this section if you need to prepare a stock solution immediately for in vitro assays.

Protocol A: The "Acid-Shift" Dissolution

The hemioxalate salt creates a buffered micro-environment. To dissolve it, you must protonate the species fully to disrupt the oxalate bridging.

Step-by-Step:

  • Weigh the target amount of hemioxalate solid.

  • Calculate 90% of your final required volume.

  • Add Solvent: Do not add pure water. Instead, add 0.1 M HCl (or 0.1 M Acetic Acid if HCl is incompatible with your downstream assay) to the solid.

    • Rationale: Lowering the pH < 4.0 ensures the oxalate is fully protonated to oxalic acid, breaking the ionic bridge with the amine.

  • Vortex/Sonicate: Sonicate at 40°C for 5–10 minutes. The solution should clear.

  • Dilute: Bring to final volume with water.

  • Neutralization (Critical): When adding this stock to your assay media (pH 7.4), do so slowly. The high dilution factor (usually 1:1000) will prevent reprecipitation.

Protocol B: The Co-Solvent System (DMSO/Tween)

For animal studies where higher concentrations (>10 mg/mL) are required.

ComponentRoleRecommended % (v/v)
DMSO Primary solvent (disrupts lattice)5% – 10%
PEG 400 Co-solvent / Stabilizer20% – 30%
Tween 80 Surfactant (prevents aggregation)1% – 5%
Saline/Water Bulk VehicleRemainder

Procedure:

  • Dissolve the solid completely in pure DMSO first.

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) saline while stirring. Do not add the DMSO mix to cold saline, as this shocks the system and causes precipitation.

Tier 2: Chemical Modification (Salt Switching)

Use this section if the oxalate salt is permanently interfering with your experiments (e.g., oxalate toxicity or calcium chelation issues).

The "Calcium Switch" Protocol (Recommended)

This is the most elegant method for this specific molecule. It converts the Hemioxalate to the Hydrochloride salt in situ without requiring complex organic extractions (which is difficult because spiro-amines are often too polar to extract into DCM or Ethyl Acetate).

Mechanism:



Materials:

  • 6-Oxa-2-azaspiro[3.4]octane hemioxalate[1]

  • Calcium Chloride (

    
    )
    
  • Deionized Water

  • 0.22

    
    m Syringe Filter
    

Protocol:

  • Dissolve: Suspend the hemioxalate in water. It may be cloudy.

  • Add Calcium: Add a stoichiometric equivalent (1.1 eq) of

    
     (dissolved in a small amount of water) to the suspension.
    
  • Precipitation: You will immediately see a fine white precipitate form. This is Calcium Oxalate (extremely insoluble,

    
    ).
    
  • Exchange: The amine is now paired with the Chloride ions in solution.

  • Filtration: Pass the suspension through a 0.22

    
    m syringe filter.
    
  • Result: The clear filtrate is a pure aqueous solution of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride .

  • (Optional): Lyophilize the filtrate to obtain the solid HCl salt, which will be significantly more water-soluble than the starting material.

Visual Troubleshooting Guides

Diagram 1: Solubility Decision Matrix

Use this flow to determine the correct method for your specific constraint.

SolubilityDecision Start Start: Solubility Issue Detected CheckConc Required Concentration? Start->CheckConc LowConc Low (< 5 mM) (e.g., Cell Assays) CheckConc->LowConc HighConc High (> 10 mM) (e.g., In Vivo / Stock) CheckConc->HighConc CheckTox Is Oxalate Toxicity a Concern? LowConc->CheckTox MethodB Method B: Co-Solvent (10% DMSO / 30% PEG400) HighConc->MethodB Acute Use MethodC Method C: Calcium Switch (Convert to HCl Salt) HighConc->MethodC Long Term Stability MethodA Method A: Acid-Shift (Dissolve in 0.1M HCl -> Dilute) CheckTox->MethodA No CheckTox->MethodC Yes

Caption: Decision tree for selecting the appropriate solubilization strategy based on concentration requirements and biological sensitivity to oxalate.

Diagram 2: The Calcium Switch Mechanism

Visualizing the chemical exchange protocol described in Tier 2.

CalciumSwitch Hemiox Hemioxalate Salt (Cloudy Suspension) Mix Mixing & Ion Exchange Hemiox->Mix CaCl2 CaCl2 Solution (Clear) CaCl2->Mix CaOx Ca(Oxalate) (White Precipitate) Mix->CaOx Precipitates HClSalt Spiro-Amine HCl (Clear Solution) Mix->HClSalt Remains in Supernatant

Caption: Schematic of the Calcium Chloride salt metathesis reaction. The insoluble Calcium Oxalate is filtered out, leaving the soluble Hydrochloride salt.

Frequently Asked Questions (FAQ)

Q1: Can I just heat the water to dissolve it? A: Heating (up to 50°C) helps temporarily, but hemioxalates often recrystallize upon cooling to room temperature (supersaturation). If you heat it, you must use the solution immediately. Do not store it in the fridge, as it will likely precipitate.

Q2: Why not use a standard extraction (Base -> Organic Layer -> Acid)? A: The 6-Oxa-2-azaspiro[3.4]octane scaffold is a small, polar heterocycle. If you basify with NaOH, the free amine is likely water-soluble or highly hygroscopic, making it very difficult to extract into organic solvents like Dichloromethane or Ethyl Acetate. The Calcium Switch (Tier 2) avoids the need for an organic extraction phase entirely.

Q3: Is the oxalate counter-ion toxic to my cells? A: At high concentrations, yes. Oxalate chelates intracellular calcium, which can disrupt signaling pathways and mitochondrial function. If your final assay concentration of the compound is


, we strongly recommend using the Calcium Switch  method to remove the oxalate before treatment.

Q4: My solution turned cloudy when I added it to PBS. Why? A: This is the "Salting Out" effect. The high ionic strength of PBS reduces the solubility of the hemioxalate salt.

  • Fix: Predissolve in pure DMSO (at 1000x concentration), then spike into the PBS. The rapid dispersion usually prevents the crystal lattice from reforming.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection and the solubility differences between oxalates and hydrochlorides).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616. (Review of mechanisms regarding counter-ion selection and solubility).

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. (Details on the "Common Ion Effect" and salt disproportionation).

  • Kumar, L., et al. (2013). Salt Selection in Drug Development: A Smart Approach to Fix the Physicochemical Properties. American Pharmaceutical Review. (Discusses the specific issues of oxalate salts in formulation).

Sources

Technical Support Center: Troubleshooting 6-Oxa-2-azaspiro[3.4]octane Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to incorporate spirocyclic amines into their lead compounds.

6-Oxa-2-azaspiro[3.4]octane is a highly prized "escape from flatland" scaffold, widely utilized as a morpholine bioisostere to dramatically improve metabolic stability and water solubility in pharmaceutical candidates[1]. However, the very features that make it biologically attractive—its rigid spirocenter and strained azetidine ring—make it synthetically challenging. This guide deconstructs the causality behind low coupling yields and provides self-validating protocols to optimize your Buchwald-Hartwig and SNAr workflows.

System Overview: The Steric and Electronic Challenge

Coupling 6-oxa-2-azaspiro[3.4]octane involves navigating two competing kinetic pathways. The secondary amine is sterically hindered by the adjacent spiro carbon, which slows down the amine coordination and deprotonation steps in the catalytic cycle[2]. Concurrently, the 4-membered azetidine ring possesses significant ring strain. If the final C-N reductive elimination step is not kinetically accelerated, the prolonged lifetime of the palladium-amido intermediate (or exposure to harsh bases) will trigger a thermodynamically favorable azetidine ring-opening side reaction[3].

Quantitative Comparison of Coupling Parameters

To achieve high yields, your reaction conditions must be engineered to accelerate reductive elimination while preserving the integrity of the strained ring.

ParameterStandard ConditionsOptimized ConditionsCausality / Impact
Base NaOtBu (Strong)Cs₂CO₃ or K₃PO₄ (Mild)Strong bases directly promote base-mediated azetidine ring-opening and degradation[3].
Precatalyst Pd₂(dba)₃Pd G3 / G4 PalladacyclesG3/G4 rapidly forms the active L-Pd(0) species, overcoming the steric hindrance of the spirocenter[4].
Ligand BINAP or dppfRuPhos or tBuBrettPhosBulky, electron-rich biarylphosphines force the Pd center into a geometry that accelerates C-N reductive elimination[4].
Amine Source Isolated Free BaseIn Situ Salt NeutralizationPrevents catastrophic yield loss due to the high volatility of the low-molecular-weight free amine[5].
Typical Yield 15% - 30%75% - 95%Synergistic effect of mild base, fast catalysis, and zero evaporative loss.

Expert FAQs & Mechanistic Deep-Dives

Q1: Why does my azetidine ring open during Buchwald-Hartwig amination? A1: Ring strain is the primary culprit. The 4-membered azetidine ring is highly susceptible to ring-opening under harsh basic conditions or prolonged heating[3]. Mechanistically, if the rate of C-N reductive elimination is slower than the rate of base-mediated or Pd-mediated β-carbon elimination, the ring will irreversibly open. Solution: You must switch to weaker, non-nucleophilic bases (like Cs₂CO₃) and use highly active, bulky ligands (e.g., RuPhos) that lower the activation energy for reductive elimination, effectively outcompeting the ring-opening pathway.

Q2: How do I overcome the severe steric hindrance at the spirocenter? A2: The spiro carbon at the C3 position of the azetidine creates a highly congested environment around the reactive nitrogen[2]. Traditional catalysts like Pd₂(dba)₃ struggle to dissociate dba ligands efficiently in the presence of bulky amines. Solution: Utilize Pd G3 or G4 precatalysts. These self-activating palladacycles ensure a near-instantaneous, high concentration of the active mono-ligated L-Pd(0) species, which is critical for driving the oxidative addition and amine binding steps in sterically hindered systems[4].

Q3: My LC-MS shows 95% product conversion, but my isolated yield is only 30%. Where is my material going? A3: You are likely losing your starting material before the reaction even begins. 6-Oxa-2-azaspiro[3.4]octane has a very low molecular weight (113.16 g/mol )[6]. If you are free-basing the HCl or TFA salt prior to the reaction and concentrating it under high vacuum, the free amine will co-evaporate with the solvent[5]. Solution: Never isolate the free base. Generate it in situ by adding an excess of your coupling base directly to the reaction mixture containing the amine salt.

Mechanistic & Workflow Visualizations

MechanisticPathway Pd0 Active L-Pd(0) Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineBind Amine Coordination (Sterically Hindered) OxAdd->AmineBind Deprot Deprotonation (Base) AmineBind->Deprot RedElim Fast Reductive Elimination (RuPhos / Mild Base) Deprot->RedElim Optimized Pathway RingOpen Slow Reductive Elimination (Harsh Base / High Temp) Azetidine Ring Opening Deprot->RingOpen Failure Pathway Product Desired Coupled Product RedElim->Product SideProduct Ring-Opened Side Product RingOpen->SideProduct Product->Pd0 Catalyst Regeneration

Catalytic cycle showing successful C-N coupling vs. azetidine ring-opening side reactions.

Workflow Salt Amine Salt (HCl or TFA) InSitu In Situ Free-Basing (Excess Cs2CO3) Salt->InSitu Coupling Pd G3/G4 Catalysis (1,4-Dioxane, 80°C) InSitu->Coupling Workup Aqueous Extraction (Avoid High Vac) Coupling->Workup

Optimized workflow to prevent volatile amine loss and maximize coupling yield.

Standardized Experimental Protocol: High-Yielding Buchwald-Hartwig Amination

This self-validating protocol is engineered to suppress both ring-opening and volatility losses during the coupling of 6-oxa-2-azaspiro[3.4]octane.

Objective: Couple 6-oxa-2-azaspiro[3.4]octane (HCl salt) with an aryl halide.

Step 1: Reagent Preparation & In Situ Free-Basing

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and 6-oxa-2-azaspiro[3.4]octane hydrochloride (1.2 to 1.5 equiv)[6].

  • Add anhydrous Cs₂CO₃ (3.0 equiv). Causality: The excess mild base is critical. It neutralizes the HCl salt in situ to generate the active nucleophile without requiring you to isolate the highly volatile free base[5], while remaining gentle enough to prevent base-mediated azetidine degradation[3].

Step 2: Catalyst Assembly

  • Add RuPhos Pd G4 precatalyst (3-5 mol%) and RuPhos ligand (3-5 mol%). Causality: The G4 precatalyst ensures the rapid generation of the active Pd(0) species at lower temperatures, bypassing the initiation delays common with Pd₂(dba)₃[4].

Step 3: Solvent Addition and Degassing

  • Add anhydrous 1,4-Dioxane to achieve a substrate concentration of 0.2 M.

  • Sparge the heterogeneous mixture with dry nitrogen or argon gas for 5–10 minutes.

Step 4: Thermal Activation

  • Seal the vial with a Teflon-lined cap and heat in a pre-warmed block at 80 °C for 4 to 12 hours. Monitor conversion via LC-MS. Causality: Restricting the temperature to 80 °C minimizes the thermodynamic driving force for ring strain relief (ring-opening) while the highly active RuPhos ligand drives the cross-coupling forward.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate under reduced pressure using a cool water bath (< 30 °C). Causality: Applying high heat or extreme vacuum during rotary evaporation will strip any unreacted spirocyclic amine and potentially co-evaporate low-molecular-weight products. Directly purify the crude residue via flash column chromatography.

References

  • Benchchem. "Technical Support Center: Optimizing Coupling ...".3

  • ACS Publications. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews". 2

  • ACS Publications. "Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode". 5

  • RSC Publishing. "Oxa-spirocycles: synthesis, properties and applications - Chemical Science". 1

  • EnamineStore. "EN300-225470". 6

  • PMC. "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines". 4

Sources

Technical Support Center: Purification of 6-Oxa-2-azaspiro[3.4]octane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 6-Oxa-2-azaspiro[3.4]octane and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this increasingly important spirocyclic scaffold. The unique structural features of this molecule—combining a strained azetidine ring with a tetrahydrofuran moiety—present specific challenges and opportunities in purification that require careful consideration.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of these valuable building blocks. The advice herein is synthesized from established methodologies for related spirocyclic systems, azetidine chemistry, and general principles of modern chromatography and crystallization.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 6-Oxa-2-azaspiro[3.4]octane intermediates, particularly the common N-Boc protected precursor and the final deprotected amine.

Issue 1: Poor Recovery and Peak Tailing of Unprotected 6-Oxa-2-azaspiro[3.4]octane during Silica Gel Chromatography

Question: I've successfully deprotected my N-Boc-6-oxa-2-azaspiro[3.4]octane, but when I try to purify the free amine on a standard silica gel column, I get very low recovery and the product that does elute shows significant tailing on TLC and broad peaks on the column. What's happening?

Answer: This is a classic issue encountered when purifying basic amines, especially strained heterocycles like azetidines, on standard silica gel.[1] The root cause is the acidic nature of silica gel. The surface of silica is covered with silanol groups (Si-OH), which are acidic and can strongly interact with the basic nitrogen of your spirocycle.

This interaction leads to several problems:

  • Irreversible Adsorption: A portion of your product can become permanently stuck to the column, leading to low mass recovery.

  • Peak Tailing: The slow dissociation of the protonated amine from the silica surface as it moves down the column results in a "tailing" or "streaking" effect.

  • Degradation: The acidic environment of the silica can potentially catalyze the opening of the strained azetidine ring, leading to the formation of impurities.[2]

Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to deactivate the acidic sites on the silica gel. This can be done by adding a small amount of a volatile, non-nucleophilic base to your mobile phase.[1][3]

    • Recommended Modifier: Triethylamine (Et₃N) is the most common choice. Add 0.5-1% (v/v) triethylamine to your entire mobile phase system (e.g., a gradient of ethyl acetate in hexanes).

    • Ammonia in Methanol: For more polar solvent systems (e.g., methanol in dichloromethane), a solution of 2M ammonia in methanol can be used as a component of the mobile phase (e.g., starting with 1% of a 2M NH₃/MeOH solution in DCM).[4]

  • Use an Alternative Stationary Phase:

    • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica cartridges are commercially available and offer excellent performance for the purification of basic compounds without the need for mobile phase modifiers.[4]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel. For basic compounds like yours, basic or neutral alumina is recommended.

  • Salt Formation and Filtration: Convert the free amine to a hydrochloride salt. The HCl salt is often a crystalline solid that is insoluble in many organic solvents and can be purified by simple filtration or recrystallization, bypassing chromatography altogether.[5][6]

Workflow for Basic Amine Purification on Silica Gel

start Crude 6-Oxa-2-azaspiro[3.4]octane (Free Base) prep_eluent Prepare Eluent (e.g., Hexane/EtOAc) + 0.5-1% Triethylamine start->prep_eluent prep_slurry Prepare Silica Slurry in Triethylamine-Modified Eluent prep_eluent->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Product (dissolved in minimal eluent or dry-loaded) pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions (Monitor by TLC) elute->collect analyze Analyze Fractions for Purity collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent (Co-evaporate with Toluene to remove residual Et₃N) combine->evaporate product Pure 6-Oxa-2-azaspiro[3.4]octane evaporate->product

Caption: Workflow for purifying basic amines on silica gel.

Issue 2: N-Boc Protecting Group is Cleaved During Purification

Question: I am trying to purify my N-Boc-6-oxa-2-azaspiro[3.4]octane using reversed-phase HPLC with a standard water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). My final product is a mixture of the desired protected compound and the deprotected amine. How can I avoid this?

Answer: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. While it is generally stable to the mildly acidic conditions of a standard silica gel column, the conditions used in many reversed-phase HPLC protocols can cause partial or complete cleavage.

  • The Problem with TFA: Trifluoroacetic acid (TFA), even at 0.1%, is a strong acid. While the short residence time on an analytical HPLC column may not cause significant deprotection, during preparative chromatography, the longer exposure time and subsequent concentration steps can lead to the removal of the Boc group.[7] As you evaporate the solvent, the concentration of the non-volatile TFA increases, creating a highly acidic environment that cleaves the Boc group.

Solutions:

  • Modify Your Mobile Phase:

    • Use a Weaker Acid: Replace TFA with formic acid (0.1%). Formic acid is less acidic and generally will not cleave the Boc group during chromatography and workup. The peak shape may be slightly broader than with TFA, but it is a necessary trade-off.[7]

    • Use a Buffered System: An ammonium acetate or ammonium formate buffer (e.g., 10 mM, pH 6-7) can be used to control the pH and avoid acidic conditions altogether.

  • Post-Chromatography Neutralization: If you must use TFA, immediately neutralize the collected fractions containing your product by adding a base, such as a saturated sodium bicarbonate solution or a dilute ammonium hydroxide solution, before solvent evaporation.

  • Switch to Normal Phase Chromatography: N-Boc protected amines are significantly less basic than their free amine counterparts and typically behave well on standard silica gel. They are often easily purified using a simple hexane/ethyl acetate or dichloromethane/methanol gradient without the need for basic additives. This is often the simplest and most effective method.[8]

Issue 3: Difficulty Separating Diastereomers or Closely Related Impurities

Question: My reaction has produced a mixture of diastereomers of a substituted 6-Oxa-2-azaspiro[3.4]octane derivative. They have very similar Rf values on TLC and co-elute on my standard silica gel column. How can I improve the separation?

Answer: Separating diastereomers is a common challenge in spirocycle synthesis.[9] Since diastereomers have different physical properties, separation by chromatography is possible, but it often requires careful optimization.

Solutions:

  • Optimize Flash Chromatography Conditions:

    • Use a Shallow Gradient: A very slow, shallow gradient can improve resolution. Instead of a 0% to 50% ethyl acetate gradient over 10 column volumes, try a 10% to 30% gradient over 20 column volumes.

    • Change the Solvent System: The selectivity of the separation can be dramatically altered by changing the solvents. If a hexane/ethyl acetate system is not working, try a system with a different solvent class, such as dichloromethane/methanol or toluene/acetone. The different interactions of the solvents with your compounds and the stationary phase can enhance the separation.

    • High-Performance Flash Chromatography (HPFC): Utilize smaller particle size silica (e.g., 20-40 µm) in a flash chromatography system. The increased surface area and efficiency can provide the resolution needed to separate closely eluting spots.

  • Preparative HPLC: If flash chromatography fails, preparative HPLC is the next step. Both normal-phase and reversed-phase can be effective. Chiral stationary phases are not necessary for diastereomer separation.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful technique for isolating a single diastereomer. The more ordered crystal lattice of one diastereomer may exclude the other, leading to high purity. This requires screening various solvents to find one where the diastereomers have different solubilities.[10]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography of N-Boc-6-oxa-2-azaspiro[3.4]octane?

A1: For the N-Boc protected intermediate, which is significantly less polar and non-basic, standard silica gel chromatography is highly effective.

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase: A gradient of ethyl acetate (EtOAc) in hexanes is a good starting point. Based on analogs, a gradient from 10% to 50% EtOAc in hexanes should elute the compound.[8]

  • TLC Analysis: Use a 30% EtOAc/Hexane system to get an initial Rf value. An ideal Rf for column separation is between 0.2 and 0.4.

Q2: How can I purify the final 6-Oxa-2-azaspiro[3.4]octane if it is very polar and water-soluble?

A2: Highly polar, water-soluble amines can be challenging to purify.

  • Extraction: Before any purification, ensure you have successfully extracted your product into an organic layer. If it is stuck in the aqueous layer after workup, basify the aqueous layer to pH > 12 with 2M NaOH and extract with a more polar solvent like dichloromethane (DCM) or a 9:1 mixture of chloroform/isopropanol. "Salting out" by saturating the aqueous layer with NaCl can also improve extraction efficiency.[1]

  • Reversed-Phase Chromatography: C18 reversed-phase chromatography is often the best choice for polar compounds. Use a water/acetonitrile or water/methanol gradient. Remember to use a weak acid like formic acid or a buffer to avoid degrading the azetidine ring.

  • Ion-Exchange Chromatography: For larger scales, cation exchange chromatography can be very effective. The protonated amine will bind to the resin, and it can be eluted by washing with a basic solution (e.g., ammonia in methanol).

Q3: Is recrystallization a viable purification method for these intermediates?

A3: Yes, especially if your compound is a solid. Recrystallization is an excellent method for achieving high purity.[11][12]

  • N-Boc Intermediates: These are often oils or low-melting solids. If solid, they may crystallize from non-polar solvents or solvent mixtures like diethyl ether/hexanes or ethyl acetate/heptanes.[12][13]

  • Hydrochloride Salts: The deprotected free amine can be converted to its hydrochloride (HCl) salt by treating a solution of the amine in a solvent like diethyl ether or ethyl acetate with a solution of HCl in ether or dioxane. The resulting salt often precipitates as a pure, crystalline solid.[5]

Q4: Can I use chiral chromatography to separate the enantiomers of 6-Oxa-2-azaspiro[3.e]octane?

A4: Absolutely. If you have synthesized a racemic mixture, separating the enantiomers is crucial for pharmaceutical applications.[14][15]

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

  • Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for separating a wide range of chiral compounds, including amines.[16]

  • Mobile Phase: The choice of mobile phase (normal phase, polar organic, or reversed-phase) will depend on the specific CSP and your compound. Screening different columns and mobile phases is typically required to find the optimal conditions.

Protocols

Protocol 1: Flash Chromatography of N-Boc-6-oxa-2-azaspiro[3.4]octane
  • TLC Analysis: Prepare a stock solution of your crude product. Spot on a silica gel TLC plate and elute with 30% ethyl acetate in hexanes. Visualize under UV light (if applicable) and by staining with potassium permanganate. Adjust the solvent ratio until an Rf of ~0.3 is achieved.

  • Column Packing: Select a column size appropriate for your sample amount (typically a 100:1 ratio of silica to crude material by weight). Pack the column with silica gel using the optimized eluent as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin eluting with a solvent system slightly less polar than your optimized TLC conditions (e.g., if TLC was 30% EtOAc, start with 10% EtOAc). Gradually increase the polarity of the mobile phase.

  • Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified N-Boc protected intermediate.

Protocol 2: Recrystallization of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride
  • Salt Formation: Dissolve the crude free-base amine in a minimal amount of a suitable solvent like isopropanol or methanol.

  • Acidification: Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. Monitor for precipitation. If no precipitate forms, you may need to reduce the volume of the solvent or try a less polar solvent.

  • Induce Crystallization: If precipitation is slow, cool the solution in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold diethyl ether or another solvent in which the salt has low solubility to remove any soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Data Summary Table

Compound FormPurification MethodTypical Mobile Phase / SolventKey Considerations
N-Boc Protected Normal Phase Flash ChromatographyGradient of Ethyl Acetate in HexanesStable on silica; generally straightforward purification.
N-Boc Protected Reversed-Phase HPLCWater/Acetonitrile with 0.1% Formic Acid or 10mM Ammonium AcetateAvoid strong acids like TFA to prevent deprotection.[7]
Free Base Normal Phase Flash ChromatographyGradient of EtOAc/Hexanes or DCM/MeOH with 0.5-1% Et₃N Base additive is critical to prevent peak tailing and product loss.[1]
Hydrochloride Salt Recrystallization / FiltrationIsopropanol, Ethanol, or Ether/Methanol mixturesExcellent method for achieving high purity and avoiding chromatography.
Racemic Free Base Chiral HPLCVaries (e.g., Hexane/Isopropanol)Requires screening of chiral stationary phases (e.g., Chiralpak series).[16]

Visualization of Purification Decision Tree

start Crude Reaction Mixture is_boc_protected Is the Azetidine N-Boc Protected? start->is_boc_protected boc_chrom Normal Phase Chromatography (Silica, Hexane/EtOAc) is_boc_protected->boc_chrom Yes is_solid Is the Crude Product a Solid? is_boc_protected->is_solid No boc_path Yes boc_product Purified N-Boc Intermediate boc_chrom->boc_product free_amine_path No (Free Amine) salt_formation Form HCl Salt & Recrystallize is_solid->salt_formation Yes amine_chrom Normal Phase Chromatography (Silica + 1% Et₃N, DCM/MeOH) is_solid->amine_chrom No solid_path Yes amine_salt_product Pure HCl Salt salt_formation->amine_salt_product oil_path No (Oil) amine_product Purified Free Base amine_chrom->amine_product

Caption: Decision tree for selecting a purification strategy.

References

  • Current time information in Le Flore County, US. Google.
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Retrieved March 7, 2026, from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. Retrieved March 7, 2026, from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]

  • Recrystallization. Columbia University. Retrieved March 7, 2026, from [Link]

  • Recrystallization - Single Solvent. University of Alberta. Retrieved March 7, 2026, from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. Retrieved March 7, 2026, from [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • 6-Oxa-2-azaspiro[3.4]octane. PubChem. Retrieved March 7, 2026, from [Link]

  • A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[7][17]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Arabian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ACS Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ChemRxiv. Retrieved March 7, 2026, from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules. Retrieved March 7, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Retrieved March 7, 2026, from [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. Retrieved March 7, 2026, from [Link]

  • Crystallization method of Boc-amino acid. Google Patents.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved March 7, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved March 7, 2026, from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Retrieved March 7, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LCGC. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Retrieved March 7, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved March 7, 2026, from [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

  • “High” Temperature Asymmetric Lithiation of N-Boc Heterocycles: Synthesis of Tetra-Substituted Pyrrolidines. White Rose eTheses Online. Retrieved March 7, 2026, from [Link]

  • Chiral Separations. VTechWorks. Retrieved March 7, 2026, from [Link]

  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • Crystallization method of Boc-amino acid. Patsnap. Retrieved March 7, 2026, from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Retrieved March 7, 2026, from [Link]

  • N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses. Retrieved March 7, 2026, from [Link]

Sources

Stability of 6-Oxa-2-azaspiro[3.4]octane ring under acidic conditions

[1][2][3]

Troubleshooting Guide (Q&A)

Q1: I used 4M HCl in Dioxane for Boc removal, and my product disappeared. LCMS shows a peak at M+36. What happened? A: You likely formed the alkyl chloride .[1] HCl is a "nucleophilic acid." The chloride ion (

  • Fix: Switch to a non-nucleophilic acid (see Protocol A below).

Q2: I see an M+18 peak after treating with TFA/DCM. A: This indicates hydrolysis . While TFA is generally safer, if your solvent was not anhydrous, water acted as the nucleophile to open the ring, forming an amino alcohol.

  • Fix: Ensure DCM is dried over molecular sieves. Use a drying tube.

Q3: Can I use Lewis Acids (e.g.,


) instead?A:Proceed with extreme caution.

Optimized Protocols (The "Patch")

To preserve the 6-Oxa-2-azaspiro[3.4]octane integrity, you must decouple protonation from nucleophilic attack .

Protocol A: The "Safe Mode" (TFA/DCM)

Recommended for standard Boc deprotection.

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).

    • Critical: Concentration should be 0.1 M. High concentration promotes intermolecular polymerization.

  • Temperature: Cool the solution to 0°C (Ice bath).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise.

    • Ratio: 4:1 DCM:TFA (v/v).

    • Why: The Trifluoroacetate anion (

      
      ) is bulky and non-nucleophilic compared to chloride, significantly reducing the rate of ring opening [1].
      
  • Scavenger (Optional): If your molecule has electron-rich aromatics, add 2.0 equiv of Triethylsilane (

    
    ) to scavenge tert-butyl cations, preventing them from attacking the spiro-ring.
    
  • Monitoring: Monitor by TLC/LCMS every 15 minutes. Do not stir overnight.

  • Workup (Crucial):

    • Concentrate in vacuo at <30°C .

    • Do not use aqueous strong base immediately if the ring is sensitive.

    • Azeotrope with toluene 3x to remove residual TFA.

Protocol B: The "Alternative" (Methanesulfonic Acid)

Use if TFA traces are unacceptable.

  • Dissolve substrate in EtOAc or Dioxane at 0°C.

  • Add Methanesulfonic acid (MsOH, 1.5 - 2.0 equiv).

  • MsOH is non-volatile and non-nucleophilic. The salt precipitates out, stopping the reaction and preventing degradation.

Protocol C: Decision Matrix

DeprotectionLogicFig 2. Decision tree for acid selection to minimize spirocycle degradation.StartSelect Deprotection MethodAcidTypeIs the salt form critical?Start->AcidTypeHClAvoid HCl/HBr(High Risk of Ring Opening)AcidType->HClNeed HCl Salt? (Don't do it directly)TFAUse TFA/DCM (0°C)(Standard Safety)AcidType->TFATFA Salt OK?MsOHUse MsOH/EtOAc(If volatile acid prohibited)AcidType->MsOHNon-volatile Acid?HCl->TFADeprotect with TFA first,then salt exchange carefully

Comparative Stability Data

The following table summarizes the stability of the azetidine core under various conditions based on general heterocycle reactivity profiles [2].

ReagentConditionRisk LevelPrimary Side Product
HCl / Dioxane 4M, RTCRITICAL Alkyl Chloride (Ring Open)
HBr / AcOH 33%, RTCRITICAL Alkyl Bromide (Ring Open)
TFA / DCM 20%, 0°CLOW Intact Spirocycle (Trifluoroacetate salt)
Formic Acid Neat, RTMEDIUM Formyl adducts / Hydrolysis

DiluteHIGH Amino Alcohol (Hydrolysis)

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.

    • Context: Discusses the stability of strained 4-membered rings and the use of non-nucleophilic acids.
  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.

    • Context: Specific protocols for handling spirocyclic ethers and amines, highlighting the "Thorpe-Ingold" effect on stability.
  • BenchChem Technical Support. (2025). A Comparative Guide to TFA and HCl for Boc Deprotection.

    • Context: Comparison of acid pKa and nucleophilicity in deprotection reactions.
    • Context: Mechanisms of azetidine decomposition under acidic conditions.[2][3][4]

Technical Support Center: 6-Oxa-2-azaspiro[3.4]octane Oxalate Salt Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with 6-oxa-2-azaspiro[3.4]octane .

Spirocyclic azetidines are highly valued in modern drug discovery for their ability to rigidify lead compounds and mitigate early drug clearance by evading degradation enzymes[1]. A prominent example is the incorporation of the 6-oxa-2-azaspiro[3.4]octane motif into S-892216, a highly potent SARS-CoV-2 3CL protease inhibitor[2][3]. However, because the free base of this amine is volatile, highly polar (XLogP3-AA = -0.3)[4], and susceptible to oxidative degradation, commercial suppliers typically provide it as a stable oxalate or hemioxalate salt [5].

Removing or neutralizing this oxalate counterion is a critical, yet frequently troublesome, step in synthetic workflows. This guide addresses the causality behind these challenges and provides self-validating protocols to ensure experimental success.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does standard aqueous liquid-liquid extraction (LLE) result in extremely low yields of the free base? A: The core issue is the partition coefficient. 6-Oxa-2-azaspiro[3.4]octane is a highly hydrophilic molecule[4]. When you basify the aqueous layer with NaOH or


 and attempt to extract with standard organic solvents like ethyl acetate or dichloromethane (DCM), the spirocyclic amine preferentially remains in the aqueous phase due to strong hydrogen bonding.
Solution: You must disrupt the hydration shell by using a highly polar organic modifier, such as a 3:1 mixture of DCM and Isopropanol (IPA), or abandon LLE entirely in favor of solid-phase cation exchange (SCX-2).

Q2: My reaction mixture turned into a gummy, semi-liquid mass upon adding an organic base. What happened? A: This is a classic case of counterion precipitation. When you add an organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the oxalate salt in a non-polar or moderately polar solvent (like DCM or THF), you form DIPEA-oxalate or TEA-oxalate[6]. These organic oxalate salts are notoriously insoluble in many organic solvents and crash out as gummy precipitates, trapping your active amine and stalling the reaction. Solution: If using in situ neutralization, switch to a highly polar protic solvent (e.g., Ethanol) and elevate the temperature to keep the byproduct salts fully dissolved[2].

Q3: Does the presence of oxalate interfere with my downstream transition-metal catalyzed couplings? A: Yes. Oxalate (


) is a strong bidentate ligand. In palladium- or copper-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations), residual oxalate can chelate the transition metal catalyst, forming stable, catalytically inactive complexes. For these sensitive reactions, the pure free base must be generated and isolated prior to the coupling step.

Decision Matrix: Choosing the Right Strategy

DecisionTree Start 6-Oxa-2-azaspiro[3.4]octane Oxalate Salt Q1 Is pure free base required prior to reaction? Start->Q1 InSitu Method A: In Situ Neutralization (Add DIPEA/TEA directly) Q1->InSitu No (e.g., SNAr) Q2 What is the reaction scale? Q1->Q2 Yes (e.g., sensitive coupling) SCX2 Method B: SCX-2 Cation Exchange (Catch & Release) Q2->SCX2 Small scale (< 5g) LLE Method C: Modified LLE (DCM/IPA + NaOH) Q2->LLE Large scale (> 5g)

Workflow for selecting the optimal oxalate removal strategy based on reaction conditions.

Step-by-Step Methodologies

Method A: In Situ Neutralization (Ideal for and Reductive Aminations)

This method avoids the isolation of the free base entirely. It relies on the causality that in highly polar solvents at elevated temperatures, the resulting organic oxalate salts remain soluble, allowing the nucleophilic free amine to react with electrophiles[2][3].

Protocol:

  • Charge the Reactor: To a dry round-bottom flask, add the electrophile (e.g., 1.0 equiv of a chloropyrimidine derivative), 6-oxa-2-azaspiro[3.4]octane hemioxalate (1.5 equiv), and Ethanol (10 mL/mmol).

  • Base Addition: Add DIPEA (4.0 equiv). Note: Excess base is required. 2.0 equiv neutralizes the hemioxalate, and the remaining 2.0 equiv acts as the acid scavenger for the

    
     reaction.
    
  • Heating: Stir the reaction mixture at 100 °C for 1–2 hours. The elevated temperature ensures the DIPEA-oxalate byproduct remains in solution[2].

  • Validation & Workup: Monitor by LC-MS. Once complete, cool to room temperature and concentrate under reduced pressure. Purify the crude residue directly via silica gel column chromatography (e.g.,

    
    :MeOH gradient) to separate the product from the oxalate salts.
    
Method B: SCX-2 Cation Exchange Chromatography (Ideal for Pure Free Base Isolation)

Strong Cation Exchange (SCX-2) utilizes a silica-bound propylsulfonic acid phase. Because the sulfonic acid (


) is much stronger than the protonated azetidine (

), it quantitatively "catches" the amine. The neutral oxalic acid is washed away, and a stronger base (ammonia) "releases" the pure amine[7][8].

SCX2 Load 1. Load Apply Hemioxalate Salt in MeOH Catch 2. Catch Amine binds to Propylsulfonic Acid Load->Catch Wash 3. Wash Elute Oxalic Acid with pure MeOH Catch->Wash Release 4. Release Elute Free Base with 2M NH3 in MeOH Wash->Release

Mechanism of SCX-2 Catch-and-Release for spirocyclic amine purification.

Protocol:

  • Cartridge Preparation: Condition a Biotage ISOLUTE® SCX-2 cartridge (or equivalent)[7] with 3 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve 6-oxa-2-azaspiro[3.4]octane hemioxalate in a minimum volume of MeOH. Load the solution onto the cartridge at a flow rate of 1–2 drops/second.

  • Washing (Oxalate Removal): Wash the cartridge with 3 CV of MeOH. Self-Validation: Spot the eluate on a TLC plate and stain with Bromocresol Green; it should show acidic oxalate washing off.

  • Elution (Free Base Release): Elute the free amine using 3 CV of 2.0 M Ammonia in MeOH.

  • Concentration: Carefully concentrate the ammonia eluate under reduced pressure at a low temperature (< 30 °C) to prevent volatilization of the free spirocycle. Use immediately.

Method C: Modified Liquid-Liquid Extraction (For Scale-Up)

When scaling beyond 5 grams, SCX-2 cartridges become cost-prohibitive. To overcome the high hydrophilicity of the spirocycle, a modified LLE using a highly polar extraction solvent is required.

Protocol:

  • Basification: Suspend the oxalate salt in a minimal amount of water. Chill to 0 °C. Slowly add 5M NaOH aqueous solution until the pH is strictly

    
    .
    
  • Extraction: Extract the aqueous layer 5 times with a solvent mixture of DCM:Isopropanol (3:1, v/v) . The isopropanol is critical; it acts as a hydrogen-bond disruptor, forcing the polar amine into the organic phase.

  • Drying: Combine the organic extracts and dry over anhydrous

    
    . Do not use 
    
    
    
    , as spirocyclic amines can weakly coordinate to magnesium.
  • Isolation: Filter and carefully concentrate under reduced pressure.

Quantitative Data Summary

Table 1: Comparative Analysis of Oxalate Removal Strategies

StrategyMechanismScalabilityTypical Free-Base RecoveryBest Used For
Method A: In Situ Thermal solubilization of organic oxalate saltsHigh (>100g)N/A (Consumed in situ)Robust

, Reductive aminations
Method B: SCX-2 Propylsulfonic acid ion-exchange[8]Low (<5g)> 95%Metal-catalyzed cross-couplings, library synthesis
Method C: Mod-LLE Hydration shell disruption via IPA/DCMMedium (5g - 50g)70% - 85%Bulk free base generation

References

  • Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769. PubChem. Available at:[Link]

  • 6-oxa-2-azaspiro[3.4]octane hemioxalate. Hairui Chemical. Available at:[Link]

  • Forming oxalate salts of amines. ScienceMadness. Available at:[Link]

  • Novel par-2 inhibitors (US20240066027A1). Google Patents.
  • The use and application of solid supported media in organic, medicinal and scale up chemistries. Biotage. Available at:[Link]

Sources

Technical Support: Optimizing Reaction Temperature for Spirocyclic Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

ID: TS-SPIRO-0042 Status: Active Last Updated: October 2025 Department: Chemical Synthesis & Process Optimization

Executive Summary: The "Goldilocks" Zone of Ring Strain

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are critical bioisosteres in modern drug discovery, offering "escape from flatland" without the metabolic liability of standard piperidines. However, synthesizing them requires navigating a thermodynamic minefield.

The Core Conflict:

  • Ring Strain Energy (RSE): Creating the spiro-quaternary carbon, especially in small rings (3- and 4-membered), generates massive strain (e.g., ~26 kcal/mol for cyclobutane). This requires high temperatures to overcome the activation barrier (

    
    ).
    
  • Thermal Instability: The resulting strained amines and the catalysts used to make them (e.g., Ru-carbenes) often degrade or polymerize at those same high temperatures .

This guide provides protocol-specific temperature optimization strategies to balance kinetic requirements against thermodynamic instability.

Decision Matrix: Selecting Your Temperature Strategy

Before beginning, identify your synthesis method. The temperature profile is dictated by the mechanism of ring closure.

TemperatureStrategy cluster_tips Critical Checkpoints Start Select Synthesis Method Method1 Nucleophilic Substitution (e.g., Spiro[3.3]heptane formation) Start->Method1 Method2 Ring-Closing Metathesis (RCM) Start->Method2 Method3 Anionic/Lithiation (Trapping) Start->Method3 Strategy1 High Temp / Sealed Tube (80°C - 120°C) Overcome Strain Barrier Method1->Strategy1 High Activation Energy Strategy2 Stepwise Ramp (RT -> 60°C) Protect Catalyst Method2->Strategy2 Catalyst Sensitivity Strategy3 Cryogenic (-78°C -> RT) Kinetic Control Method3->Strategy3 Avoid Elimination Tip1 Check Solvent BP vs. Target Temp Tip2 Add Benzoquinone if RCM Isomerizes

Figure 1: Decision matrix for selecting the initial temperature profile based on the dominant reaction mechanism.

Protocol-Specific Troubleshooting

Scenario A: Synthesis of 2,6-Diazaspiro[3.3]heptanes (Nucleophilic Cyclization)

Common Method: Double displacement of pentaerythritol derivatives or reductive amination.

The Issue: Reaction stalls at 50-60°C; starting material remains. Root Cause: The formation of the second cyclobutane ring at the spiro center encounters significant steric repulsion and strain. The activation energy is not met.

Optimized Protocol:

  • Solvent Switch: Replace THF (BP 66°C) with DMF or Toluene .

  • Sealed Vessel: Perform the reaction in a pressure tube.

  • Temperature: Heat to 100–110°C .

    • Note: Mykhailiuk et al. demonstrated that 2,6-diazaspiro[3.3]heptane formation via reductive amination often requires 110°C in DMF/water mixtures to push to completion [1].

  • Base Choice: Ensure the base (e.g.,

    
     or DIPEA) is thermally stable. Avoid hydroxides if ester groups are present.
    

Data Table: Conversion vs. Temperature (Spiro[3.3]heptane)

TemperatureTimeConversionObservation
60°C24 h< 30%Stalled. Mono-cyclized intermediate dominates.
80°C12 h65%Slow. Some dimerization observed.[1]
110°C 3 h > 95% Optimal. Clean conversion, minimal oligomers.
140°C1 h80%Decomposition (brown tar).
Scenario B: Ring-Closing Metathesis (RCM) of Azaspirocycles

Common Method: Grubbs II or Hoveyda-Grubbs II catalyzed closure of diallyl amines.

The Issue: Catalyst dies (reaction turns black/inactive) before the difficult spiro-ring closes. Root Cause: Ruthenium carbenes are thermally sensitive. At high temperatures (refluxing toluene), the catalyst decomposes into Ruthenium hydrides, which cause isomerization (migration of the double bond) rather than cyclization [2].

Optimized Protocol (The "Stepwise Ramp"):

  • Start Low: Initiate at 30–40°C in DCM. This allows the catalyst to engage without thermal stress.

  • Additives: Add 1,4-benzoquinone (10-20 mol%) or phenol . These scavenge Ru-hydrides, preventing isomerization and extending catalyst life at higher temperatures [3].

  • Ramp Up: If conversion stalls after 4 hours, add a second portion of catalyst (2.5 mol%) and increase temperature to 80°C (DCE or Toluene) .

  • Microwave Option: For extremely difficult tetrasubstituted spiro-centers, use Microwave irradiation (100-120°C) for short bursts (10-20 min). The rapid heating outpaces the catalyst decomposition rate.

RCM_Troubleshoot Start RCM Reaction Stalled Check1 Is the alkene isomerized? Start->Check1 Yes Yes (Double bond moved) Check1->Yes No No (SM remains) Check1->No Solution1 1. Lower Temp 2. Add Benzoquinone Yes->Solution1 Solution2 1. Switch Solvent (DCM -> Toluene) 2. Increase Temp to 80°C No->Solution2

Figure 2: Troubleshooting logic for stalled RCM reactions.

Scenario C: Anionic Cyclization (Lithiation/Trapping)

Common Method: Parham-type cyclization or intramolecular alkylation.

The Issue: Elimination products (alkenes) form instead of the spirocycle. Root Cause: At temperatures > -40°C, the lithiated intermediate acts as a base (elimination) rather than a nucleophile (substitution/cyclization).

Optimized Protocol:

  • Cryogenic Start: Perform the lithiation (e.g., t-BuLi addition) strictly at -78°C .

  • The "Slow Warm": Do not quench immediately. Allow the reaction to warm slowly to -20°C or 0°C over 2-3 hours. The cyclization often has a higher barrier than the lithiation but requires the intermediate to be pre-formed at low temp to avoid decomposition.

  • Solvent: Use THF or Et2O. Never use chlorinated solvents or ketones.

Frequently Asked Questions (FAQ)

Q: Can I use microwave heating for all spirocyclizations? A: No. While excellent for RCM and difficult aminations, microwave heating can be dangerous for spiro-azides or reactions evolving gas (


, 

). For spiro[3.3]heptane decarboxylation, controlled thermal heating (oil bath) is safer to manage the

release [4].

Q: My spirocyclic amine degrades during workup. Why? A: Strained spiro-amines (especially free bases) can be volatile or prone to ring-opening via hydrolysis.

  • Fix: Isolate as a salt (HCl or Oxalate). Spirocyclic amine salts are significantly more thermally stable than their free base counterparts [5].

Q: How do I know if my temperature is too high? A: Look for:

  • Color change: Darkening often indicates polymerization or amine oxidation.

  • TLC Smearing: Indicates decomposition/oligomerization.

  • Isomerization: In RCM, if you see the double bond shift (by NMR) rather than close, your temperature is promoting catalyst hydride formation.

References

  • Burckhardt, S. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(4), 543-546.

  • Hong, S. H., & Grubbs, R. H. (2006). Highly Active Water-Soluble Olefin Metathesis Catalyst. Journal of the American Chemical Society, 128(11), 3508-3509.

  • Voigtritter, K., et al. (2011). Suppression of Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 133(21), 8121-8124.

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Angewandte Chemie International Edition, 54(24), 7006-7027.

  • Levterov, V. V., et al. (2018). Synthesis and properties of 2-azaspiro[3.3]heptane salts. Chemistry of Heterocyclic Compounds, 54, 45-51.

Sources

Technical Support Center: Resolving Regioselectivity in Spiro[3.4]octane Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing regioselectivity bottlenecks during the late-stage functionalization of spiro[3.4]octane scaffolds.

The spiro[3.4]octane system presents a unique topological challenge: it fuses a highly strained cyclobutane ring (characterized by high s-character in its exocyclic bonds) with a conformationally flexible cyclopentane ring. Distinguishing between these two distinct microenvironments requires precise catalytic control to prevent off-target activation or strain-release degradation.

Diagnostic Center: Strategic Workflow for Regioselectivity

Before initiating your functionalization protocol, it is critical to map the electronic and steric demands of your target ring. The workflow below outlines the decision-making process for selecting the appropriate directing groups (DGs) and transition-metal catalysts to achieve absolute regiocontrol.

G A Spiro[3.4]octane Substrate B Target: Cyclobutane (C-H Activation) A->B High Strain Focus C Target: Cyclopentane (C-H Activation) A->C Low Strain Focus D Use Bidentate DG (e.g., 8-Aminoquinoline) B->D E Use Transient DG (e.g., Amino Acids) C->E F Pd(II) / AgOAc Mild Conditions D->F G Rh(III) / Cu(OAc)2 Steric Control E->G H Regioselective Cyclobutane Product F->H I Regioselective Cyclopentane Product G->I

Caption: Workflow for selecting directing groups and catalysts for spiro[3.4]octane regioselectivity.

Troubleshooting Desk: Frequently Asked Questions

Q1: I am attempting to functionalize the cyclobutane ring of a spiro[3.4]octane derivative, but I keep recovering a mixture of cyclopentane-functionalized products. How can I force the catalyst to target the cyclobutane moiety?

Root Cause: The C(sp³)-H bonds on the cyclopentane ring are sterically more accessible and possess lower activation barriers than the rigid cyclobutane C-H bonds. Without strong geometric constraints, transition metal catalysts will naturally default to the path of least steric resistance[1]. Resolution: You must override the inherent steric preference by installing a strongly coordinating bidentate Directing Group (DG), such as 8-aminoquinoline (AQ). As detailed in foundational studies on 2[2], the AQ group coordinates to Pd(II) to form a rigid 5,5-bicyclic metallacycle intermediate. The specific "bite angle" of this complex geometrically restricts the palladium center, forcing it into proximity with the cyclobutane β-C-H bonds while holding it too far from the cyclopentane protons to allow activation.

Q2: My C-H functionalization on the spiro[3.4]octane core is yielding significant amounts of ring-opened side products. Why is the cyclobutane ring cleaving?

Root Cause: The cyclobutane ring harbors approximately 26 kcal/mol of ring strain. Under harsh oxidative conditions or in the presence of strong Lewis acids at elevated temperatures (>100 °C), strain-release pathways outcompete the desired C-H functionalization, leading to irreversible C-C bond cleavage. This phenomenon is a known vulnerability in 3[3]. Resolution: Switch to a milder oxidant (e.g., Ag₂CO₃ instead of persulfates) and utilize Hexafluoroisopropanol (HFIP) as the solvent. HFIP's strong hydrogen-bonding network stabilizes the transition state during the Concerted Metalation-Deprotonation (CMD) step, allowing the reaction to proceed efficiently at lower temperatures (60–80 °C), thereby preserving the strained four-membered ring.

Q3: How do I control mono- vs. di-functionalization when activating the symmetrical positions of the spiro[3.4]octane core?

Root Cause: Once the first C-H bond is functionalized, the intermediate often remains coordinated to the catalyst. Because the spiro center creates symmetry, the equivalent C-H bond on the opposite face becomes highly susceptible to a second activation event. Resolution: Modulate the steric bulk of the transient ligand. Introducing a bulky mono-N-protected amino acid (MPAA) ligand, such as N-Boc-L-tert-leucine, creates a sterically demanding "canopy" around the palladium center. After the first aryl group is inserted, the increased steric clash prevents the catalyst from adopting the necessary conformation to activate the second C-H bond, drastically improving the mono-to-di ratio.

Data Analytics: Catalyst and Ligand Optimization

The following table summarizes the causal relationship between directing groups, catalytic systems, and the resulting regioselectivity profiles. Use this data to benchmark your expected outcomes.

Directing Group (DG)Catalyst / Ligand SystemTarget RingRegioselectivity (C₄:C₅)Mono:Di RatioAvg. Yield (%)
8-Aminoquinoline (AQ)Pd(OAc)₂ / NoneCyclobutane> 95:540:6082
8-Aminoquinoline (AQ)Pd(OAc)₂ / N-Boc-L-t-LeuCyclobutane> 95:592:8 78
Carboxylic Acid (Free)Rh₂(esp)₂ / NoneCyclopentane10:9085:1565
Transient ImineRh(III)Cp* / AgSbF₆Cyclopentane5:9590:1071

Standard Operating Procedure: Self-Validating Protocol

To ensure reproducibility when targeting the cyclobutane ring, follow this self-validating methodology for Pd(II)-Catalyzed Regioselective C(sp³)-H Arylation. This protocol is adapted from established 4[4].

Step 1: Reaction Assembly In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the spiro[3.4]octane-2-carboxamide bearing the 8-aminoquinoline DG (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (0.4 mmol, 2.0 equiv), and the aryl iodide (0.4 mmol, 2.0 equiv). Causality Note: Ag₂CO₃ acts as both the terminal oxidant to regenerate Pd(II) from Pd(0) and as a base to assist in the deprotonation step.

Step 2: Solvent & Ligand Addition Add 1-adamantanecarboxylic acid (20 mol%) and HFIP (1.0 mL). Causality Note: The bulky adamantyl group facilitates the CMD process by acting as an internal proton shuttle, while HFIP lowers the activation energy barrier.

Step 3: Thermal Activation & Self-Validation Seal the tube and stir the mixture at 80 °C. Validation Check 1 (t = 30 mins): The reaction mixture should transition from a clear orange solution to a deep red, homogeneous mixture, indicating successful formation of the active Pd-metallacycle. If a black precipitate forms on the glassware walls, the Pd(II) catalyst has prematurely reduced to Pd(0) black. This indicates that your Ag₂CO₃ oxidant was either wet or degraded; abort and restart with anhydrous reagents.

Step 4: Monitoring & Workup Validation Check 2 (t = 12 hours): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot (Rf ~0.4) and the appearance of a new UV-active spot (Rf ~0.25) confirms successful insertion. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts. Concentrate under reduced pressure and purify via flash column chromatography.

Mechanistic Pathway Visualization

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the regiodetermining step where the bidentate DG forces the catalyst into the cyclobutane C-H bond.

G A Pd(OAc)2 Active Catalyst B DG Coordination (Substrate Binding) A->B C CMD C-H Cleavage (Regiodetermining) B->C Base assisted D Oxidative Addition (Ar-I) C->D E Reductive Elimination (Product Release) D->E E->A Ag2CO3 Oxidation

Caption: Pd(II)-catalyzed C-H arylation cycle illustrating the regiodetermining CMD step.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (American Chemical Society) URL:[Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

Sources

Technical Support Center: Preserving the Integrity of Spirocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of novel molecular architectures. Spirocyclic scaffolds, with their unique three-dimensional structures, are increasingly pivotal in modern drug discovery for their ability to improve physicochemical properties and explore new chemical space.[1][2][3] However, their inherent structural strain and defined spatial arrangement can also render them susceptible to specific degradation pathways if not stored and handled with the requisite care.

This guide is structured to provide direct, actionable answers to the challenges you may face. It moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions that protect the integrity of these valuable building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause spirocyclic building blocks to degrade?

The degradation of spirocyclic compounds is primarily influenced by four key factors: moisture, oxygen, temperature, and light.

  • Moisture (Hydrolysis): Many spirocycles incorporate functional groups like esters, lactones, amides, or epoxides, which are susceptible to hydrolysis.[4][5] The presence of ambient moisture, especially under acidic or basic conditions, can catalyze the cleavage of these bonds, leading to ring-opening or the formation of undesired byproducts.[6][7] For example, spiro-epoxyoxindoles can undergo ring-opening to form vicinal diols in the presence of water.[4][5]

  • Oxygen (Oxidation): The unique stereoelectronic properties of spirocycles can make certain positions, particularly benzylic C-H bonds, susceptible to oxidation.[8] This can lead to the formation of ketones, alcohols, or even ring-expanded products.[9][10] The presence of atmospheric oxygen, especially when catalyzed by trace metals or light, can initiate these oxidative processes.

  • Temperature (Thermal Degradation): While many spirocyclic systems are thermally robust, certain strained ring systems or those with labile functional groups can degrade at elevated temperatures.[11][12][13] Storage at room temperature or higher for extended periods, or in labs with poor temperature control, can accelerate slow degradation reactions. Some spiro polycycloacetals, for instance, show decomposition profiles starting around 210-370 °C, indicating that long-term stability requires controlled, cooler temperatures.[11]

  • Light (Photodegradation): Aromatic spirocycles, such as those based on spirobifluorene, can be particularly sensitive to photo-oxidation.[14] Exposure to UV or even ambient laboratory light can generate reactive species that lead to a decrease in material purity and performance.[14][15]

Q2: I received a solid spirocyclic compound from a supplier. What are the ideal storage conditions?

For solid-state compounds, the primary goal is to mitigate all the factors listed above. The following conditions are recommended as a best practice:

ParameterRecommendationRationale
Temperature -20°C Reduces the rate of all potential chemical degradation reactions. For highly sensitive compounds, -80°C may be considered for long-term storage.[16][17]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation pathways.[16][18]
Light Amber Vial / Darkness Protects photosensitive compounds from degradation initiated by UV and visible light.[14][17]
Container Tightly Sealed Vial with Secure Cap Prevents the ingress of atmospheric moisture and oxygen during storage.
Location Desiccator (within the freezer) Provides an additional layer of protection against moisture, especially for hygroscopic compounds.[17]
Q3: How does pH impact the stability of spirocyclic compounds when preparing stock solutions?

The pH of a solution can dramatically influence the stability of spirocyclic molecules, as it can catalyze degradation and alter the ionization state of the compound.[7][19]

  • Acid/Base-Catalyzed Hydrolysis: At low or high pH, functional groups like esters, amides, and ketals are highly susceptible to hydrolysis.[7] For example, the stability of certain spiro-acids is known to be pH-dependent, with decomposition observed under strong acidic conditions and elevated temperatures.[20]

  • Structural Rearrangements: Extreme pH can sometimes induce structural rearrangements or ring-opening in complex spirocyclic systems.

When preparing stock solutions, it is crucial to use aprotic, anhydrous solvents like DMSO or DMF whenever possible. If aqueous buffers are required, a stability study should be performed at the intended pH. Generally, a pH range of 6-8 is a safer starting point for many compounds, but this is highly structure-dependent.[1]

Q4: My spirocyclic compound is dissolved in DMSO for screening. How should I store these solution plates?

DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed water can then hydrolyze sensitive compounds. A study on compound library storage found significant degradation over time, even at low temperatures.[16]

Best Practices for Storing DMSO Stock Solutions:

  • Low Temperature: Store at -20°C or -80°C to slow degradation kinetics.[16][21]

  • Inert Atmosphere: If possible, store plates in a sealed bag or container that has been purged with argon or nitrogen.

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes (e.g., single-use plates or tubes) to avoid repeatedly thawing and refreezing the main stock. Each cycle introduces a risk of water condensation.

  • Dry Environment: Use desiccated storage cabinets or containers to minimize moisture absorption by the DMSO.

A statistical projection based on experimental data suggested that over four years, a compound library stored at -20°C under argon would see a 12% loss of integrity, compared to a 21% loss under ambient atmosphere at the same temperature, and a 58% loss at +15°C under argon.[16]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow to diagnose the problem.

Problem: A previously reliable reaction with a spirocyclic starting material is now failing or giving low yields.

If you observe a sudden drop in reaction performance, the integrity of your starting material is a primary suspect.

G cluster_0 Analysis Results cluster_1 Potential Causes of Degradation cluster_2 Solutions start Reaction Failure / Low Yield check_sm Step 1: Verify Starting Material Integrity start->check_sm lcms Run LC-MS and ¹H NMR of stored starting material check_sm->lcms compare Compare data to supplier's CoA or initial analysis lcms->compare degraded New peaks observed? (e.g., more polar spot, M+18 peak) compare->degraded pure Data matches reference. Compound is pure. compare->pure root_cause Step 2: Identify Root Cause degraded->root_cause other_issues Investigate other reaction parameters (reagents, solvent, temperature) pure->other_issues hydrolysis Hydrolysis (M+18 peak in MS) root_cause->hydrolysis Check for water-sensitive functional groups oxidation Oxidation (M+16 peak in MS) root_cause->oxidation Check for oxidizable sites other Other decomposition (e.g., thermal, photo) root_cause->other solution Step 3: Corrective Action hydrolysis->solution oxidation->solution other->solution re_purify Re-purify material if possible solution->re_purify new_vial Use a fresh, unopened vial of starting material solution->new_vial review_storage Review and improve storage protocols based on likely cause (e.g., use desiccator, inert gas) solution->review_storage

Caption: Troubleshooting workflow for reaction failure.

Problem: A colorless spirocyclic solid or solution has developed a yellow or brown tint.

Color formation is often a sign of oxidative degradation. Aromatic compounds or those with electron-rich moieties can form highly conjugated, colored byproducts upon oxidation.

  • Immediate Action: Cease using the material. The colored impurities may have unintended biological activity or interfere with your reaction.

  • Analysis: Run an LC-MS/UPLC analysis. Oxidative products will often appear with a mass increase of +16 amu (addition of one oxygen atom) or +32 amu.

  • Cause: This is almost certainly due to prolonged exposure to atmospheric oxygen, potentially accelerated by light.

  • Prevention: Discard the discolored material. For future batches, strictly adhere to storage under an inert atmosphere (Argon/Nitrogen) and in the dark.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage of Solid Spirocyclic Compounds

This protocol ensures the maximum protection of sensitive solid materials.

  • Preparation: Work in an area with low humidity. If the compound is particularly sensitive, use a glove box.

  • Aliquoting: Upon receiving a new bottle, if you do not intend to use it all at once, aliquot the material into several smaller, amber glass vials appropriate for single or short-term use. This prevents repeated exposure of the bulk material to the atmosphere.

  • Inerting: For each vial, uncap it and place it inside a desiccator. Gently flush the desiccator with a stream of dry Argon or Nitrogen for 2-3 minutes to displace the air.

  • Sealing: While still in the inert atmosphere (if possible, or working quickly), tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Ensure every vial is clearly labeled with the compound name, batch number, and date.

  • Storage: Place the sealed, inerted vials inside a labeled secondary container (e.g., a small box) and store in a designated -20°C freezer.[17][18]

Protocol 2: Forced Degradation Study to Assess Spirocycle Stability

A forced degradation or "stress testing" study is essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[22]

  • Sample Preparation: Prepare five separate solutions of your spirocyclic compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 70°C for 12-24 hours.[22]

    • Base Hydrolysis: Add 0.1 M NaOH. Heat at 70°C for 12-24 hours.[22]

    • Oxidation: Add 3% H₂O₂. Keep at room temperature in the dark for 24 hours.[22]

    • Thermal Stress: Heat the solution at 70°C (or 40°C below its melting point if solid) for 48 hours.[22]

    • Photostability: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]

    • Control: Keep one sample at -20°C in the dark.

  • Analysis: After the designated time, quench the reactions (e.g., neutralize the acid/base samples) and dilute all samples to the same final concentration. Analyze by a high-resolution method like LC-MS or UPLC.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. This will reveal:

    • The primary degradation pathways for your specific molecule.

    • The retention times and masses of the major degradants.

    • The overall stability profile, guiding you to the most critical storage parameters.

Sources

Minimizing side reactions during deprotection of 6-Oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with the 6-Oxa-2-azaspiro[3.4]octane scaffold. It addresses the specific stability challenges inherent to this strained spirocycle during N-Boc deprotection.

The Challenge: The Strain-Stability Paradox

The 6-Oxa-2-azaspiro[3.4]octane scaffold presents a unique synthetic challenge. While the 5-membered tetrahydrofuran ring (6-oxa) is chemically robust, the 4-membered azetidine ring (2-aza) possesses significant ring strain (~26 kcal/mol).[1]

During acidic deprotection (e.g., removal of N-Boc), the protonation of the azetidine nitrogen activates the ring towards nucleophilic attack. This often leads to acid-catalyzed ring opening , resulting in a complex mixture of amino-alcohol or amino-ester byproducts rather than the desired free amine.[1]

Key Structural Vulnerability:

  • Site of Failure: The C-N bonds of the azetidine ring.

  • Trigger: Protonation of N2 followed by nucleophilic attack at C1 or C3.[1]

  • Result: Loss of the spirocyclic core.[1]

Troubleshooting Guide (Q&A)

Q1: I see the desired mass (M+H) in LCMS, but also a major peak at M+19 (M+H+18). Is this just a water adduct?

Diagnosis: Likely Azetidine Ring Opening (Hydrolysis) .[1] While M+18 can be a non-covalent water adduct in electrospray ionization, in the context of azetidines treated with aqueous acid (or workup), it often indicates the covalent addition of water across the C-N bond.

  • Verification: Check the retention time. If the "water adduct" elutes significantly earlier than the product (more polar), it is the ring-opened amino-alcohol.

  • Mechanism: The protonated azetidine is attacked by adventitious water or hydroxide during quench.[1]

Q2: My reaction turned into a polymeric gum/tar. What happened?

Diagnosis: Oligomerization . The azetidine ring, once protonated, acts as an alkylating agent. If the concentration is too high, the free amine of one deprotected molecule can attack the protonated azetidine of another, leading to a "poly-azetidine" chain.

  • Solution: Dilute the reaction significantly (0.05 M or less) and ensure excess acid is present to keep all amines protonated (non-nucleophilic) until the quench.

Q3: Can I use standard TFA/DCM (1:1) conditions?

Answer: Proceed with Extreme Caution. Standard 50% TFA is often too harsh.[1] The high acidity and potential heat of mixing can trigger rapid ring opening.[1]

  • Recommendation: Switch to a "Soft Deprotection" protocol (see Protocol B) or use a dilute, cold TFA cocktail with scavengers (Protocol A).

Q4: Why do I see a +114 mass shift?

Diagnosis: Trifluoroacetate Trapping. The trifluoroacetate anion (CF₃COO⁻) is a nucleophile.[1] It can attack the strained azetidine ring, opening it to form a trifluoroacetate ester. This is common in concentrated TFA without sufficient scavenging or if the reaction warms up.[1]

Experimental Protocols

Protocol A: Optimized Low-Temperature TFA (The "Standard" Approach)

Best for: Robust analogs or when TMSOTf is unavailable.

Rationale: Low temperature minimizes the kinetic rate of ring opening.[1][2] Triethylsilane (TES) scavenges the tert-butyl cation, preventing it from acting as an electrophile, while also creating a reducing environment that can stabilize transient intermediates.

Step-by-Step:

  • Dissolve the N-Boc substrate in anhydrous DCM (0.1 M concentration).

  • Add Triethylsilane (TES) (2.0 equiv).[1] Note: This is critical for cation scavenging.

  • Cool the solution to 0 °C in an ice/water bath.

  • Dropwise add TFA (Trifluoroacetic acid) to reach a final ratio of 4:1 (DCM:TFA) . Do not use 1:1.

  • Stir at 0 °C for 1–2 hours. Monitor by LCMS.[1] Do not let it warm to RT.

  • Workup: Concentrate in vacuo at 0 °C (use a cold trap). Do not heat the rotovap bath above 20 °C. Co-evaporate with toluene to remove residual TFA.[1]

Protocol B: TMSOTf "Soft" Deprotection (The "Expert" Approach)

Best for: Highly acid-sensitive spirocycles prone to ring opening.

Rationale: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) cleaves the Boc group via a silyl-cation mechanism rather than a proton-catalyzed mechanism.[1] The presence of 2,6-lutidine buffers the solution, preventing the formation of strong Brønsted acids that trigger ring opening.

Step-by-Step:

  • Dissolve N-Boc substrate (1.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen/Argon.[1]

  • Add 2,6-Lutidine (1.5 equiv).[1]

  • Cool to 0 °C .

  • Dropwise add TMSOTf (1.2 equiv).[1]

  • Stir at 0 °C for 30–60 minutes.

  • Quench: Add saturated aqueous NaHCO₃ slowly at 0 °C.

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄.[1][3]

    • Note: This method yields the free amine without exposing the ring to harsh H⁺.[4]

Protocol C: Methanolic HCl (The "Alternative" Approach)

Best for: Scale-up where chromatography is to be avoided.

Rationale: HCl is a strong acid, but in methanol/dioxane, the chloride ion is a poorer nucleophile for ring-opening compared to the conditions in neat TFA, and the solvation shell is different.

Step-by-Step:

  • Dissolve substrate in 1,4-Dioxane (0.1 M).[1]

  • Cool to 0 °C .

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Monitor closely.[1][2] If precipitation occurs (amine salt), this is good—it removes the product from the reactive solution.

  • Filter the solid hydrochloride salt directly if possible.[1]

Visualizing the Mechanisms

Figure 1: Decomposition Pathway vs. Successful Deprotection

This diagram illustrates the bifurcation between the desired deprotection and the fatal ring-opening side reaction.

DeprotectionPathways Start N-Boc-6-Oxa-2-azaspiro[3.4]octane Intermed Protonated/Silylated Intermediate Start->Intermed Acid/TMSOTf Path_Good t-Butyl Cation Ejection Intermed->Path_Good Scavenger Present (TES) Path_Bad Nucleophilic Attack (H2O / TFA-) Intermed->Path_Bad High Temp / Strong Acid Product Desired Product: Free Spiro-Amine Path_Good->Product SideProduct Ring-Opened Byproduct Path_Bad->SideProduct C-N Bond Cleavage

Caption: Mechanistic divergence during deprotection. The goal is to favor cation ejection over nucleophilic attack on the ring.

Figure 2: Troubleshooting Decision Tree

Use this flow to select the correct protocol for your specific derivative.

DecisionTree Start Start: Deprotection Required Check1 Is the scale >1g? Start->Check1 Check2 Did Protocol A (TFA) cause ring opening? Check1->Check2 No (Research Scale) MethodC Use Protocol C: HCl in Dioxane Check1->MethodC Yes (Cost/Scale) MethodA Use Protocol A: Dilute TFA + TES @ 0°C Check2->MethodA No (First Attempt) MethodB Use Protocol B: TMSOTf / 2,6-Lutidine Check2->MethodB Yes (Unstable)

Caption: Logic flow for selecting the optimal deprotection strategy based on scale and stability.

References

  • BenchChem. Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from .[1]

  • National Institutes of Health (NIH). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.[1] Retrieved from [Link]

  • Sakurai, H. et al. Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane Compound Summary. Retrieved from [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

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Validation & Comparative

Technical Comparison Guide: LC-MS Fragmentation Patterns of 6-Oxa-2-azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of sp³-Rich Scaffolds

In modern drug discovery, the 6-oxa-2-azaspiro[3.4]octane scaffold has emerged as a critical bioisostere for traditional morpholine and piperidine rings. By replacing flat, sp²-rich or flexible aliphatic cycles with this rigid, sp³-rich spirocyclic system, researchers can significantly improve metabolic stability and alter lipophilicity (LogD) without sacrificing ligand-target interactions.

However, the unique strain inherent in the spiro[3.4] system leads to distinct LC-MS/MS fragmentation behaviors that differ fundamentally from their non-spiro analogs. This guide objectively compares the fragmentation performance of 6-oxa-2-azaspiro[3.4]octane against its primary alternatives, providing the mechanistic insights necessary for confident metabolite identification and structural elucidation.

Mechanistic Insight: Fragmentation Logic

Understanding the fragmentation of 6-oxa-2-azaspiro[3.4]octane requires analyzing its two constituent rings: the strained azetidine (4-membered) and the tetrahydrofuran (THF, 5-membered), joined at a quaternary spiro-carbon.

Primary Fragmentation Pathways

Unlike morpholine, which typically fragments via simple ring opening and loss of C₂H₄O, the spiro[3.4] scaffold undergoes strain-release driven fragmentation.

  • Azetidine Ring Opening (Dominant): The high ring strain (~26 kcal/mol) of the azetidine moiety makes it the primary site of cleavage. Protonation at the nitrogen triggers a retro-[2+2] cycloaddition-like mechanism or radical-induced cleavage, often resulting in the loss of ethylene (C₂H₄, 28 Da).

  • Ether Cleavage (Secondary): The THF ring is more stable but will undergo

    
    -cleavage adjacent to the oxygen atom under higher collision energies (CE), often losing formaldehyde (CH₂O, 30 Da) or propene.
    
  • Diagnostic Ions: The survival of the quaternary spiro-center in specific fragments provides a "fingerprint" that distinguishes this scaffold from isomeric linear analogs.

Comparative Analysis: Spiro vs. Traditional Scaffolds

The following table contrasts the LC-MS performance and fragmentation characteristics of the 6-oxa-2-azaspiro[3.4]octane scaffold with its two most common alternatives: Morpholine (traditional) and 2-Oxa-6-azaspiro[3.3]heptane (a smaller spiro homolog).

Table 1: Comparative Fragmentation & Physicochemical Profile[1][2][3]
Feature6-Oxa-2-azaspiro[3.4]octane Morpholine (Traditional)2-Oxa-6-azaspiro[3.3]heptane
Structure Type Spirocyclic (4,5-fused)Monocyclic (6-membered)Spirocyclic (4,4-fused)
Ring Strain High (Azetidine/THF)Low (Chair conformation)Very High (Bis-azetidine/oxetane)
Primary Neutral Loss 28 Da (C₂H₄ from azetidine)44 Da (C₂H₄O)28 Da (C₂H₄) or 30 Da (CH₂O)
Diagnostic Ion Stability Moderate (Distinct 5-mem ring remains)Low (Ring disintegrates easily)Low (Explosive fragmentation)
Metabolic ID Challenge Medium: Isomers are distinct.[1]High: Many isobaric interferences.High: Rapid ring opening complicates ID.
Collision Energy (CE) Requires medium CE (20-35 eV) Low CE (<20 eV) sufficientLow to Medium CE (15-30 eV)
Key Advantage Balances rigidity with unique vectors.Cheap, well-known.Maximum Fsp³, smallest footprint.

Visualizing the Fragmentation Pathway[2][3][5]

The diagram below illustrates the proposed ESI+ fragmentation pathway for a generic 6-oxa-2-azaspiro[3.4]octane derivative. Note the competition between the azetidine ring opening (Path A) and THF ether cleavage (Path B).

FragmentationPathway Parent Protonated Parent [M+H]+ (m/z 114) InterA Ring Opening (Azetidine) Parent->InterA Strain Release InterB Ether Alpha-Cleavage Parent->InterB High Energy FragA1 Loss of C2H4 (28 Da) [M+H-28]+ (m/z 86) InterA->FragA1 -C2H4 FragA2 Imine Fragment (Pyrrolidine-like) FragA1->FragA2 Rearrange DeepFrag Low Mass Ion (C3H6N+) m/z 56 FragA2->DeepFrag High CE FragB1 Loss of CH2O (30 Da) [M+H-30]+ (m/z 84) InterB->FragB1 -CH2O FragB1->DeepFrag Complex

Caption: Figure 1. Proposed ESI+ MS/MS fragmentation pathways for 6-oxa-2-azaspiro[3.4]octane ([M+H]+ m/z 114). Path A (Red) represents the dominant azetidine ring opening.

Experimental Protocol: Characterization Workflow

To replicate these results or characterize new derivatives, follow this self-validating LC-MS/MS protocol. This workflow ensures separation of the spiro-compound from potential isobaric impurities.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of the derivative in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Control: Prepare a blank (solvent only) and a standard of Morpholine (or analog) for retention time benchmarking.

Step 2: LC Conditions (Reverse Phase)
  • Column: C18 Charged Surface Hybrid (CSH) or biphenyl column (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm). Reasoning: Biphenyl phases offer better selectivity for rigid spirocycles vs. flexible isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Adjust to minimize in-source fragmentation).

  • Collision Energy (CE) Ramp:

    • Acquire data at three distinct energies: 15 eV (soft), 30 eV (medium), and 50 eV (hard).

    • Why? Low CE preserves the molecular ion [M+H]+. Medium CE reveals the specific ring-opening (m/z 86). High CE confirms the carbon backbone (m/z 56 or 41).

Step 4: Data Validation Criteria
  • Retention Time Check: The spiro compound should elute earlier than its piperidine/morpholine analog due to higher polarity (lower LogD) and compact shape.

  • Isotope Pattern: Confirm the absence of Cl/Br isotopes.

  • Fragment Confirmation: The presence of the [M+H-28]+ peak is the primary diagnostic for the intact azetidine ring. If this peak is absent at 20-30 eV, suspect ring degradation or incorrect synthesis.

References

  • PubChem. (2025).[1] 6-Oxa-2-azaspiro[3.4]octane Compound Summary. National Library of Medicine. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Contextual grounding on spirocycle synthesis and stability). [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. (Foundational work on oxa-azaspiro physicochemical properties).[4] [Link]

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Navigating Lipophilicity in Drug Discovery: A Comparative Guide to 6-Oxa-2-azaspiro[3.4]octane and Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized physicochemical properties is paramount. Among these, lipophilicity, a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, stands out as a critical parameter to modulate.[1] Traditionally, heterocyclic scaffolds like morpholine have been workhorses in drug design. However, the increasing demand for novel chemical matter with improved properties has led to the exploration of more complex, three-dimensional structures. One such class of emerging building blocks is the spirocyclic amines, exemplified by 6-Oxa-2-azaspiro[3.4]octane.

This guide provides an in-depth, objective comparison of the lipophilicity (LogP) of 6-Oxa-2-azaspiro[3.4]octane and the classical morpholine scaffold. We will delve into the theoretical underpinnings of lipophilicity, present available experimental and calculated data, and provide detailed protocols for its determination. Furthermore, we will explore the causal relationship between the distinct three-dimensional structures of these molecules and their resulting lipophilicity, offering field-proven insights for researchers, scientists, and drug development professionals.

Understanding Lipophilicity and its Measure: LogP

Lipophilicity represents the affinity of a molecule for a lipophilic (fat-like) environment.[2][3][4] It is a crucial factor that governs a drug's ability to permeate biological membranes, bind to its target, and its overall pharmacokinetic behavior. The most common quantitative descriptor of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. For practical purposes, this is usually expressed in its logarithmic form, LogP.[1]

A positive LogP value indicates a preference for the lipophilic phase (more lipophilic), while a negative LogP value signifies a preference for the aqueous phase (more hydrophilic). For ionizable compounds, the distribution coefficient (LogD) is used, which is the LogP at a specific pH, accounting for both the ionized and unionized forms of the molecule.[1]

Comparative Analysis of LogP: 6-Oxa-2-azaspiro[3.4]octane vs. Morpholine

A comprehensive evaluation of the lipophilicity of these two scaffolds reveals intriguing, and at times, counterintuitive trends. While computational models provide a preliminary assessment, experimental data and observations from structurally related compounds often tell a more nuanced story.

CompoundStructureExperimental LogPCalculated LogP (XLogP3-AA)
Morpholine-0.86[5][6][7]-0.9[8]
6-Oxa-2-azaspiro[3.4]octaneNot available in searched literature-0.3[9][10]

Key Observations and Discussion:

  • Morpholine: Possesses a well-established experimental LogP of -0.86, indicating its hydrophilic nature.[5][6][7] This is consistent with its structure, which contains two polar heteroatoms (oxygen and nitrogen) in a six-membered ring.

  • The Spirocyclic Effect on Lipophilicity: A significant body of research on azaspirocycles, including derivatives of 6-Oxa-2-azaspiro[3.4]octane, consistently demonstrates a trend of decreased lipophilicity (a more negative LogP or LogD) when a spirocyclic moiety is introduced in place of a simpler heterocycle like morpholine.[11][12] This is a critical point of discussion, as it seemingly contradicts the calculated LogP values presented in the table. This discrepancy highlights the limitations of some computational models, which may not fully capture the complex interplay of factors influencing lipophilicity in three-dimensional structures.

The "Why": Unpacking the Structural and Physicochemical Drivers of Lipophilicity

The observed and expected lower lipophilicity of 6-Oxa-2-azaspiro[3.4]octane compared to morpholine can be attributed to several key factors rooted in their distinct molecular architectures.

1. Increased Basicity and Solvation:

Spirocyclic amines like 6-Oxa-2-azaspiro[3.4]octane often exhibit higher basicity (pKa) compared to their non-spirocyclic counterparts.[11] The rigid, spirocyclic framework can influence the hybridization and accessibility of the nitrogen's lone pair of electrons, making it more available for protonation. At physiological pH, a more basic compound will exist to a greater extent in its protonated, charged form. This charged species will have a much stronger affinity for the aqueous phase, leading to a lower overall distribution into the lipophilic phase and thus a lower LogD value.

2. Three-Dimensionality and Solvent Accessible Surface Area (SASA):

The spirocyclic nature of 6-Oxa-2-azaspiro[3.4]octane imparts a greater degree of three-dimensionality compared to the relatively planar chair/boat conformations of morpholine. This more globular shape can lead to a different presentation of polar and non-polar surface areas to the solvent. While adding carbon atoms would intuitively increase lipophilicity, the unique spatial arrangement in a spirocycle can lead to a more efficient shielding of hydrophobic regions and a greater exposure of polar atoms to the aqueous environment, thereby increasing hydrophilicity. The concept of the Molecular Lipophilicity Potential (MLP) highlights how the 3D distribution of lipophilic and hydrophilic regions on the molecular surface dictates the overall LogP.[13][14]

Experimental Determination of LogP: Protocols and Methodologies

To provide a practical framework for researchers, we outline two standard, self-validating experimental methods for determining LogP.

Method 1: The Shake-Flask Method (Gold Standard)

This classical method directly measures the partitioning of a compound between n-octanol and water.[15][16][17]

Principle: A known amount of the compound is dissolved in a biphasic system of pre-saturated n-octanol and water. The system is shaken to allow the compound to reach equilibrium between the two phases. The concentration of the compound in each phase is then determined analytically, and the LogP is calculated from the ratio of these concentrations.

Detailed Protocol:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and water in a separatory funnel.

    • Shake vigorously for 24 hours at a constant temperature (e.g., 25°C).

    • Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.

  • Partitioning Experiment:

    • Accurately weigh a small amount of the test compound (e.g., 1-5 mg) and dissolve it in a known volume of the pre-saturated aqueous phase.

    • Add a known volume of the pre-saturated n-octanol phase. The volume ratio can be adjusted depending on the expected LogP.

    • Seal the container and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or LC-MS/MS).

  • Calculation:

    • LogP = log10 ( [Concentration in n-octanol] / [Concentration in water] )

Experimental Workflow: Shake-Flask Method

G cluster_prep Solvent Preparation cluster_exp Partitioning cluster_analysis Analysis prep1 Mix n-octanol and water prep2 Shake for 24h prep1->prep2 prep3 Separate phases prep2->prep3 exp1 Dissolve compound in aqueous phase prep3->exp1 exp2 Add n-octanol phase exp1->exp2 exp3 Shake to equilibrium exp2->exp3 ana1 Centrifuge to separate phases exp3->ana1 ana2 Analyze concentration in each phase ana1->ana2 ana3 Calculate LogP ana2->ana3

Caption: Workflow for LogP determination using the shake-flask method.

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This is a faster, more resource-efficient method that correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.[18][19][20][21][22]

Principle: A series of standard compounds with known LogP values are injected onto a reverse-phase HPLC column. A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values. The test compound is then run under the same conditions, and its LogP is interpolated from the calibration curve based on its retention time.

Detailed Protocol:

  • Preparation of Standards and Mobile Phase:

    • Prepare stock solutions of a set of 5-7 standard compounds with a range of known LogP values that bracket the expected LogP of the test compound.

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Chromatographic Conditions:

    • Use a reverse-phase column (e.g., C18).

    • Set an isocratic mobile phase composition.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Generation of Calibration Curve:

    • Inject each standard compound and record its retention time (tR).

    • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the retention factor (k') for each standard: k' = (tR - t0) / t0.

    • Plot log k' versus the known LogP values of the standards and perform a linear regression to obtain the calibration curve.

  • Analysis of Test Compound:

    • Inject the test compound under the identical chromatographic conditions and determine its retention time.

    • Calculate the log k' for the test compound.

    • Use the equation of the calibration curve to calculate the LogP of the test compound.

Logical Relationship: HPLC-based LogP Determination

G cluster_calib Calibration cluster_test Test Compound cluster_result Result standards Known LogP Standards hplc_calib HPLC Analysis standards->hplc_calib logk_calib Calculate log k' hplc_calib->logk_calib curve Generate Calibration Curve (log k' vs. LogP) logk_calib->curve result Determine LogP of Test Compound curve->result test_cmpd Test Compound hplc_test HPLC Analysis test_cmpd->hplc_test logk_test Calculate log k' hplc_test->logk_test logk_test->result

Caption: Logical flow for determining LogP using the HPLC method.

Conclusion: Strategic Implications for Drug Design

The comparison between 6-Oxa-2-azaspiro[3.4]octane and morpholine underscores a critical lesson in contemporary drug discovery: moving beyond simple, planar scaffolds to more three-dimensional structures can unlock favorable physicochemical properties. While computational predictions provide a valuable starting point, they must be interpreted with caution, as they may not fully capture the nuanced effects of molecular shape and basicity on lipophilicity.

The available evidence strongly suggests that 6-Oxa-2-azaspiro[3.4]octane is likely to be less lipophilic than morpholine, a desirable trait for mitigating off-target effects and improving the ADME profile of drug candidates. This makes it an attractive scaffold for modern drug design, particularly when seeking to reduce the lipophilicity of a lead compound without sacrificing other important properties. The experimental protocols detailed herein provide a robust framework for accurately determining the lipophilicity of such novel scaffolds, enabling data-driven decisions in the optimization of the next generation of therapeutics.

References

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Gant, T. G. (2014). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 5(3), 288-292. Retrieved from [Link]

  • FooDB. (2020). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Pagliara, A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • GARDP Revive. (n.d.). LogP. Retrieved from [Link]

  • ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF. Retrieved from [Link]

  • IUPAC. (2025). Compendium of Chemical Terminology, 5th ed. Retrieved from [Link]

  • IUPAC. (2014). IUPAC Gold Book - lipophilicity. Retrieved from [Link]

  • Simulations Plus. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55279769, 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Around the macrolide – Impact of 3D structure of macrocycles on lipophilicity and cellular accumulation | Request PDF. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Molecular Lipophilicity in Protein Modeling and Drug Design. Retrieved from [Link]

  • Rosés, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 123-131. Retrieved from [Link]

  • IUPAC. (n.d.). Text - The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

  • Jalali-Heravi, M., & Ghafourian, T. (2014). Prediction of Drug Lipophilicity Using Back Propagation Artificial Neural Network Modeling. Journal of Pharmaceutical Sciences, 103(8), 2397-2407. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Gaillard, P., et al. (1994). Molecular lipophilicity potential, a tool in 3D QSAR: method and applications. Journal of Computer-Aided Molecular Design, 8(2), 83-96. Retrieved from [Link]

  • EPA. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Lipophilicity in Protein Modeling and Drug Design. Retrieved from [Link]

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  • Ciaffo, G. M., et al. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 7, 57. Retrieved from [Link]

  • Chapman University. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Retrieved from [Link]

  • Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6569. Retrieved from [Link]

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A Comparative Guide to the Crystallographic Analysis of 6-Oxa-2-azaspiro[3.4]octane Salts: Unlocking 3D Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison and procedural framework for the X-ray crystallographic analysis of 6-Oxa-2-azaspiro[3.4]octane salts. As a Senior Application Scientist, the following content is structured to deliver not just a protocol, but a strategic understanding of the experimental choices and their implications in the context of medicinal chemistry. The spirocyclic scaffold of 6-Oxa-2-azaspiro[3.4]octane presents a unique three-dimensional architecture of significant interest in the design of novel therapeutics.[1][2][3] Its structural rigidity and synthetic accessibility make it a valuable building block for exploring new chemical space.[2] Understanding the precise three-dimensional arrangement of this core and its salts through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation drug candidates.

While a comprehensive public database of X-ray crystallography data for various salts of 6-Oxa-2-azaspiro[3.4]octane is still emerging, this guide will draw upon established principles and available data from closely related structures to provide a robust framework for obtaining and analyzing this critical information.

The Strategic Importance of Crystallographic Data in Drug Design

The spatial arrangement of atoms in a molecule dictates its interaction with biological targets. For spirocyclic systems like 6-Oxa-2-azaspiro[3.4]octane, the fixed orientation of substituents can lead to enhanced binding affinity and selectivity. X-ray crystallography provides the definitive, high-resolution data needed to:

  • Confirm Absolute Stereochemistry: Unequivocally determine the three-dimensional arrangement of the molecule.

  • Analyze Conformational Rigidity: Understand the inherent structural constraints of the spirocyclic core.

  • Map Intermolecular Interactions: Visualize how different salt forms pack in the solid state, which can influence physicochemical properties like solubility and stability.

  • Guide Structure-Based Drug Design: Provide precise molecular geometries for computational modeling and the design of more potent and selective analogs.

Comparative Analysis of Physicochemical Properties

While experimental crystallographic data for the parent compound is not widely available, we can compile computed properties for the free base to provide a baseline for comparison with its salts. The formation of a salt, such as the hydrochloride, is expected to significantly alter properties like solubility.

Property6-Oxa-2-azaspiro[3.4]octane (Free Base)6-Oxa-2-azaspiro[3.4]octane hydrochloride
Molecular Formula C₆H₁₁NO[4]C₆H₁₂ClNO
Molecular Weight 113.16 g/mol [4]149.62 g/mol [5]
XLogP3-AA -0.3[4]Not available (expected to be lower)
Hydrogen Bond Donor Count 1[4]2
Hydrogen Bond Acceptor Count 2[4]2
CAS Number 410070-90-5[4]1359656-12-4[5]

The hydrochloride salt is anticipated to have significantly higher aqueous solubility due to the introduction of an ionic character, a critical parameter for drug development.

Experimental Protocol: From Synthesis to Structure

The following section outlines a detailed, self-validating workflow for obtaining high-quality single crystals of 6-Oxa-2-azaspiro[3.4]octane salts suitable for X-ray diffraction analysis. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Synthesis and Purification of the Hydrochloride Salt

The initial synthesis of the 6-Oxa-2-azaspiro[3.4]octane core can be achieved through various multi-step synthetic routes, often involving cycloaddition reactions.[1] For this guide, we will focus on the salt formation and crystallization, assuming the free base has been synthesized and purified.

Objective: To prepare the hydrochloride salt of high purity, which is essential for successful crystallization.

Materials:

  • 6-Oxa-2-azaspiro[3.4]octane (free base)

  • 2 M Hydrochloric acid in diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

  • Büchner funnel and filter paper

  • High-vacuum pump

Procedure:

  • Dissolution: Dissolve the purified 6-Oxa-2-azaspiro[3.4]octane (1.0 eq) in a minimal amount of anhydrous diethyl ether in a clean, dry round bottom flask. Rationale: Diethyl ether is a good solvent for the free base and a poor solvent for the resulting hydrochloride salt, facilitating its precipitation.

  • Acidification: Cool the solution in an ice bath and add 2 M HCl in diethyl ether (1.1 eq) dropwise while stirring. Rationale: Slow, dropwise addition prevents the formation of an oil and promotes the growth of a crystalline precipitate. A slight excess of HCl ensures complete conversion to the salt.

  • Precipitation: A white precipitate of the hydrochloride salt should form upon addition of the acid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white solid under high vacuum for several hours to remove all residual solvent.

  • Purity Confirmation: Confirm the identity and purity of the salt using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.

Part 2: Single Crystal Growth

The growth of single crystals is often the most challenging step. The choice of solvent system and crystallization technique is critical and may require screening of multiple conditions.

Objective: To grow well-ordered, single crystals of sufficient size and quality for X-ray diffraction.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A solution of the compound is placed in a small, open container inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Screening Protocol for 6-Oxa-2-azaspiro[3.4]octane hydrochloride:

  • Solvent Selection: Test the solubility of the salt in a range of solvents of varying polarity (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Trial Crystallizations:

    • Methanol/Diethyl Ether Vapor Diffusion: Dissolve a small amount of the salt in methanol in a small vial. Place this vial inside a larger, sealed jar containing diethyl ether.

    • Slow Evaporation from Methanol/Water: Prepare a saturated solution of the salt in a 9:1 methanol/water mixture. Loosely cap the vial and allow it to stand undisturbed.

    • Slow Cooling from Isopropanol: Heat a suspension of the salt in isopropanol until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4 °C).

Self-Validation: The formation of well-defined, non-twinned crystals with sharp edges is a visual indicator of a successful crystallization. The quality will be definitively assessed by the X-ray diffraction experiment.

Data Acquisition and Structural Analysis Workflow

The following diagram illustrates the logical flow from a synthesized salt to the final, validated crystal structure.

Xray_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 6-Oxa-2-azaspiro[3.4]octane Salt Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Mount Crystal Mounting Crystallization->Crystal_Mount High-Quality Crystal Diffractometer X-ray Diffraction Data Collection Crystal_Mount->Diffractometer Data_Reduction Data Reduction (Integration & Scaling) Diffractometer->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Processed Data Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure (e.g., CCDC Deposition)

Caption: Workflow for X-ray Crystallography of 6-Oxa-2-azaspiro[3.4]octane Salts.

Interpreting the Crystallographic Data: A Case Study Perspective

While a specific .cif file for 6-Oxa-2-azaspiro[3.4]octane hydrochloride is not publicly available, we can draw insights from published data on a related, more complex spirocyclic system. For instance, the supporting information for a study on oxa-spirocycles provides crystallographic data for a substituted derivative.[6] This data reveals a monoclinic crystal system, which is common for organic molecules.[6]

Key Parameters to Analyze in a Crystal Structure:

  • Bond Lengths and Angles: Comparison to standard values can reveal areas of ring strain or unusual electronic effects.

  • Torsion Angles: Define the conformation of the five-membered tetrahydrofuran ring and the four-membered azetidine ring.

  • Spirocenter Geometry: The tetrahedral geometry around the spiro carbon is a key feature.

  • Intermolecular Interactions: In the hydrochloride salt, a key interaction would be the hydrogen bond between the protonated amine (N-H⁺) and the chloride anion (Cl⁻). Other hydrogen bonds involving the ether oxygen or solvent molecules may also be present and will influence the crystal packing.

A comparative analysis of the crystal structures of different salts (e.g., hydrochloride vs. hydrobromide vs. mesylate) would be highly valuable. This would reveal how the identity of the counter-ion influences the solid-state packing and conformation of the 6-Oxa-2-azaspiro[3.4]octane cation. These differences can have a profound impact on the material's properties and its suitability for pharmaceutical development.

Conclusion

The acquisition of high-resolution X-ray crystallography data for 6-Oxa-2-azaspiro[3.4]octane and its salts is a critical step in leveraging this promising scaffold for drug discovery. While the path from synthesis to a final, refined crystal structure requires careful experimental design and execution, the insights gained are invaluable for understanding structure-activity relationships, guiding lead optimization, and securing intellectual property. This guide provides a comprehensive and scientifically grounded framework to empower researchers in this endeavor. The detailed protocols and logical workflows are designed to be self-validating, ensuring the generation of reliable and high-quality structural data.

References

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • ResearchGate. Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • PubChemLite. 6-oxa-2-azaspiro[3.4]octane hydrochloride. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of Spirocyclic Ether-Amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the key infrared (IR) spectroscopic features of spirocyclic ether-amines, a class of molecules increasingly important in medicinal chemistry and materials science. By understanding the distinct vibrational signatures of these compounds, researchers can accelerate structural elucidation and confirm the successful synthesis of these complex architectures. This document moves beyond a simple listing of frequencies, offering a comparative analysis grounded in the fundamental principles of vibrational spectroscopy and the unique structural constraints of spirocycles.

Foundational Principles: Deconstructing the IR Spectrum

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states.[1][2] The frequency of the absorbed radiation is specific to the types of bonds and their arrangement within the molecule. For spirocyclic ether-amines, the most informative regions of the IR spectrum correspond to the stretching and bending vibrations of the amine (N-H, C-N) and ether (C-O) functional groups.

  • Amine Vibrations :

    • N-H Stretch : Primary (R-NH₂) and secondary (R₂N-H) amines exhibit characteristic stretching vibrations in the 3500-3250 cm⁻¹ region.[3] Primary amines typically show two distinct bands—asymmetric and symmetric stretches—while secondary amines show a single, weaker band.[3][4] Tertiary amines (R₃N) lack an N-H bond and thus do not absorb in this region.[3]

    • C-N Stretch : The stretching of the carbon-nitrogen bond in aliphatic amines produces a medium to weak absorption in the 1250–1020 cm⁻¹ range.[3]

  • Ether Vibrations :

    • C-O Stretch : Ethers are most readily identified by a strong, prominent C-O stretching band between 1300 and 1000 cm⁻¹.[5] The exact position is sensitive to the molecular structure. For instance, aliphatic ethers typically show a strong band around 1120 cm⁻¹.[5]

The Spirocyclic Influence: How Ring Strain and Conformation Alter the Spectrum

The defining feature of a spirocycle is the single atom shared by two rings. This unique junction imparts significant conformational rigidity and, depending on the ring sizes, considerable ring strain. These factors directly influence the molecule's vibrational frequencies.

  • Effect of Ring Strain : Ring strain forces changes in bond angles and hybridization. For cyclic ethers and amines, as the ring size decreases, the strain generally increases. This forces more s-character into the exocyclic bonds (like a C-O or C-N bond that is part of the ring structure), strengthening the bond's force constant.[6][7] A stronger bond requires more energy to vibrate, causing its stretching frequency to shift to a higher wavenumber (a "blueshift").[7][8] For example, the C=O stretching frequency of cyclic ketones increases dramatically as the ring size decreases from six to three members, a well-documented effect of ring strain.[6][9][10] A similar, though less pronounced, effect is expected for the C-O and C-N bonds in strained spirocyclic systems.

  • Conformational Rigidity : The locked conformation of a spirocycle limits the number of possible vibrational modes compared to a more flexible acyclic analogue. This can result in a "cleaner" spectrum with sharper, more well-defined peaks, particularly in the fingerprint region (below 1500 cm⁻¹). The complex skeletal vibrations in this region are highly characteristic of the specific spirocyclic framework, providing a unique fingerprint for the molecule.

Comparative Analysis: Predicting the IR Spectrum of a Spirocyclic Ether-Amine

To illustrate the expected spectral features, let's compare a hypothetical spirocyclic ether-amine, such as a derivative of 1-oxa-7-azaspiro[4.5]decane (containing a five-membered ether ring and a six-membered amine ring), with simpler acyclic and monocyclic analogues.

Functional Group/Vibration Acyclic Analogue (e.g., Diethylamine, Diethyl Ether) Monocyclic Analogue (e.g., Piperidine, Tetrahydrofuran) Hypothetical Spirocyclic Ether-Amine Rationale for Shift
N-H Stretch (Secondary Amine) ~3350-3310 cm⁻¹ (weak, broad)[1][3]~3350-3310 cm⁻¹ (weak, broad)~3350-3310 cm⁻¹ (weak, sharp)Rigidity may reduce the breadth from hydrogen bonding variations.
C-H Stretch (Aliphatic) 2970-2850 cm⁻¹ (strong)[11]2970-2850 cm⁻¹ (strong)2970-2850 cm⁻¹ (strong)Largely unchanged, but strained C-H bonds may appear >3000 cm⁻¹.[12]
N-H Bend (Secondary Amine) ~1500 cm⁻¹ (often very weak/absent for aliphatics)[5]Weak or absentWeak or absentThis peak is often not prominent in saturated secondary amines.
C-O-C Stretch (Ether) ~1120 cm⁻¹ (strong)[5]~1070 cm⁻¹ (THF, five-membered ring)~1080-1100 cm⁻¹ (strong) The five-membered ring introduces some strain, shifting the frequency higher than a simple acyclic ether but potentially lower than a more strained system.[13]
C-N Stretch (Aliphatic) ~1250–1020 cm⁻¹ (medium-weak)[3]~1200-1000 cm⁻¹~1220-1050 cm⁻¹ (medium) The exact position will be coupled with other skeletal vibrations, influenced by the rigid spiro-framework.
Fingerprint Region Complex, multiple C-C and C-H bending modes.Complex, characteristic ring bending modes.Highly unique pattern The coupled vibrations of the entire spiro-skeleton create a distinct and diagnostic pattern.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for obtaining IR spectra of solid or liquid spirocyclic ether-amines due to its minimal sample preparation and high reproducibility.[14][15]

Objective: To obtain a clean, high-resolution infrared spectrum of a spirocyclic ether-amine sample for structural verification.

Materials:

  • ATR-FTIR Spectrometer (e.g., Bruker ALPHA with a diamond ATR crystal)[16]

  • Sample of spirocyclic ether-amine (solid or liquid)

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free wipes (e.g., KimWipes)

Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate. This prevents cross-contamination.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal, run a background spectrum measurement.[17] This step is critical as it records the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum to provide a true spectrum of the compound.[17]

  • Sample Application:

    • For Solids: Place a small amount of the powdered sample onto the center of the ATR crystal. Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.[17]

    • For Liquids: Place a single drop of the liquid sample onto the center of the crystal, ensuring the crystal surface is fully covered.[17]

  • Sample Spectrum Acquisition: Initiate the sample scan. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[18]

  • Data Processing and Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum, identifying key peaks corresponding to the N-H, C-H, C-O, and C-N functional groups as detailed in the comparison table.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using a solvent-moistened wipe. Run a "monitor scan" to ensure the crystal is clean before the next use.[17]

Visualization of Key Concepts

To aid in understanding, the following diagrams illustrate the experimental workflow and the logical process of spectral interpretation.

experimental_workflow A 1. Clean ATR Crystal (Isopropanol) B 2. Acquire Background Spectrum A->B C 3. Apply Sample (Solid or Liquid) B->C D 4. Acquire Sample Spectrum C->D E 5. Process Data (Background Subtraction) D->E F 6. Analyze Spectrum E->F

Caption: ATR-FTIR Experimental Workflow.

spectral_interpretation Start Start with Spectrum Check_NH Peak at 3500-3250 cm⁻¹? Start->Check_NH Is_Amine Primary or Secondary Amine Present Check_NH->Is_Amine Yes No_Amine Tertiary Amine or No Amine Check_NH->No_Amine No Check_CO Strong Peak at 1300-1000 cm⁻¹? Is_Amine->Check_CO No_Amine->Check_CO Is_Ether Ether C-O Stretch Confirmed Check_CO->Is_Ether Yes No_Ether No Ether C-O (Re-evaluate structure) Check_CO->No_Ether No Analyze_Fingerprint Analyze Fingerprint (<1500 cm⁻¹) & C-N Stretch Region Is_Ether->Analyze_Fingerprint Conclusion Confirm Spirocyclic Ether-Amine Structure Analyze_Fingerprint->Conclusion

Caption: Logic for Interpreting Spirocyclic Ether-Amine IR Spectra.

References

  • IR Spectroscopy Tutorial: Amines. University of California, Los Angeles. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • IR Spectroscopy - Basic Introduction. The Organic Chemistry Tutor (YouTube). [Link]

  • Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. College of Chemistry and Chemical Engineering, Shihezi University. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • NIST Chemistry WebBook Documentation. National Institute of Standards and Technology. [Link]

  • ATR-FTIR spectroscopy study of hydrogen bonding trends. University of Washington. [Link]

  • The features of IR spectrum. SlideShare. [Link]

  • IR Spectroscopy of Hydrocarbons. University of Anbar. [Link]

  • NIST Chemistry WebBook Home. National Institute of Standards and Technology. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Toronto. [Link]

  • Using the carbonyl stretching frequency as a probe for ring strain. ResearchGate. [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

  • The effect of ring size on vibrational spectroscopy and hydrogen bonding properties for the complexes between small ring carbonyl compounds with HF and HCl: Theoretical analysis. ResearchGate. [Link]

  • NIST Chemistry WebBook - SRD 69. National Institute of Standards and Technology Data Portal. [Link]

  • Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. [Link]

  • Sample preparation and factors affect IR bands. SlideShare. [Link]

  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough. [Link]

  • Ring-Size Effects on the Stability and Spectral Shifts of Hydrogen Bonded Cyclic Ethers Complexes. PMC - National Center for Biotechnology Information. [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Royal Society of Chemistry. [Link]

  • NIST Chemistry WebBook Overview. Scribd. [Link]

  • Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. PMC - National Center for Biotechnology Information. [Link]

  • THEORETICAL VIBRATIONAL SPECTRA STUDIES: THE EFFECT OF RING SIZE ON THE CARBONYL VIBRATIONAL FREQUENCIES. World Scientific. [Link]

  • Ring Strain and C=O Stretching Frequency. Chemistry Stack Exchange. [Link]

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Safety Operating Guide

6-Oxa-2-azaspiro[3.4]octane hemioxalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Logistics

6-Oxa-2-azaspiro[3.4]octane hemioxalate (CAS: 1523571-05-2 / 1408075-00-2 variants) is a spirocyclic amine salt commonly used as a molecular scaffold in medicinal chemistry. While valuable for its structural novelty and solubility, its disposal requires strict adherence to protocols governing organic amine salts and oxalates .

Immediate Action Directive: Treat this compound as a Toxic & Irritant Solid . Do not dispose of via sanitary sewer systems. The presence of the oxalate anion introduces systemic toxicity risks (renal) distinct from standard organic amines.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand what you are destroying. This compound is a salt formed between a spiro-amine base and oxalic acid.

ParameterTechnical DetailOperational Implication
Chemical Structure Spirocyclic amine + Oxalic acid (2:1 or 1:1 ratio)Amine: Potential irritant/corrosive to mucous membranes.Oxalate: Systemic toxin; binds calcium (hypocalcemia risk).
Physical State White to off-white solid powderHigh dust potential. Inhalation is a primary exposure vector during transfer/weighing.
Solubility Water soluble; soluble in DMSO/MethanolSpills can be cleaned with water, but rinsate must be collected , not flushed.
Acidity (pH) Weakly acidic to neutral in solutionUnlikely to trigger RCRA D002 (Corrosive) unless in concentrated solution, but treat as irritant.
Stability HygroscopicKeep containers tightly sealed until disposal to prevent "caking" or hydrolysis.

Pre-Disposal Protocol: Personal Protective Equipment (PPE)

  • Respiratory: NIOSH N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Note: Oxalates can permeate compromised skin; double-gloving is recommended during spill cleanup.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Substance (Pure or Expired)

Primary method for bulk chemical disposal.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases. Oxalic acid salts can react vigorously with oxidizers.

  • Containerization: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "6-Oxa-2-azaspiro[3.4]octane hemioxalate" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Destruction Method: Incineration is the required method. The high temperature ensures the destruction of the spirocyclic ring and the oxidation of the oxalate to CO₂.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Reaction Mixtures)

Common in synthesis workflows.

  • pH Check: Verify the pH of the solution.

    • If < 2 or > 12.5:[1] Neutralize to pH 5–9 before consolidation to minimize container corrosion, unless your facility has specific "Corrosive Waste" streams.

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in DCM or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, DMSO, or Water.

  • Precipitation Warning: If mixing with calcium-rich waste streams, calcium oxalate may precipitate, creating sludge that clogs waste lines. Keep separate from calcium chloride or lime-containing wastes.

Visual Workflow: Decision Logic

The following diagram outlines the critical decision points for disposing of spiro-amine oxalates.

DisposalWorkflow Start Waste Generation: 6-Oxa-2-azaspiro[3.4]octane hemioxalate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution StateCheck->LiquidPath Reaction Mix/Mother Liquor SolidPkg Package in HDPE/Glass Container (No Oxidizers) SolidPath->SolidPkg LiquidSeg Check Solvent Type LiquidPath->LiquidSeg Labeling Label: 'Toxic & Irritant' List Full Chemical Name SolidPkg->Labeling Halo Halogenated Waste Stream (e.g., DCM) LiquidSeg->Halo Contains Halogens NonHalo Non-Halogenated Stream (e.g., MeOH, DMSO) LiquidSeg->NonHalo No Halogens Halo->Labeling NonHalo->Labeling Final Handoff to EHS for High-Temp Incineration Labeling->Final

Figure 1: Decision logic for the segregation and packaging of spiro-amine oxalate waste streams.

Regulatory Framework (RCRA & EPA)[1]

While this specific CAS is often considered a "research chemical" and may not have a specific named waste code (like P- or U-lists), it must be characterized by the generator (you).

  • Waste Characterization:

    • Toxicity: Due to the oxalate component and lack of chronic toxicity data for the spiro-amine, apply the Precautionary Principle . Treat as hazardous.[1][2][3]

    • Corrosivity (D002): Applicable only if aqueous pH is ≤ 2 or ≥ 12.5.

  • Recommended RCRA Coding:

    • If the solid is discarded unused: Hazardous Waste (Non-RCRA Regulated, but Toxic) .

    • If mixed with solvents: Use the codes for the solvent (e.g., F003 for non-halogenated ignitables, F002 for halogenated).

Critical Compliance Note: Never dispose of oxalate salts down the drain. Even if the amine is biodegradable, the oxalate anion can complex with metals in the water table or damage municipal treatment bacteria.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Oxa-6-azaspiro[3.4]octane.

  • PubChem. (n.d.). Compound Summary: 6-Oxa-2-azaspiro[3.4]octane.[5] National Library of Medicine.

Sources

Personal protective equipment for handling 6-Oxa-2-azaspiro[3.4]octane hemioxalate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1523571-05-2 | Formula: C₆H₁₁NO · 0.5 C₂H₂O₄ | MW: 158.18 g/mol [1]

Part 1: Critical Safety Profile & Molecular Rationale

Emergency Overview: 6-Oxa-2-azaspiro[3.4]octane hemioxalate is a spirocyclic amine salt used primarily as a pharmaceutical building block. Its safety profile is governed by two structural components: the secondary amine (irritant/reactive) and the oxalate counterion (nephrotoxic potential/acidity).

Unlike generic safety sheets, this guide prioritizes the inhalation risk of the fine particulate salt, which can cause rapid respiratory tract irritation (H335) and ocular damage (H319) due to the acidic nature of the hemioxalate hydrolysis on moist mucous membranes.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2][3][4]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to fine, charged organic salts.

PPE CategorySpecificationTechnical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Barrier: The hemioxalate salt is a fine powder prone to electrostatic dispersion. Inhalation causes immediate acidic irritation to the upper respiratory tract.
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Chemical Resistance: Nitrile provides superior resistance to organic amines and acidic salts compared to latex. Double-gloving is recommended during weighing to prevent micro-contamination.
Eye Protection Chemical Splash Goggles Aerosol Defense: Standard safety glasses are insufficient if fine dust becomes airborne. Goggles seal the ocular environment against acidic dust settling on the cornea.
Body Protection Lab Coat (High-neck, cotton/poly blend)Skin Barrier: Prevents accumulation of dust on personal clothing. Synthetic blends are preferred to minimize static charge generation which disperses the powder.
Part 3: Operational Protocols
3.1 Handling Logic & Workflow

The following diagram illustrates the critical control points (CCPs) for handling this compound to maintain containment and purity.

HandlingWorkflow Storage Storage (2-8°C, Desiccated) Equilibration Thermal Equilibration (Ambient Temp, 30 min) Storage->Equilibration Prevent Condensation Weighing Weighing (Inside Fume Hood) Equilibration->Weighing Transfer Sealed Solubilization Solubilization (DMSO/Water) Weighing->Solubilization Add Solvent to Solid Usage Experimental Use Solubilization->Usage 0.22 µm Filtration

Figure 1: Critical Control Point workflow for handling hygroscopic amine salts.

3.2 Step-by-Step Solubilization Protocol

Objective: Prepare a stock solution while minimizing hydrolysis and dust exposure.

  • Environmental Prep:

    • Activate the fume hood. Ensure the sash is at the working height.

    • Place an ionizing bar or anti-static gun near the balance if available; spiro-salts are prone to static cling.

  • Weighing:

    • Never weigh this compound on an open bench.

    • Use a pre-tared scintillation vial. Transfer the solid using a micro-spatula.

    • Technique: Tap the spatula gently against the vial wall to dislodge powder; do not "blow" on the powder.

  • Solubilization:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide) or Water.

    • Method: Add solvent to the powder (not powder to solvent) to prevent "puffing" of the solid.

    • Vortexing: Cap tightly and vortex for 30-60 seconds. The hemioxalate salt may require mild sonication (ambient temp, 5 mins) to fully dissolve due to the crystal lattice energy of the salt form.

  • Filtration (Optional but Recommended):

    • If used for cellular assays, filter the solution through a 0.22 µm PTFE (for DMSO) or PES (for water) syringe filter to ensure sterility and remove any undissolved micro-particulates.

Part 4: Emergency Response & Spill Logic

In the event of a spill, the acidic nature of the oxalate component dictates the response. Do not use bleach immediately, as it may react with the amine.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill Assess->Liquid ActionSolid Cover with wet paper towel (Prevents dust) Solid->ActionSolid ActionLiquid Absorb with inert pads (Vermiculite/Poly) Liquid->ActionLiquid Clean Wipe with 10% NaHCO₃ (Neutralize Acid) ActionSolid->Clean ActionLiquid->Clean Dispose Dispose as Chemical Waste Clean->Dispose

Figure 2: Decision logic for spill remediation.

First Aid Measures:

  • Inhalation: Move immediately to fresh air. The oxalate salt can cause delayed pulmonary irritation; monitor for 15 minutes.

  • Eye Contact: Rinse cautiously with water for 15 minutes . The acidity of the hemioxalate requires thorough irrigation to prevent corneal etching.

  • Skin Contact: Wash with soap and water.[2][3][4] Remove contaminated clothing to prevent prolonged contact with the oxalate salt.

Part 5: Disposal & Waste Management[3]

Waste Stream Classification:

  • Primary Stream: Hazardous Chemical Waste (Toxic/Irritant).

  • Labeling: Must be labeled "Contains Organic Amine / Oxalate Salt."

Disposal Protocol:

  • Liquids: Collect all solvent washes (DMSO/Water) in the Non-Halogenated Organic waste container (if DMSO) or Aqueous Basic waste (if water-based, check local pH limits).

  • Solids: Contaminated weighing boats, gloves, and paper towels must be bagged in a sealed hazardous waste bag (e.g., yellow bio/chem bag) and not thrown in regular trash.

  • Rinsing: Triple rinse the empty reagent bottle with water before disposing of the glass container, collecting the rinsate as chemical waste.

References
  • Hairui Chemical. (n.d.). 6-oxa-2-azaspiro[3.4]octane hemioxalate Product Page. Retrieved March 5, 2026, from [Link]

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